Mecoprop
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
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Molecular Formula |
C10H11ClO3, Array | |
| Record name | MECOPROP | |
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| Record name | MECOPROP | |
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Related CAS |
19095-88-6 (hydrochloride salt), 1929-86-8 (potassium salt), 37107-00-9 (ammonium salt) | |
| Record name | Mecoprop [BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID9024194 | |
| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |
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Molecular Weight |
214.64 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mecoprop appears as colorless crystals. Corrosive to metals. Used as an herbicide., Colorless to brown solid; [ICSC] Tan powder with lumps; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALLINE POWDER. | |
| Record name | MECOPROP | |
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| Record name | Mecoprop | |
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| Record name | MECOPROP | |
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Solubility |
Solubility of its salts in water: diethanolamine 580, dimethyalmine 660 (all in g/L, 20 °C) /Mecoprop salts/, In water, 880 mg/L at 25 °C, Insoluble in water, In acetone, diethyl ether, ethanol > 1000; ethyl acetate 825; chloroform: 339 (all in g/kg, 20 °C), Soluble in alcohol, acetone, ether, Solubility in water, g/100ml at 25 °C: 0.07 | |
| Record name | Mecoprop | |
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| Record name | MECOPROP | |
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Density |
1.28 g/cm³ | |
| Record name | MECOPROP | |
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Vapor Pressure |
0.0000023 [mmHg], 1.6 mPa (1.2X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 22.5 °C: 0.08 | |
| Record name | Mecoprop | |
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| Record name | MECOPROP | |
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Color/Form |
Colorless crystals, Solid | |
CAS No. |
93-65-2, 7085-19-0 | |
| Record name | MECOPROP | |
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| Record name | Mecoprop | |
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| Record name | Mecoprop [BSI:ISO] | |
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| Record name | MECOPROP | |
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| Record name | Propanoic acid, 2-(4-chloro-2-methylphenoxy)- | |
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| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |
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| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |
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| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |
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| Record name | MECOPROP | |
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| Record name | Mecoprop | |
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| Record name | MECOPROP | |
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Melting Point |
93-95 °C, MP: 93-94 °C, 94 °C | |
| Record name | Mecoprop | |
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| Record name | MECOPROP | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Mecoprop (MCPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (MCPP) is a selective, post-emergent herbicide belonging to the phenoxyacetic acid group of chemicals.[1] It is widely utilized in agriculture and turf management for the control of broadleaf weeds.[2] MCPP functions by mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.[1] This guide provides a comprehensive overview of the chemical and physical properties of Mecoprop, its molecular structure, and its mechanism of action, with a focus on providing detailed technical information for a scientific audience.
Chemical and Physical Properties
Mecoprop is a white to light brown crystalline solid at room temperature.[3] It is an odorless compound that is stable under normal storage conditions.[3][4] The following tables summarize the key physicochemical properties of Mecoprop.
Table 1: General Chemical Properties of Mecoprop (MCPP)
| Property | Value | Reference(s) |
| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | [5] |
| Common Names | Mecoprop, MCPP, Methylchlorophenoxypropionic acid | [5] |
| CAS Number | 93-65-2 | [5] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [4] |
| Molecular Weight | 214.64 g/mol | [4] |
Table 2: Physicochemical Data of Mecoprop (MCPP)
| Property | Value | Temperature (°C) | Reference(s) |
| Melting Point | 94-95 °C | N/A | [5] |
| Boiling Point | Decomposes before boiling | N/A | [5] |
| Water Solubility | 900 mg/L | 20 | [5] |
| pKa | 3.78 | N/A | [4] |
| Vapor Pressure | 1.6 mPa | 20 | |
| log Kow (Octanol-Water Partition Coefficient) | 3.13 | N/A | [4] |
Molecular Structure and Stereochemistry
Mecoprop is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, also known as Mecoprop-P.[5][6]
Experimental Protocols
The determination of the physicochemical properties of chemical substances like Mecoprop is standardized through internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.
Melting Point/Melting Range (OECD Test Guideline 102)
This guideline describes several methods for determining the melting point of a substance.[7][8]
-
Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled liquid bath or metal block. The temperatures at which melting begins and is complete are recorded.
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermoanalytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.
Boiling Point (OECD Test Guideline 103)
For substances that do not decompose at their boiling point, this guideline provides several methods.[9] Since Mecoprop decomposes before boiling, this test is not applicable in its standard form. The decomposition temperature is typically reported instead.
Water Solubility (OECD Test Guideline 105)
This guideline details two primary methods for determining the water solubility of a substance.[3][10]
-
Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature with continuous stirring. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC-MS).
-
Column Elution Method: A solid support in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.
Dissociation Constant (pKa) in Water (OECD Test Guideline 112)
This guideline describes methods for determining the dissociation constant of a substance in an aqueous solution.[11][12]
-
Titration Method: A solution of the substance is titrated with a standard solution of a strong acid or base. The pKa is determined from the pH profile of the titration curve.
-
Spectrophotometric Method: This method is suitable for substances where the ionized and non-ionized forms have different UV/Visible absorption spectra. The absorbance of solutions at different known pH values is measured, and the pKa is calculated from the change in absorbance.
-
Conductometric Method: The electrical conductivity of a solution of the substance is measured as a function of its concentration. The pKa can be determined from the change in conductivity upon dissociation.
Vapor Pressure (OECD Test Guideline 104)
This guideline outlines several methods for determining the vapor pressure of a substance.[4][13]
-
Dynamic Method (Isoteniscope): The substance is heated in a closed system, and the temperature at which the vapor pressure equals a known external pressure is determined.
-
Static Method: The substance is placed in a closed container at a constant temperature, and the pressure of the vapor in equilibrium with the substance is measured directly.
-
Gas Saturation Method: A stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined. The vapor pressure is calculated from this data.
Mechanism of Action: Synthetic Auxin
Mecoprop acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] In susceptible broadleaf plants, MCPP disrupts normal hormonal balance, leading to uncontrolled cell division and elongation, stem curling, and ultimately, plant death. This selective action is due to differences in translocation and metabolism of the herbicide between susceptible and resistant plant species.
The molecular mechanism of auxin action, and thus that of synthetic auxins like MCPP, involves the SCF-TIR1/AFB ubiquitin-ligase complex.
Synthesis and Analysis
General Synthesis Pathway
The industrial synthesis of Mecoprop typically involves the reaction of 4-chloro-2-methylphenol (B52076) with a propionic acid derivative.
Analytical Methods for Enantiomeric Separation
As the herbicidal activity of Mecoprop is enantiomer-specific, methods for separating and quantifying the (R) and (S) enantiomers are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique.
Conclusion
This technical guide has provided a detailed examination of the chemical properties and structure of Mecoprop (MCPP). The tabulated physicochemical data, standardized experimental protocols, and visualizations of its stereochemistry, mechanism of action, and synthesis offer a comprehensive resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental characteristics is essential for its safe handling, effective use, and the development of new, more selective and environmentally benign herbicides.
References
- 1. oecd.org [oecd.org]
- 2. laboratuar.com [laboratuar.com]
- 3. books.google.cn [books.google.cn]
- 4. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 5. chiraltech.com [chiraltech.com]
- 6. library.canberra.edu.au [library.canberra.edu.au]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
An In-depth Technical Guide to the Synthesis and Industrial Manufacturing of Mecoprop
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and industrial manufacturing of Mecoprop, a selective phenoxy herbicide. It details the chemical synthesis pathways, including the prevalent industrial method and an alternative phase-transfer catalysis route. The guide elaborates on the critical process of chiral resolution to isolate the herbicidally active (R)-(+)-enantiomer, Mecoprop-P, with a focus on diastereomeric crystallization. Furthermore, it elucidates the molecular mechanism of Mecoprop's herbicidal action through the auxin signaling pathway in plants. Quantitative data, detailed experimental protocols, and process diagrams are presented to offer a thorough resource for professionals in chemical research and development.
Introduction
Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a widely used post-emergence herbicide for the control of broadleaf weeds in turf and cereal crops.[1][2] Its herbicidal activity is primarily attributed to one of its stereoisomers, the (R)-(+)-enantiomer, known as Mecoprop-P.[3] This guide delves into the technical aspects of Mecoprop's synthesis and industrial production, providing valuable insights for researchers and professionals in the agrochemical and pharmaceutical industries.
Chemical Synthesis of Mecoprop
The industrial synthesis of Mecoprop typically involves the reaction of 4-chloro-2-methylphenol (B52076) with a propionic acid derivative. Two primary methods are highlighted here: the traditional alkaline condensation and a more recent approach using phase-transfer catalysis.
Traditional Alkaline Condensation
The conventional industrial synthesis of racemic Mecoprop involves the condensation of 4-chloro-o-cresol with a chloroalkanoic acid, such as 2-chloropropionic acid, in a strongly alkaline medium.
Reaction Scheme:
Experimental Protocol:
-
Reaction: 4-chloro-o-cresol is reacted with 2-chloropropionic acid in the presence of a strong base, typically sodium hydroxide, at an elevated temperature.
-
Neutralization and Extraction: After the condensation reaction, the mixture is neutralized. Unreacted 4-chloro-o-cresol is removed by extraction with an organic solvent.
-
Acidification and Precipitation: The aqueous phase, containing the sodium salt of Mecoprop, is then acidified with a mineral acid (e.g., HCl or H2SO4). This causes the Mecoprop acid to precipitate out of the solution.
-
Isolation and Purification: The precipitated Mecoprop is isolated by filtration and can be further purified by recrystallization.
Phase-Transfer Catalysis for Mecoprop Ester Synthesis
A study on the synthesis of Mecoprop ester highlights a method utilizing solid-liquid phase-transfer catalysis (PTC), which can be a precursor to Mecoprop.[4] This method offers high conversion and selectivity under milder conditions.[4]
Experimental Protocol:
-
Reactants and Catalyst: 4-Chloro-2-methyl phenol (B47542) (CMP) and ethyl-2-chloro propionate (B1217596) (ECP) are used as reactants.[4] Tetrabutylammonium bromide (TBAB) serves as the phase-transfer catalyst, and potassium carbonate (K2CO3) is used as the base.[4]
-
Reaction Conditions: The reaction is carried out in a suitable organic solvent.
-
Work-up: At the end of the reaction, the solid salts (KHCO3, unreacted K2CO3, and KBr) are removed by filtration.[4] The filtrate is then washed with a dilute NaOH solution.[4]
-
Product Isolation: The organic solvent is distilled off to obtain the pure Mecoprop ester.[4]
Quantitative Data for Mecoprop Ester Synthesis:
| Parameter | Value | Reference |
| Conversion | >95% | [4] |
| Selectivity | 100% | [4] |
Industrial Manufacturing and Purification
The large-scale production of Mecoprop involves robust processes to ensure high yield and purity.
Industrial Manufacturing Workflow:
Caption: A simplified workflow for the industrial manufacturing of racemic Mecoprop.
Industrial purification often involves a series of extraction and precipitation steps to remove unreacted starting materials and by-products. The final purity of the technical-grade Mecoprop is a critical quality parameter.
Chiral Resolution of Mecoprop-P
The herbicidal activity of Mecoprop resides in the (R)-(+)-enantiomer, Mecoprop-P.[3] Therefore, the resolution of the racemic mixture is a crucial step in the manufacturing of more effective and environmentally friendly formulations.
Diastereomeric Salt Crystallization
The most common industrial method for chiral resolution is the formation of diastereomeric salts.[5] This involves reacting the racemic Mecoprop with a chiral resolving agent, typically a chiral amine, to form two diastereomeric salts with different solubilities.
Experimental Protocol:
-
Salt Formation: The racemic Mecoprop is dissolved in a suitable solvent, and a chiral resolving agent (e.g., a specific chiral amine) is added to form diastereomeric salts.
-
Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt to crystallize out.
-
Isolation: The crystallized diastereomer is separated by filtration.
-
Liberation of Enantiomer: The isolated diastereomeric salt is then treated with an acid to liberate the desired enantiomer (Mecoprop-P).
The choice of resolving agent and solvent system is critical for achieving high enantiomeric excess and yield. While specific industrial resolving agents for Mecoprop are often proprietary, the principle relies on the differential physical properties of the diastereomers.[5]
Mechanism of Action: Auxin Signaling Pathway
Mecoprop is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA).[6] It disrupts normal plant growth by causing uncontrolled cell division and elongation, ultimately leading to the death of susceptible broadleaf plants.[6] This action is mediated through the canonical auxin signaling pathway.
Auxin Signaling Pathway Diagram:
Caption: The canonical auxin signaling pathway activated by Mecoprop.
Pathway Description:
-
Perception: Mecoprop, acting as an auxin mimic, enters the plant cell and binds to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[7][8]
-
Co-receptor Complex Formation: This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[7]
-
Ubiquitination and Degradation: The SCF complex ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome.[7][8]
-
De-repression of ARFs: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors.[8]
-
Gene Expression: The now-active ARFs bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of genes involved in cell growth and division.[8]
-
Phenotypic Effect: The overexpression of these genes results in the characteristic uncontrolled and disorganized growth that ultimately kills the susceptible plant.
Conclusion
The synthesis and industrial manufacturing of Mecoprop are well-established processes that have evolved to improve efficiency, yield, and stereoselectivity. The traditional alkaline condensation method remains a cornerstone of production, while newer techniques like phase-transfer catalysis offer potential advantages. The chiral resolution to produce the active enantiomer, Mecoprop-P, is a critical step for developing more potent and environmentally benign herbicides. A thorough understanding of the underlying chemistry and the biological mode of action through the auxin signaling pathway is essential for the continued development and responsible use of this important herbicide. This guide provides a foundational technical overview to aid researchers and professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Mecoprop enantiomers (R-Mecoprop and S-Mecoprop)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mecoprop (B166265), a chiral phenoxy herbicide, with a specific focus on its stereoisomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. Commercially available as a racemic mixture, the biological activity and environmental fate of Mecoprop are highly dependent on its stereochemistry. This document details its mechanism of action, differential bioactivity, environmental behavior, and the analytical methodologies required for its enantioselective analysis.
Introduction to Mecoprop and Chirality
Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in turf and cereal crops.[1][2] Its structure contains a chiral center, resulting in two non-superimposable mirror-image isomers called enantiomers: the (R)-(+)-enantiomer and the (S)-(-)-enantiomer.[1]
While these enantiomers possess identical physicochemical properties in a non-chiral environment, they exhibit significant differences in biological systems. The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer, commercially known as Mecoprop-P.[3][4][5] The (S)-enantiomer is considered biologically inactive.[6] This enantioselectivity has driven the development of enantiomerically pure or enriched formulations of Mecoprop-P to reduce the environmental load of the inactive isomer and improve application efficiency.
Physicochemical Properties
The fundamental physicochemical properties of Mecoprop are consistent between its enantiomeric forms. The data presented below pertains to the racemic mixture, but properties such as molar mass, pKa, and solubility are identical for both (R)- and (S)-Mecoprop.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₁ClO₃ | [1] |
| Molar Mass | 214.65 g/mol | [1][5][6] |
| Appearance | Colorless to brown crystalline solid | [7] |
| Melting Point | 94 - 95 °C | [1][2] |
| Water Solubility | 880 - 900 mg/L (at 20-25 °C) | [1][2][7] |
| pKa | 3.1 (Acid dissociation constant) | [3] |
| Log P (Octanol-Water Partition Coefficient) | 1.26 (at pH 7) | [3] |
Mechanism of Action: A Synthetic Auxin
Mecoprop exerts its herbicidal effects by mimicking the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[1][8] It primarily acts on the nuclear auxin signaling pathway, which controls gene expression related to plant growth and development. The key components of this pathway are the TIR1/AFB receptor proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[9][10]
The binding of (R)-Mecoprop to the TIR1/AFB receptor initiates a cascade of events leading to uncontrolled cell division and plant death. Studies have shown that mecoprop exhibits significant binding affinity to the TIR1 receptor, which is central to this process.[11]
Signaling Pathway Diagram
Differential Biological Activity and Toxicity
The stereochemistry of Mecoprop is the determining factor in its biological activity. The spatial arrangement of the atoms in the (R)-enantiomer allows it to bind effectively to the auxin receptor, while the (S)-enantiomer does not fit correctly and is therefore inactive as a herbicide.
| Enantiomer | Herbicidal Activity | Acute Oral LD₅₀ (Rat) | Reference(s) |
| (R)-Mecoprop (Mecoprop-P) | Biologically active | Data for racemate is used as a proxy. | [3][4] |
| (S)-Mecoprop | Biologically inactive | Not available (considered non-toxic in this context) | [6] |
| Racemic Mecoprop | Active due to the (R)-enantiomer content | 930 - 1210 mg/kg | [12] |
Ecotoxicity of Racemic Mecoprop:
| Organism | Endpoint | Value | Reference(s) |
| Bobwhite Quail | Oral LD₅₀ | 700 mg/kg | [12] |
| Mallard Duck | LC₅₀ (5-day dietary) | >5620 ppm | [12] |
| Rainbow Trout | LC₅₀ (96-hour) | 124 mg/L | [12] |
| Bluegill Sunfish | LC₅₀ (96-hour) | >100 mg/L | [12] |
Environmental Fate and Biodegradation
The environmental persistence of Mecoprop is influenced by microbial degradation, which can also be enantioselective. The half-life (DT₅₀) of Mecoprop in soil is typically in the range of several days to a few weeks, indicating it is readily biodegradable.[13][14] However, the degradation rates of the individual enantiomers can differ depending on the specific microbial populations and environmental conditions.
For example, the bacterium Alcaligenes denitrificans has been shown to exclusively degrade the active (R)-enantiomer, leaving the (S)-enantiomer untouched.[15] Conversely, other microbial communities may preferentially degrade the (S)-enantiomer. This differential degradation can lead to shifts in the enantiomeric ratio (ER) in soil and groundwater, a phenomenon that is used to assess the natural attenuation of the herbicide.
| Parameter | Value | Conditions | Reference(s) |
| DT₅₀ (Mecoprop-P) | ~12 days | Topsoil (<30 cm depth) | |
| DT₅₀ (Mecoprop-P) | >84 days | Subsoil (70-80 cm depth) | |
| Photodegradation Half-life (MCPP Acid) | 83 days | Artificial light, aqueous solution | [14] |
| Mobility in Soil | High | Considered to have leaching potential | [14] |
Experimental Protocols
The analysis of Mecoprop enantiomers requires chiral separation techniques to distinguish and quantify each isomer independently. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach.
Representative Protocol: Chiral HPLC-DAD Analysis
This protocol provides a representative method for the enantioselective analysis of Mecoprop in aqueous samples.
1. Sample Preparation:
-
Collect the aqueous sample (e.g., soil solution, groundwater).
-
Centrifuge the sample to remove suspended solids.
-
Filter the supernatant through a 0.45 µm filter directly into an HPLC vial. For complex matrices, a Solid Phase Extraction (SPE) cleanup step may be required.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based CSP, such as Chiracel OJ-RH (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of Acetonitrile:Methanol:Water (e.g., 30:10:60 v/v/v), with the aqueous phase adjusted to pH 4 with a suitable acid (e.g., formic or phosphoric acid).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C (optimization may be required).
-
Detection: Diode Array Detector set at 230 nm and 280 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare calibration standards of racemic Mecoprop and, if available, the individual pure enantiomers in the mobile phase.
-
Generate a calibration curve by plotting peak area against concentration for each enantiomer.
-
Calculate the concentration of (R)- and (S)-Mecoprop in the samples based on the calibration curve.
Experimental Workflow Diagram
Principle of Enantiomer Resolution
For preparative purposes, racemic mixtures can be separated into individual enantiomers through a process called chemical resolution. This typically involves reacting the racemic acid (Mecoprop) with a single, pure enantiomer of a chiral base. This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional methods like fractional crystallization.[16] After separation, the pure enantiomer of Mecoprop is recovered by removing the chiral base.
Conclusion
A thorough understanding of the stereochemistry of Mecoprop is critical for its effective and environmentally responsible use. The biological activity resides in the (R)-enantiomer, which functions as a synthetic auxin by targeting the TIR1/AFB signaling pathway. The (S)-enantiomer is inactive. This enantioselectivity extends to its environmental fate, where microbial communities can degrade the enantiomers at different rates. Consequently, accurate assessment of Mecoprop in environmental or biological systems necessitates the use of chiral analytical methods, such as HPLC with a chiral stationary phase, to resolve and quantify the individual (R)- and (S)-enantiomers. This technical guide provides the foundational knowledge for researchers and professionals working with this important chiral herbicide.
References
- 1. Mecoprop - Wikipedia [en.wikipedia.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]
- 4. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 5. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 9. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 13. cdn.who.int [cdn.who.int]
- 14. beyondpesticides.org [beyondpesticides.org]
- 15. researchgate.net [researchgate.net]
- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
The Herbicidal Activity of Mecoprop-P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mecoprop-P, the (R)-(+)-enantiomer of mecoprop, is a selective and systemic post-emergence herbicide widely utilized for the control of broadleaf weeds in turf and cereal crops.[1][2] As a member of the phenoxyalkanoic acid class of herbicides, its mode of action is as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][3][4] This mimicry leads to a cascade of physiological and biochemical disruptions in susceptible plants, ultimately resulting in uncontrolled growth and plant death.[3][4] This technical guide provides an in-depth analysis of the herbicidal activity of Mecoprop-P, including its molecular mechanism of action, downstream signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Synthetic Auxin Mimicry
Mecoprop-P exerts its herbicidal effects by acting as a synthetic mimic of the plant hormone auxin.[1][3][4] In susceptible dicotyledonous plants, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[3] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby de-repressing auxin response factors (ARFs) and activating the expression of auxin-responsive genes.[3] The sustained and unregulated activation of these genes results in a series of phytotoxic effects.
Signaling Pathway
The binding of Mecoprop-P to the TIR1/AFB co-receptor complex triggers a series of downstream events, culminating in widespread physiological disruption. A key consequence is the overproduction of ethylene (B1197577), a plant hormone associated with stress and senescence.[1][5][6] This is primarily achieved through the upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[1][5][6] The excessive ethylene, in turn, can stimulate the production of abscisic acid (ABA), another plant hormone involved in stress responses, leading to stomatal closure, inhibition of photosynthesis, and ultimately, senescence and cell death.[3][6]
Quantitative Efficacy Data
The herbicidal efficacy of Mecoprop-P varies depending on the target weed species, its growth stage, and environmental conditions. The following tables summarize available quantitative data on the susceptibility of various weed species to Mecoprop-P.
Table 1: ED50 Values of Mecoprop-P for Various Weed Species
| Weed Species | Common Name | ED50 (g a.i./ha) | Growth Stage | Reference |
| Stellaria media | Common Chickweed | ~0.0015 (for a susceptible biotype to sulfonylureas, for comparison) | Seedling | [7] |
| Cirsium arvense | Canada Thistle | 0.75 (GR50, kg a.e./ha) | Actively growing | [8] |
Note: ED50 (Effective Dose, 50%) is the dose of herbicide that causes a 50% reduction in a measured response, such as plant biomass. GR50 (Growth Reduction, 50%) is a specific type of ED50 where the response measured is growth.
Table 2: Susceptibility of Common Lawn Weeds to Mecoprop-P
| Weed Species | Common Name | Susceptibility |
| Stellaria media | Common Chickweed | Susceptible |
| Cerastium vulgatum | Mouse-ear Chickweed | Susceptible |
| Trifolium spp. | Clover | Susceptible |
| Plantago spp. | Plantain | Susceptible |
| Ranunculus spp. | Buttercup | Moderately Susceptible |
| Medicago lupulina | Black Medic | Moderately Susceptible |
| Glechoma hederacea | Creeping Charlie | Moderately Susceptible |
Data compiled from product labels and technical sheets.[9]
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the herbicidal activity of Mecoprop-P.
Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the dose-response relationship of a target weed species to Mecoprop-P and to calculate metrics such as ED50 or GR50.
Materials and Equipment:
-
Seeds of the target weed species and a susceptible control species.
-
Pots (e.g., 10 cm diameter) filled with a standardized potting mix.
-
Controlled environment growth chamber or greenhouse.
-
Analytical grade Mecoprop-P standard.
-
Appropriate solvents and adjuvants for herbicide formulation.
-
Track sprayer or precision laboratory sprayer.
-
Drying oven.
-
Analytical balance.
Procedure:
-
Plant Propagation: Sow seeds of the target and control species in pots and grow them in a controlled environment (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod). Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.
-
Herbicide Preparation: Prepare a stock solution of Mecoprop-P in a suitable solvent. From this stock, create a series of dilutions to achieve a range of application rates that are expected to cause between 0% and 100% growth inhibition. Include a control treatment with no herbicide.
-
Herbicide Application: At a specified growth stage of the plants (e.g., 2-4 true leaves), apply the different herbicide doses using a track sprayer calibrated to deliver a consistent volume of spray solution per unit area.
-
Post-Treatment Growth: Return the treated plants to the controlled environment and water as needed.
-
Data Collection: After a predetermined period (e.g., 14-21 days), visually assess phytotoxicity on a scale of 0 (no effect) to 100 (complete death). Harvest the above-ground biomass from each pot, dry it in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 48 hours), and record the dry weight.
-
Data Analysis: Express the dry weight of each treated replicate as a percentage of the average dry weight of the untreated control. Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) to estimate the ED50 or GR50 value.[10]
Absorption and Translocation Study
This protocol uses a radiolabeled form of Mecoprop-P (e.g., ¹⁴C-Mecoprop-P) to quantify its uptake and movement within the plant.
Materials and Equipment:
-
¹⁴C-labeled Mecoprop-P.
-
Plants of the target species grown as described in 3.1.
-
Microsyringe.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Biological oxidizer.
-
Phosphor imager and imaging plates (for visualization).
Procedure:
-
Plant Treatment: Apply a small, known amount of ¹⁴C-Mecoprop-P solution to a specific location on a mature leaf of the target plant using a microsyringe.
-
Time-Course Harvest: Harvest plants at various time points after treatment (e.g., 6, 24, 48, and 72 hours).
-
Leaf Washing: At each harvest, carefully wash the treated leaf with a mild solvent (e.g., 10% methanol) to remove any unabsorbed herbicide from the leaf surface. The wash solution is collected in a scintillation vial.
-
Plant Sectioning: Dissect the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Quantification of Radioactivity:
-
Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using a liquid scintillation counter.
-
Combust the different plant sections in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.
-
-
Data Analysis: Calculate the amount of absorbed ¹⁴C-Mecoprop-P as the total applied radioactivity minus the radioactivity recovered in the leaf wash. Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.
-
Visualization (Optional): Press the harvested plants and expose them to a phosphor imaging plate to create an autoradiograph, which visually shows the distribution of the radiolabel within the plant.
Metabolism Study
This protocol aims to identify and quantify the metabolites of Mecoprop-P in a plant species.
Materials and Equipment:
-
Radiolabeled or non-labeled Mecoprop-P.
-
Plants of the target species.
-
Homogenizer.
-
Solvents for extraction (e.g., acetone, methanol, acetonitrile).
-
Solid-phase extraction (SPE) cartridges for cleanup.
-
High-performance liquid chromatography (HPLC) system with a radiodetector (if using radiolabeled herbicide) and/or a mass spectrometer (LC-MS).
-
Analytical standards of potential metabolites (if available).
Procedure:
-
Plant Treatment and Harvest: Treat plants with Mecoprop-P as described in the previous protocols and harvest them at different time points.
-
Extraction: Homogenize the plant tissue in a suitable extraction solvent.
-
Cleanup: Centrifuge the homogenate and pass the supernatant through an SPE cartridge to remove interfering plant compounds.
-
Analysis:
-
Inject the cleaned-up extract into an HPLC system.
-
If using ¹⁴C-Mecoprop-P, a radiodetector will identify peaks corresponding to the parent compound and its metabolites.
-
For structural elucidation and quantification, an LC-MS system is used. The parent Mecoprop-P and its metabolites are identified based on their retention times and mass spectra.
-
-
Data Analysis: Quantify the amount of Mecoprop-P and each metabolite at different time points to determine the rate and pathway of metabolism.
Biochemical Basis of Selectivity
The selectivity of Mecoprop-P, with its high efficacy on broadleaf weeds and relative safety on grasses, is primarily attributed to differential metabolism. Grasses, such as wheat and barley, possess a greater capacity to rapidly metabolize Mecoprop-P into non-phytotoxic compounds. This detoxification is often mediated by cytochrome P450 monooxygenases (P450s), a large family of enzymes involved in the metabolism of various endogenous and exogenous compounds, including herbicides.[11][12][13] Specific P450 enzymes in tolerant grass species can hydroxylate the aromatic ring or demethylate the phenoxy side chain of Mecoprop-P, initiating its detoxification. These modified forms can then be further conjugated with sugars or other molecules, effectively sequestering them and preventing them from reaching their target site. In contrast, susceptible broadleaf weeds metabolize Mecoprop-P much more slowly, allowing the active herbicide to accumulate to phytotoxic levels. Other factors, such as differences in herbicide uptake, translocation, and the presence of protective tissues like the schlerenchyma around the vascular bundles in grasses, may also contribute to selectivity.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Auxin-induced Ethylene Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethylene Induction | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. ojcompagnie.com [ojcompagnie.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]
An In-depth Technical Guide to the Toxicological Profile of Mecoprop and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mecoprop (B166265), a member of the chlorophenoxy acid family of herbicides, is widely used for the post-emergence control of broadleaf weeds.[1] Its herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, known as Mecoprop-P.[2][3] Given its extensive use in agriculture and residential settings, a thorough understanding of its toxicological profile is imperative for assessing human health and environmental risks. This technical guide provides a comprehensive overview of the toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects of Mecoprop and its principal metabolite, 4-chloro-2-methylphenol (B52076) (PCOC). The document summarizes key quantitative data in tabular form, details common experimental protocols, and presents logical workflows and metabolic pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicological impact of a xenobiotic is fundamentally governed by its ADME profile. Mecoprop is readily absorbed by mammals through oral, dermal, and inhalation routes.[4][5]
-
Absorption and Distribution: Following oral administration, Mecoprop is rapidly absorbed and distributed systemically.[6] Studies indicate that it does not significantly accumulate in tissues, although some residues have been observed in adipose tissue after several days.[6]
-
Metabolism: Mecoprop undergoes limited metabolism in mammals.[6] A significant portion of the administered dose is excreted unchanged.[6][7] The primary metabolic pathway involves the hydroxylation of the aromatic ring and cleavage of the ether bond, leading to the formation of its main metabolite, 4-chloro-2-methylphenol (PCOC) .[8]
-
Excretion: Elimination of Mecoprop and its metabolites is relatively rapid, occurring primarily through urine.[6][7] Approximately 90% of a dose is excreted within 48 hours, with urinary excretion accounting for the vast majority.[6]
Toxicological Profile of Mecoprop
The U.S. Environmental Protection Agency (EPA) has classified Mecoprop as a toxicity class III agent, indicating it is slightly toxic.[1][2][7]
Acute Toxicity
Mecoprop exhibits low acute toxicity via oral and dermal routes.[7] It is, however, a severe eye irritant and can cause skin irritation.[4][9]
Table 1: Acute Toxicity of Mecoprop
| Test Type | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD50 | Rat | Oral | 930 - 1210 mg/kg | [7] |
| LD50 | Rat | Oral | 558 - 625 mg/kg | [4][10] |
| LD50 | Mouse | Oral | 650 mg/kg | [7] |
| LD50 | Rat | Dermal | >4000 mg/kg | [7] |
| LD50 | Rabbit | Dermal | 900 mg/kg | [11] |
| LC50 (4h) | Rat | Inhalation | >12.5 mg/L | [7] |
| LD50 | Bobwhite Quail | Oral | 700 mg/kg | [4] |
| LC50 (96h) | Rainbow Trout | Aquatic | 124 ppm | [4] |
| LC50 (96h) | Bluegill Sunfish | Aquatic | >100 ppm |[7] |
Sub-chronic and Chronic Toxicity
Repeated exposure to Mecoprop has been shown to primarily affect the kidneys and liver.[12]
-
Sub-chronic Effects: In a 90-day study in rats, doses of 9 and 27 mg/kg/day resulted in kidney effects. The No Observable Effect Level (NOEL) was determined to be 3 mg/kg/day.[4]
-
Chronic Effects: Long-term dietary studies in rats identified effects such as decreased relative kidney weight and increased relative liver weight.[12] A 2-year study in rats established a NOAEL of 1 mg/kg body weight based on kidney effects.[12]
Table 2: Sub-chronic and Chronic Toxicity NOAELs for Mecoprop
| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | Reference |
|---|---|---|---|---|---|
| 90-Day | Rat | 3 mg/kg/day | 9 mg/kg/day | Kidney effects | [4] |
| 7-Week | Rat | 36 mg/kg/day | >36 mg/kg/day | No effects observed at highest dose | [9] |
| 1-Year | Dog | 1 mg/kg/day | - | Depressed body weight gain, kidney effects | [12] |
| 2-Year | Rat | 1 mg/kg/day | - | Decreased relative kidney weight |[12] |
Genotoxicity and Mutagenicity
The genotoxic potential of Mecoprop appears to be dose-dependent. While mutagenicity tests in bacterial systems have been negative, some mammalian studies indicate potential for chromosomal damage at high doses.[4] A dose-dependent increase in sister chromatid exchange was observed in Chinese hamsters following single oral doses of 470 and 3,800 mg/kg.[4][7]
Carcinogenicity
Reproductive and Developmental Toxicity
Mecoprop has demonstrated developmental toxicity in rats at moderate to high doses.[7]
-
In a rat developmental study, oral doses of 125 mg/kg/day from gestation days 6 to 15 led to increased intrauterine deaths, decreased fetal body length, and delayed bone formation.[4][7]
-
Another study in rats using Mecoprop-p (the active isomer) identified a developmental NOAEL of 50 mg/kg/day and a LOAEL of 100 mg/kg/day, based on an increased incidence of rudimentary cervical ribs.[9]
-
Mecoprop was not found to be teratogenic in rabbits.[7]
-
Some studies in mice exposed to a commercial herbicide mixture containing mecoprop showed reduced litter size, associated with a decrease in embryo implantation sites at low, environmentally relevant doses.[13][15]
Toxicological Profile of Metabolites: 4-Chloro-2-methylphenol (PCOC)
The primary metabolite of Mecoprop is 4-chloro-2-methylphenol (PCOC).[16] PCOC is considered corrosive and toxic upon inhalation.[16][17] It is very toxic to aquatic organisms.[16] In repeated dose toxicity screening tests, the NOAEL was 200 mg/kg, with the LOAEL at 800 mg/kg showing slight liver toxicity and decreased hemoglobin concentration.[16]
Table 3: Toxicity of 4-Chloro-2-methylphenol (PCOC)
| Test Type | Species | Value | Effects | Reference |
|---|---|---|---|---|
| Acute Toxicity | Aquatic Organisms | LC50 (96h) Fish: 2.3-6.6 mg/L; EC50 (48h) Daphnia: 0.29-1.0 mg/L | Very toxic | [16] |
| Repeated Dose | Rat | NOAEL: 200 mg/kg; LOAEL: 800 mg/kg | Slight liver toxicity, decreased hemoglobin | [16] |
| Skin/Eye | - | - | Corrosive | [16][18] |
| Inhalation | - | - | Toxic |[16][17][19] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The methodologies cited in the reviewed literature are generally consistent with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Example Protocol: Developmental Toxicity Study (based on OECD Guideline 414)
This protocol outlines the general methodology used to assess the potential of a substance to cause adverse effects on embryonic and fetal development.
-
Test Animals: Typically, pregnant rats (e.g., Wistar strain) or rabbits are used.[9] Animals are mated, and the day of sperm detection is designated as gestation day (GD) 0.
-
Dose Administration: At least three dose levels of the test substance (e.g., Mecoprop-p) and a concurrent control group are used.[9] The substance is administered daily by gavage, typically from GD 6 through 15 for rats.[4][7][9] The vehicle used for the control group should be the same as for the test substance (e.g., 0.5% carboxymethyl cellulose).[9]
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the gestation period.
-
Terminal Examination: On GD 20 (one day prior to expected parturition for rats), dams are humanely euthanized.[9] The uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.
-
Fetal Examinations: Live fetuses are weighed, and their crown-rump length is measured.[4][15] Each fetus is examined for external malformations. A subset of each litter is then examined for skeletal abnormalities (e.g., using Alizarin Red S staining) and visceral abnormalities.
-
Data Analysis: Statistical analyses are performed to compare treated groups with the control group for both maternal and fetal endpoints to determine NOAELs and LOAELs for maternal and developmental toxicity.[9]
Herbicidal Mode of Action
Mecoprop is a synthetic auxin herbicide, mimicking the action of the natural plant growth hormone indole-3-acetic acid (IAA).[7][13] It is absorbed by the leaves and translocated to the roots.[7] This mimicry leads to uncontrolled, disorganized cell division and growth, ultimately causing the death of susceptible broadleaf plants.[2] This mode of action is specific to plants and is not the basis for its toxicity in mammals.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. Mecoprop - Wikipedia [en.wikipedia.org]
- 3. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. ICSC 0055 - MECOPROP [chemicalsafety.ilo.org]
- 6. preventcancernow.ca [preventcancernow.ca]
- 7. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. irp.cdn-website.com [irp.cdn-website.com]
- 11. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
- 13. assets.nationbuilder.com [assets.nationbuilder.com]
- 14. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developmental toxicity of a commercial herbicide mixture in mice: I. Effects on embryo implantation and litter size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. 4-Chloro-2-methylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 19. 4-chloro-2-methylphenol - ChemInfo Public [recherche.chemikalieninfo.de]
The Dawn of Selective Weed Control: A Technical History of Phenoxy Herbicides and the Rise of Mecoprop
An in-depth guide for researchers and scientists on the development, mechanism, and analysis of a pivotal class of herbicides.
The mid-20th century marked a paradigm shift in agricultural practices with the advent of synthetic phenoxy herbicides. This new class of chemical tools offered unprecedented selectivity in controlling broadleaf weeds in essential cereal crops, fundamentally altering the landscape of modern agriculture. This technical guide delves into the historical development of phenoxy herbicides, with a particular focus on Mecoprop, providing a comprehensive overview of their synthesis, mechanism of action, and the analytical methodologies used for their study.
A New Era in Weed Management: The Historical Development of Phenoxy Herbicides
The story of phenoxy herbicides begins in the 1940s, a period of intense chemical research. The foundational compounds, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), were first introduced in 1946.[1] These molecules were revolutionary for their ability to mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and fatal growth in susceptible broadleaf plants while leaving monocotyledonous crops like wheat and corn largely unharmed.[1]
Following the successful introduction of 2,4-D and MCPA, research efforts focused on developing analogues with improved properties. This led to the commercialization of compounds like Mecoprop (also known as MCPP or 2-(4-chloro-2-methylphenoxy)propanoic acid), which was first registered in 1964.[2] Mecoprop and its counterparts, dichlorprop (B359615) and fenoprop, are distinguished by the addition of a methyl group to the carboxylic acid side chain, which creates a chiral center.[1] It was discovered that the herbicidal activity resides almost exclusively in the (R)-isomer, now commonly referred to as Mecoprop-P.[3]
Quantitative Overview of Key Phenoxy Herbicides
The efficacy and toxicological profiles of phenoxy herbicides have been extensively studied. The following tables summarize key quantitative data for Mecoprop and its historically significant predecessors, 2,4-D and MCPA.
Table 1: Efficacy and Application Rates of Mecoprop-P
| Target Weed Species | Common Name | Application Rate (ae/ha) | Efficacy Notes |
| Stellaria media | Common Chickweed | 5.5 L/ha (for seedlings) | Highly susceptible, especially when young and actively growing.[4][5] |
| 8.5 L/ha (for established plants) | |||
| Trifolium repens | White Clover | 8.5 L/ha | Susceptible.[4][5] |
| Plantago spp. | Plantain | 8.5 L/ha | Susceptible.[4][5] |
| Ranunculus spp. | Buttercup | 8.5 L/ha | Moderately susceptible.[4][5] |
ae/ha: acid equivalent per hectare. Application rates are based on a product containing 150 g a.e./L of Mecoprop-P potassium salt and may vary depending on the specific formulation and environmental conditions.[5]
Table 2: Acute Toxicity of Selected Phenoxy Herbicides
| Herbicide | Organism | Test | LD50 (mg/kg) | Toxicity Class |
| Mecoprop | Rat (oral) | Acute | 930 - 1210 | III - Slightly Toxic |
| Mouse (oral) | Acute | 650 | III - Slightly Toxic | |
| Bobwhite Quail (oral) | Acute | 700 | Slightly Toxic | |
| Rainbow Trout (96h) | LC50 | 124 ppm | Practically Non-toxic | |
| Bluegill Sunfish (96h) | LC50 | >100 ppm | Practically Non-toxic | |
| 2,4-D | Rat (oral) | Acute | 639 - 1646 | III - Slightly Toxic |
| Mouse (oral) | Acute | 370 | II - Moderately Toxic | |
| Mallard Duck (oral) | Acute | >1000 | Practically Non-toxic | |
| Rainbow Trout (96h) | LC50 | Varies (formulation dependent) | Highly to Practically Non-toxic | |
| MCPA | Rat (oral) | Acute | ~700-1160 | III - Slightly Toxic |
| Birds (oral) | Acute | 237-560 | Moderately to Slightly Toxic | |
| Fish (96h) | LC50 | >100 ppm | Practically Non-toxic |
Toxicity classes are based on the U.S. Environmental Protection Agency (EPA) classification system. Data compiled from various sources.[6][7][8][9]
Mechanism of Action: The Synthetic Auxin Pathway
Phenoxy herbicides exert their phytotoxic effects by acting as synthetic auxins, disrupting the normal hormonal balance that controls plant growth and development. The following diagram illustrates the key components of the auxin signaling pathway that are hijacked by these herbicides.
Caption: Synthetic auxin signaling pathway in a plant cell.
In the absence of high auxin concentrations, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors.[10] When a synthetic auxin like Mecoprop enters the cell, it binds to the TIR1/AFB receptor protein.[10] This binding event promotes the interaction of the TIR1/AFB receptor with the Aux/IAA repressor, leading to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[10] The removal of the Aux/IAA repressor allows the ARF to activate the transcription of auxin-responsive genes, resulting in uncontrolled cell division and growth, and ultimately, the death of the susceptible plant.[10]
Experimental Protocols: Synthesis and Analysis
A thorough understanding of phenoxy herbicides necessitates detailed knowledge of their synthesis and the analytical methods for their detection.
Synthesis of Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid)
The industrial synthesis of Mecoprop typically involves the reaction of 4-chloro-2-methylphenol (B52076) with a propionic acid derivative. A general laboratory-scale synthesis can be outlined as follows:
Materials:
-
4-chloro-2-methylphenol
-
2-chloropropionic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-methylphenol in toluene.
-
Add a stoichiometric amount of sodium hydroxide to the solution and stir until the formation of the sodium 4-chloro-2-methylphenoxide is complete.
-
Condensation Reaction: Add 2-chloropropionic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the Mecoprop.
-
The crude Mecoprop can then be collected by filtration and purified by recrystallization from an appropriate solvent.
This is a generalized procedure and specific reaction conditions such as temperature, reaction time, and purification methods may vary.
Analysis of Mecoprop Residues in Water Samples by SPE and LC-MS/MS
The determination of trace levels of phenoxy herbicides in environmental samples is critical for monitoring and regulatory purposes. A common and highly sensitive method involves Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Water sample
-
Sulfuric acid
-
SPE cartridges (e.g., C18 or polymeric)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Acidify the water sample to a pH < 2 with sulfuric acid to ensure the herbicides are in their non-ionized form.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by acidified water.
-
Load the acidified water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the herbicides from the cartridge with an organic solvent such as acetonitrile.
-
-
LC-MS/MS Analysis:
-
Inject the eluate into the LC-MS/MS system.
-
Separate the herbicides on a suitable C18 column using a mobile phase gradient of acetonitrile and water with formic acid.
-
Detect and quantify the herbicides using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Analysis of Mecoprop Residues in Plant Tissues by QuEChERS and GC-MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural commodities.
Materials:
-
Homogenized plant tissue sample
-
Acetonitrile
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
GC-MS system
Procedure:
-
Extraction:
-
Weigh a homogenized sample of the plant tissue into a centrifuge tube.
-
Add acetonitrile and shake vigorously.
-
Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Centrifuge the sample.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a new centrifuge tube containing a d-SPE sorbent (e.g., PSA and magnesium sulfate).
-
Shake and centrifuge. The PSA removes interfering matrix components like organic acids and sugars.
-
-
GC-MS Analysis:
-
Inject an aliquot of the cleaned-up extract into the GC-MS system.
-
Derivatization of the phenoxy acid to a more volatile ester may be required prior to GC analysis.
-
Separate the analytes on a suitable capillary column and detect using mass spectrometry.
-
Visualizing Workflows and Relationships
To further clarify the processes involved in the study of phenoxy herbicides, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow for residue analysis and the historical relationship between key phenoxy herbicides.
References
- 1. QuEChERS: Home [quechers.eu]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 4. lovelandproducts.ca [lovelandproducts.ca]
- 5. ojcompagnie.com [ojcompagnie.com]
- 6. preventcancernow.ca [preventcancernow.ca]
- 7. wsdot.wa.gov [wsdot.wa.gov]
- 8. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 9. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Degradation Pathways of Mecoprop
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mecoprop (B166265), a widely used phenoxyalkanoic acid herbicide, is subject to various degradation processes in the environment that dictate its persistence, potential for contamination, and overall ecological impact. This technical guide provides a comprehensive overview of the primary degradation pathways of Mecoprop, including microbial biodegradation, photodegradation, and chemical hydrolysis. Detailed experimental protocols for studying these degradation processes are presented, along with a compilation of quantitative data on its environmental half-life. Furthermore, this guide illustrates the key metabolic pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of the transformation of Mecoprop in the environment.
Introduction
Mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propanoic acid] is a selective, post-emergence herbicide used for the control of broadleaf weeds in agriculture and turf management.[1] Its environmental fate is of significant interest due to its potential to contaminate soil and water resources. The degradation of Mecoprop is a complex process influenced by a combination of biotic and abiotic factors. Understanding these degradation pathways is crucial for environmental risk assessment and the development of effective remediation strategies. This guide synthesizes current scientific knowledge on the biodegradation, photodegradation, and chemical hydrolysis of Mecoprop, providing researchers and professionals with the necessary technical details to conduct further studies and inform environmental management decisions.
Biodegradation of Mecoprop
The primary mechanism for the dissipation of Mecoprop in the environment is microbial degradation.[2] A diverse range of soil and water microorganisms can utilize Mecoprop as a source of carbon and energy.
Aerobic Biodegradation
Under aerobic conditions, the biodegradation of Mecoprop is relatively rapid, particularly in topsoil. The process is initiated by the cleavage of the ether linkage, a reaction often catalyzed by α-ketoglutarate-dependent dioxygenase enzymes encoded by tfdA genes.[2]
The initial step in the aerobic degradation of Mecoprop involves the cleavage of the ether bond, yielding two primary metabolites: 4-chloro-2-methylphenol (B52076) (4-CMP) and pyruvate.[3] The 4-CMP then undergoes further degradation, typically through hydroxylation to form a catechol intermediate. This is followed by aromatic ring cleavage and subsequent metabolism through pathways like the beta-ketoadipate pathway, ultimately leading to mineralization to CO2 and water.[3]
Several bacterial strains have been identified as capable of degrading Mecoprop, including Alcaligenes denitrificans and Ralstonia sp..[3][4] Synergistic microbial communities, often comprising species from genera such as Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter, have also been shown to effectively degrade Mecoprop, where individual members may not be able to metabolize the compound alone.[5] The herbicidally active (R)-(+)-enantiomer of Mecoprop is often preferentially degraded over the (S)-(-)-enantiomer in aerobic environments.[6]
Anaerobic Biodegradation
The degradation of Mecoprop is significantly slower under anaerobic conditions and may not occur at all in some environments, such as methanogenic or sulfate-reducing conditions.[7][8] However, some studies have observed degradation under nitrate-reducing conditions.[8] When anaerobic degradation does occur, it can be enantioselective, with some microbial communities preferentially degrading the (S)-enantiomer.[8] The persistence of Mecoprop is notably longer in anaerobic sewage sludge compared to aerobic conditions.[7]
Genetic Basis of Biodegradation
The genetic basis for the initial step of phenoxyalkanoic acid herbicide degradation is well-studied. The tfdA gene, which codes for a 2,4-D/α-ketoglutarate dioxygenase, is frequently implicated in the cleavage of the ether linkage in compounds like Mecoprop.[2] Studies have shown a correlation between the abundance of tfdA genes, particularly class III tfdA genes, and the rate of Mecoprop degradation in soil.[9][10] The proliferation of these genes is often observed during the active degradation phase of the herbicide.[2] Other genes, such as rdpA and sdpA, which are involved in the degradation of the related herbicide dichlorprop, may also play a role in the stereospecific degradation of Mecoprop enantiomers.[11]
Photodegradation of Mecoprop
Photodegradation, or photolysis, is an abiotic process that can contribute to the degradation of Mecoprop in aquatic environments and on soil surfaces upon exposure to sunlight.
Direct photolysis occurs when Mecoprop absorbs light energy, leading to its chemical transformation. The rate of photodegradation is influenced by factors such as light intensity, wavelength, pH, and the presence of sensitizing substances in the water.[12] Studies have shown that the photodegradation of Mecoprop can be enhanced in the presence of photosensitizers like titanium dioxide (TiO2), which can generate reactive oxygen species (ROS) that accelerate the degradation process.[13] Advanced Oxidation Processes (AOPs), such as UV/H2O2 and photo-Fenton, have also been demonstrated to be effective in degrading Mecoprop in water.[12][14] The half-life of Mecoprop in river water exposed to sunlight has been reported to be around 19.5 days.[13]
Chemical Hydrolysis of Mecoprop
Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. Mecoprop is generally stable to hydrolysis at environmentally relevant pH values (pH 5-9).[1] Therefore, hydrolysis is not considered a major degradation pathway for Mecoprop under normal environmental conditions. However, under more extreme pH conditions, hydrolysis rates may increase.
Quantitative Data on Mecoprop Degradation
The persistence of Mecoprop in the environment is often expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life of Mecoprop can vary significantly depending on environmental conditions.
| Matrix | Conditions | Half-life (DT50) | Reference |
| Soil | Aerobic, Topsoil (<30 cm) | ~12 days | [9][10] |
| Soil | Aerobic, Sub-soil (70-80 cm) | >84 days | [9][10] |
| Soil | Anaerobic | Persistent (little to no degradation) | [7] |
| Sewage Sludge | Aerobic | <7 days | [7] |
| Sewage Sludge | Anaerobic | Persistent (49 days) | [7] |
| Water | Photodegradation (Sunlight) | ~19.5 days | [13] |
| Water | Hydrolysis (pH 5-9) | Stable | [1] |
Experimental Protocols
Biodegradation Study in Soil
Objective: To determine the rate of Mecoprop biodegradation in soil under controlled laboratory conditions.
Materials:
-
Test soil, sieved (<2 mm)
-
Mecoprop standard
-
Radiolabeled ¹⁴C-Mecoprop (optional, for mineralization studies)
-
Incubation vessels (e.g., biometer flasks)
-
CO₂ traps (e.g., NaOH solution) for mineralization studies
-
Analytical instrumentation (HPLC-MS/MS or GC-MS)
-
Standard laboratory equipment
Procedure:
-
Soil Preparation: Collect fresh soil from a relevant location, remove debris, and sieve. Characterize the soil for properties such as pH, organic matter content, and microbial biomass.
-
Spiking: Treat a known amount of soil with a solution of Mecoprop to achieve the desired concentration. For mineralization studies, include ¹⁴C-Mecoprop. A solvent-free application is preferred to avoid solvent effects on microbial activity.
-
Incubation: Place the treated soil into incubation vessels. Adjust the moisture content to a specified level (e.g., 40-60% of water holding capacity). Incubate at a constant temperature (e.g., 20-25°C) in the dark. For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the vessels with an inert gas (e.g., N₂) and seal.
-
Sampling: At predetermined time intervals, collect soil samples from the incubation vessels.
-
Extraction: Extract Mecoprop and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile (B52724)/water).
-
Analysis: Quantify the concentration of Mecoprop and its metabolites in the extracts using a validated analytical method such as HPLC-MS/MS or GC-MS.
-
Mineralization (¹⁴C studies): At each sampling point, analyze the CO₂ traps to determine the amount of ¹⁴CO₂ produced, which represents the mineralization of the Mecoprop ring structure.
-
Data Analysis: Calculate the half-life (DT50) of Mecoprop by fitting the concentration data to an appropriate kinetic model (e.g., first-order kinetics).
Photodegradation Study in Water
Objective: To determine the rate of Mecoprop photodegradation in an aqueous solution.
Materials:
-
Mecoprop standard
-
Purified water (e.g., deionized or Milli-Q)
-
Natural water sample (optional)
-
Photoreactor with a suitable light source (e.g., xenon arc lamp simulating sunlight)
-
Quartz reaction vessels
-
Analytical instrumentation (HPLC-MS/MS)
-
Standard laboratory equipment
Procedure:
-
Solution Preparation: Prepare an aqueous solution of Mecoprop at a known concentration in purified water. If studying the effect of natural water matrices, prepare a solution in filtered natural water.
-
Irradiation: Place the solution in quartz reaction vessels and position them in the photoreactor. Irradiate the samples with the light source. Run a dark control in parallel by wrapping a vessel in aluminum foil to account for any non-photolytic degradation.
-
Sampling: At specific time intervals, withdraw aliquots from the reaction vessels.
-
Analysis: Analyze the samples directly or after appropriate dilution using HPLC-MS/MS to determine the concentration of Mecoprop.
-
Data Analysis: Plot the concentration of Mecoprop versus time and calculate the photodegradation rate constant and half-life.
Chemical Hydrolysis Study
Objective: To determine the rate of Mecoprop hydrolysis at different pH values.
Materials:
-
Mecoprop standard
-
Sterile buffer solutions at various pH values (e.g., pH 4, 7, and 9)
-
Incubation chamber or water bath at a constant temperature
-
Analytical instrumentation (HPLC-MS/MS)
-
Standard laboratory equipment
Procedure:
-
Solution Preparation: Prepare solutions of Mecoprop in sterile buffer solutions at the desired pH levels.
-
Incubation: Place the solutions in sealed containers and incubate in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the process).
-
Sampling: At selected time points, take samples from each pH solution.
-
Analysis: Quantify the concentration of Mecoprop in the samples using HPLC-MS/MS.
-
Data Analysis: Determine the hydrolysis rate constant and half-life for each pH condition.
Analytical Methodology: HPLC-MS/MS
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS) is a common and sensitive method for the analysis of Mecoprop and its metabolites.[15]
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Mecoprop and its metabolites (e.g., for Mecoprop: m/z 213 -> 141).
Sample Preparation:
-
Water Samples: May be analyzed directly or after solid-phase extraction (SPE) for pre-concentration and cleanup.
-
Soil Samples: Require extraction with an organic solvent, followed by cleanup steps such as SPE before analysis.
Conclusion
The environmental degradation of Mecoprop is a multifaceted process dominated by microbial biodegradation, with photodegradation also playing a role in aquatic systems. Chemical hydrolysis is generally not a significant pathway under typical environmental conditions. The rate of degradation is highly dependent on environmental factors such as soil depth, microbial community composition, oxygen availability, and sunlight exposure. A thorough understanding of these degradation pathways, supported by robust experimental data, is essential for accurately assessing the environmental risks associated with Mecoprop use and for developing strategies to mitigate its potential impact on ecosystems. The protocols and data presented in this guide provide a technical foundation for researchers and professionals working in this field.
References
- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of the chlorophenoxy herbicide (R)-(+)-mecoprop by Alcaligenes denitrificans - Kent Academic Repository [kar.kent.ac.uk]
- 4. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes - CentAUR [centaur.reading.ac.uk]
- 11. A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 15. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of Mecoprop research trends
An In-depth Review of Mecoprop (B166265) Research Trends
Introduction
Mecoprop, also known as methylchlorophenoxypropionic acid (MCPP), is a selective, systemic phenoxy herbicide widely employed for the post-emergence control of broadleaf weeds.[1][2][3] It is a staple in agricultural settings, particularly for cereal crops like wheat and barley, as well as in turf management for lawns, golf courses, and parks.[2][4] Mecoprop is a chiral compound, existing as a racemic mixture of two stereoisomers: (R)-(+)-mecoprop and (S)-(-)-mecoprop.[1][3] Critically, only the (R)-(+)-enantiomer, often referred to as Mecoprop-P, possesses herbicidal activity.[1][5] This review delves into the core research trends surrounding Mecoprop, encompassing its mechanism of action, toxicological profile, environmental fate, and the analytical methodologies used for its detection and quantification.
Mechanism of Action: A Synthetic Auxin
Mecoprop functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][6][7] By binding to auxin receptors, it disrupts the plant's normal growth regulation processes, leading to uncontrolled and abnormal cell division, tissue disruption, and ultimately, the death of susceptible broadleaf plants.[2][7] Grasses are generally tolerant because they possess specialized cells (sclerenchyma) around their vascular tissues that prevent the herbicide-induced twisting and closing of these tubes.[7]
Toxicological Profile
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have classified mecoprop into toxicity class III, indicating it is slightly toxic.[1][8] However, some formulations can be severe eye irritants, placing them in Toxicity Category I.[9] Concerns have been raised regarding potential carcinogenicity, though the EPA has stated there is "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential."[9] Acute toxicity data reveals low toxicity to mammals and birds, and it is considered virtually non-toxic to fish and bees.[8]
Table 1: Summary of Mecoprop Toxicological Data
| Species | Test Type | Value | Reference |
| Rat | Oral LD50 | 930 - 1210 mg/kg | [8] |
| Mouse | Oral LD50 | 650 mg/kg | [8] |
| Rat | Dermal LD50 | >4000 mg/kg | [8] |
| Bobwhite Quail | Oral LD50 | 700 mg/kg | [9] |
| Mallard Duck | Dietary LC50 | >5620 ppm | [8] |
| Rainbow Trout | 96-hour LC50 | 124 ppm | [8][9] |
| Bluegill Sunfish | 96-hour LC50 | >100 ppm | [8] |
Environmental Fate and Degradation
The environmental persistence and mobility of Mecoprop are critical areas of research, particularly concerning its potential to leach into groundwater.[9][10]
Biodegradation in Soil
The primary mechanism for Mecoprop dissipation in soil is microbial degradation.[11][12] The half-life (DT50) in aerobic topsoil is typically less than 25 days, though this can vary based on factors like temperature, moisture, and microbial population.[11][13] Degradation rates decrease significantly with soil depth; the DT50 in topsoil (<30 cm) can be around 12 days, while in subsoils (70-80 cm), it can extend beyond 84 days.[12][14] Studies have shown that a lag phase often precedes rapid degradation in sub-soils, which is not typically observed in topsoil samples.[14] Mecoprop is reported to be persistent under anaerobic conditions, which is a concern for its presence in landfill leachate plumes.[11][13]
Enantioselective Degradation
A key trend in Mecoprop research is the focus on its enantioselective degradation. Microbial communities in soil and water preferentially degrade the herbicidally active (R)-(+)-isomer over the (S)-(-)-enantiomer.[15][16][17] A consortium of bacteria, including Alcaligenes denitrificans and Pseudomonas species, has been shown to exclusively degrade the (R)-(+)-isomer, leaving the (S)-(-)-enantiomer unaffected.[15][16][17] This enantioselective biodegradation is a crucial factor in assessing the environmental risk and herbicidal efficacy of Mecoprop.
Table 2: Environmental Persistence of Mecoprop
| Environment | Parameter | Value/Observation | Reference |
| Aerobic Topsoil | Half-life (DT50) | Typically < 25 days | [11][13] |
| Topsoil (<30 cm) | Half-life (DT50) | ~12 days | [12][14] |
| Subsoil (70-80 cm) | Half-life (DT50) | >84 days | [12][14] |
| Soil | Mobility | Very mobile in various soil types | [9] |
| Anaerobic Conditions | Degradation | Persistent, little to no degradation | [11] |
| Photodegradation | Half-life | ~83 days (artificial light) | [9] |
Analytical Methods
Accurate quantification of Mecoprop, and particularly its enantiomers, is essential for monitoring, regulatory compliance, and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the predominant techniques.[18][19]
Chiral Separation
Due to the enantioselective nature of Mecoprop's activity and degradation, chiral separation methods are critical. This is often achieved using specialized chiral stationary phases (CSPs) in both HPLC and Supercritical Fluid Chromatography (SFC).[20][21][22] Polysaccharide-based columns like CHIRALPAK® and CHIRALCEL® are commonly employed for resolving the (R) and (S) enantiomers.[20][22]
Sample Preparation and Extraction
Sample preparation is a vital step for accurate analysis. For water samples, microextraction techniques like supramolecular solvent-based microextraction (SUSME) have been developed.[23] For solid samples like soil, Soxhlet extraction is a common method.[24] The goal is to isolate the target analytes from the complex sample matrix before instrumental analysis.
Table 3: Performance of Selected Analytical Methods for Mecoprop
| Technique | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| HPLC-DAD | Aqueous Soil Solutions | LOD: 1.02 ng/µL | [25] |
| LC-MS/MS | Soil | LOQ: Not specified, but method deemed insufficient for some risk assessments | [18] |
| SUSME-LC-MS/MS | Natural Waters | Applicable for concentrations between 15 and 180 ng/L | [23] |
Experimental Protocols
Protocol: Enantioselective Quantitation in Water via SUSME-LC-MS/MS [23]
-
Microextraction: A supramolecular solvent (SUPRAS) composed of reverse aggregates of dodecanoic acid is used to extract Mecoprop enantiomers from the water sample.
-
Re-extraction: The analytes are then re-extracted from the SUPRAS into an acetate (B1210297) buffer (pH=5.0).
-
Chromatographic Separation: The extract is injected into an LC system equipped with a chiral column (e.g., permethylated α-cyclodextrin). Separation is achieved under isocratic conditions.
-
Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection. Daughter ions (e.g., m/z=140.9 for MCPP) are monitored for quantification.
Protocol: Chiral Separation via NP-HPLC [20]
-
System: An Agilent 1200 HPLC system or equivalent.
-
Column: CHIRALPAK® IM (immobilized tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel).
-
Mobile Phase: A mixture of hexane (B92381) (Hex), dichloromethane (B109758) (DCM), ethanol (B145695) (EtOH), and trifluoroacetic acid (TFA), for example, in a ratio of 90:10:1:0.1 (v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 280 nm.
-
Sample Preparation: Mecoprop standard is dissolved in the mobile phase.
Current Research and Future Outlook
Current research continues to focus on the environmental impact and sustainable use of Mecoprop. Key trends include:
-
Formulation Technology: Development of formulations that enrich the active Mecoprop-P enantiomer, allowing for lower application rates and reducing the environmental load of the inactive (S)-isomer.[26][27]
-
Sustainable Agriculture: Integrating Mecoprop into sustainable farming and Integrated Pest Management (IPM) strategies to minimize ecological footprint.[28]
-
Environmental Monitoring: Advanced analytical methods are being developed for more sensitive and accurate monitoring of Mecoprop and its enantiomers in environmental compartments.[23]
-
Market Growth: The global Mecoprop market is projected to continue growing, driven by the need for effective weed control in expanding agricultural sectors, particularly in the Asia-Pacific region.[28][29][30]
Conclusion
Mecoprop remains a significant herbicide for broadleaf weed control. Research has evolved from basic efficacy studies to a more nuanced understanding of its environmental behavior, toxicology, and, critically, the role of its stereoisomerism. The clear distinction in biological activity between the (R) and (S) enantiomers has driven advancements in both formulation science and analytical chemistry. Future research will likely focus on optimizing its use within sustainable agricultural frameworks, further refining enantiomerically pure products, and continuing to monitor its long-term environmental fate to ensure its benefits in crop protection are balanced with environmental stewardship.
References
- 1. Mecoprop - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. deq.mt.gov [deq.mt.gov]
- 4. assets.nationbuilder.com [assets.nationbuilder.com]
- 5. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 6. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 7. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]
- 8. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 9. beyondpesticides.org [beyondpesticides.org]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pub.geus.dk [pub.geus.dk]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. epa.gov [epa.gov]
- 19. Toxicologic studies in a fatal overdose of 2,4-D, mecoprop, and dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chiraltech.com [chiraltech.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. env.go.jp [env.go.jp]
- 25. researchgate.net [researchgate.net]
- 26. archivemarketresearch.com [archivemarketresearch.com]
- 27. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]
- 28. Mecoprop Market Growth Drivers and Opportunities by 2031 [theinsightpartners.com]
- 29. Mecoprop Market Growth and Forecast, 2025-2035 [futuremarketinsights.com]
- 30. Mecoprop Market Size, Share & Forecast 2035 [researchnester.com]
Methodological & Application
Application Note: Determination of Mecoprop in Water Samples by High-Performance Liquid Chromatography (HPLC)
Introduction
Mecoprop (B166265) (MCPP) is a widely used phenoxy acid herbicide for the control of broadleaf weeds in agriculture and turf.[1] Due to its mobility and potential for water contamination, sensitive and reliable analytical methods are required for its monitoring in various water sources to ensure environmental and human safety.[2] This application note details robust High-Performance Liquid Chromatography (HPLC) methods coupled with various detectors for the quantitative analysis of Mecoprop in water samples. The protocols provided cover sample preparation, chromatographic separation, and detection.
Principle
The methods described herein are based on the separation of Mecoprop from the water matrix and other potential contaminants using reversed-phase HPLC. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard. Sample preparation techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are employed to concentrate the analyte and remove interfering substances prior to HPLC analysis. For samples with low expected concentrations of Mecoprop, more sensitive detection methods like tandem mass spectrometry (MS/MS) are recommended.
Experimental Protocols
Sample Preparation
Sample preparation is a critical step to achieve low detection limits and high accuracy.[3] Two common methods for the extraction and pre-concentration of Mecoprop from water samples are presented below.
Protocol 1.1: Solid-Phase Extraction (SPE)
This protocol is suitable for a wide range of water matrices.
Materials:
-
SPE cartridges (e.g., Oasis HLB, Bond Elut ENV, or C18)[4][5]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate
-
Formic acid or Hydrochloric acid (for sample acidification)
-
Deionized water
-
Nitrogen gas supply for evaporation
-
SPE vacuum manifold
Procedure:
-
Sample Acidification: Acidify the water sample (typically 250-1000 mL) to a pH of approximately 2-3 with formic acid or HCl. This step is crucial for the efficient retention of acidic herbicides on the SPE sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[5]
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[6]
-
Cartridge Washing: Wash the cartridge with a small volume of deionized water to remove any remaining interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum or with a stream of nitrogen for approximately 10-15 minutes to remove excess water.[6]
-
Elution: Elute the retained Mecoprop from the cartridge with a suitable organic solvent. A common choice is 5 mL of methanol or ethyl acetate.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known small volume (e.g., 1 mL) of the HPLC mobile phase or a mixture of water and acetonitrile (50:50, v/v).[8] The sample is now ready for HPLC analysis.
Protocol 1.2: Liquid-Liquid Extraction (LLE)
LLE is a classical extraction technique that can also be employed, though it is often more time-consuming and uses larger volumes of organic solvents.[3]
Materials:
-
Separatory funnel
-
Dichloromethane (B109758) or other suitable water-immiscible organic solvent
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (for sample acidification)
-
Rotary evaporator or nitrogen gas supply
Procedure:
-
Sample Acidification: Acidify 500 mL of the water sample to pH 2 with HCl in a separatory funnel.
-
Extraction: Add 50 mL of dichloromethane to the separatory funnel, shake vigorously for 2-3 minutes, and allow the layers to separate.
-
Collect Organic Layer: Drain the lower organic layer into a flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh portions of dichloromethane.
-
Drying: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final residue in a known volume of the HPLC mobile phase for analysis.
HPLC Methodologies
Two primary HPLC methods are presented: one using UV detection, suitable for screening and higher concentrations, and another using tandem mass spectrometry for high sensitivity and selectivity.
Protocol 2.1: HPLC with UV/Diode Array Detection (DAD)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV/DAD detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic or phosphoric acid).[7] A typical isocratic condition is a 60:40 mixture of acetonitrile and 0.05% orthophosphoric acid.[7]
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.[10]
-
Detection Wavelength: 220-230 nm or 200 nm.[7] Mecoprop has a retention time of approximately 3.95 minutes under these isocratic conditions.[7]
Protocol 2.2: HPLC with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for trace-level quantification.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., ACQUITY Premier HSS T3).[10] For chiral analysis, a permethylated α-cyclodextrin column can be used.[11][12]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient would start at a lower percentage of organic phase and ramp up to elute Mecoprop. For example, start at 20% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.[2]
-
Flow Rate: 0.25 - 0.5 mL/min.[2]
-
Injection Volume: 10-20 µL.[2]
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[11][12]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Mecoprop for quantification and confirmation. A common transition for Mecoprop is m/z 213 -> 141.[12]
Quantitative Data Summary
The performance of various methods for Mecoprop analysis is summarized in the tables below.
Table 1: HPLC Method Parameters for Mecoprop Analysis
| Parameter | HPLC-UV/DAD Method | LC-MS/MS Method | Chiral LC-MS/MS Method |
| Column | Reversed-phase C18[7] | ACQUITY Premier HSS T3[10] | Permethylated α-cyclodextrin[11][12] |
| Mobile Phase | Acetonitrile/Acidified Water[7] | Acetonitrile/Formic Acid in Water[2] | Methanol/Phosphate Buffer[12] |
| Detection | UV/DAD (200-230 nm)[7] | ESI-MS/MS (MRM)[11][12] | ESI-MS/MS (MRM)[11][12] |
| Flow Rate | 1.0 mL/min[7] | 0.25 mL/min[2] | Isocratic[11][12] |
| Injection Volume | 10-20 µL[7] | 20 µL[2] | Direct injection after extraction[11][12] |
Table 2: Method Validation and Performance Data
| Parameter | HPLC-UV/DAD Method | LC-MS/MS Method | Chiral LC-MS/MS Method |
| LOD | ~0.04 µg/L (with pre-concentration)[7] | 0.02 mg/kg (in tissue)[13] | 0.03 ng/g (in soil)[1] |
| LOQ | 0.5 mg/L (direct injection)[7] | 0.1 ng/g (in soil)[1] | 1 ng/L (in water)[11][12] |
| Recovery | 60-92% (depending on soil type) | 82-93% (in tissue)[13] | ~75% (in water)[11][12] |
| Linearity Range | 0.0-94.2 ng/L[14] | 0.01-0.2 µg/L[10] | 15-180 ng/L[11][12] |
| Precision (RSD%) | 1.28%[14] | 3.2-19%[13] | 1.6-2.7%[11][12] |
Workflow Diagram
The following diagram illustrates the general workflow for the analysis of Mecoprop in water samples.
Caption: General workflow for Mecoprop analysis in water samples.
Conclusion
The HPLC methods described in this application note, particularly when combined with solid-phase extraction and tandem mass spectrometry, provide a sensitive, accurate, and reliable approach for the determination of Mecoprop in water samples. The choice of the specific sample preparation and detection method will depend on the required detection limits, the sample matrix, and the available instrumentation. These protocols are suitable for routine environmental monitoring and research applications.
References
- 1. Fast, simple and efficient supramolecular solvent-based microextraction of mecoprop and dichlorprop in soils prior to their enantioselective determination by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of commonly used herbicides in surface water using solid-phase extraction and dual-column HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjoes.com [pjoes.com]
- 6. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 7. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. chemijournal.com [chemijournal.com]
- 10. waters.com [waters.com]
- 11. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Mecoprop in Soil using LC-MS/MS
This document provides a detailed protocol for the quantification of Mecoprop, a common herbicide, in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and professionals in environmental monitoring and agricultural science.
Introduction
Mecoprop (MCPP) is a widely used phenoxyalkanoic acid herbicide for the control of broadleaf weeds in agriculture and turf. Due to its potential for persistence in soil and subsequent leaching into groundwater, robust and sensitive analytical methods are required for its monitoring. This application note details a reliable LC-MS/MS method for the quantification of Mecoprop in soil, incorporating a QuEChERS-based sample preparation protocol for efficient extraction and cleanup.
Experimental
Materials and Reagents
-
Mecoprop analytical standard (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
Sample Preparation: QuEChERS Extraction and Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of Mecoprop from soil samples.[1][2][3]
-
Sample Homogenization : Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Hydration of Dry Soil : Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the soil. Let it stand for 30 minutes.[1]
-
Extraction : Add 10 mL of acetonitrile to the hydrated soil sample. Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
-
Salting-out : Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation : Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup : Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA and 150 mg of C18 sorbent. Vortex for 30 seconds.[1][2]
-
Final Centrifugation and Filtration : Centrifuge the dSPE tube at 5000 rpm for 2 minutes. Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Ion Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 450 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Mecoprop:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Mecoprop | 213.0 | 141.0 | 12 |
| Mecoprop (Qualifier) | 213.0 | 169.0 | 10 |
Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The results are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/kg) | Correlation Coefficient (r²) |
| Mecoprop | 1 - 200 | >0.995 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Mecoprop | 0.3 | 1.0 |
Table 3: Accuracy and Precision (Recovery and RSD)
| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) (n=5) |
| Mecoprop | 10 | 92.5 | 6.8 |
| 50 | 95.1 | 5.2 | |
| 100 | 98.3 | 4.5 |
Experimental Workflow and Validation Diagrams
Caption: Workflow for Mecoprop Quantification in Soil.
Caption: Key Steps for Method Validation.
Conclusion
The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of Mecoprop in soil. The use of a QuEChERS-based sample preparation protocol ensures high recovery and effective removal of matrix interferences, leading to accurate and precise results. This method is suitable for routine monitoring of Mecoprop residues in environmental soil samples.
References
Application Notes and Protocols for Mecoprop Residue Detection by Gas Chromatography (GC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (MCPP) is a widely used phenoxy herbicide for the control of broadleaf weeds in agriculture.[1] Due to its potential for environmental contamination and risks to human health, sensitive and reliable analytical methods are required for the detection of Mecoprop residues in various environmental matrices such as soil and water. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of Mecoprop residues. However, due to the polar and acidic nature of Mecoprop, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the determination of Mecoprop residues in soil and water samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis after derivatization.
Experimental Workflow
The overall experimental workflow for the analysis of Mecoprop residues by GC-MS is depicted in the following diagram.
References
Application Notes and Protocols for the Enantioselective Analysis of Mecoprop using Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (B166265) (MCPP) is a widely used chiral herbicide for the control of broadleaf weeds.[1] It exists as two enantiomers, (R)-Mecoprop and (S)-Mecoprop. The herbicidal activity is primarily associated with the (R)-enantiomer, while the (S)-enantiomer is significantly less active.[1] Consequently, regulatory bodies and environmental monitoring programs are increasingly requiring enantioselective analysis to assess the environmental fate and toxicological impact of Mecoprop accurately. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of Mecoprop enantiomers.
This document provides detailed application notes and protocols for the enantioselective analysis of Mecoprop using chiral chromatography, intended for researchers, scientists, and professionals in drug development and environmental analysis.
Principle of Chiral Chromatography for Mecoprop Analysis
Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a diastereomeric interaction with the enantiomers of the analyte, leading to different retention times and, thus, separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most successful for the resolution of a wide range of chiral compounds, including phenoxypropionic acid herbicides like Mecoprop.
Experimental Protocols
Sample Preparation
For the analysis of Mecoprop in complex matrices such as soil or water, a sample preparation step is crucial to remove interferences and concentrate the analyte.
Protocol for Water Samples (Supramolecular Solvent-Based Microextraction - SUSME) [2]
-
Sample Collection: Collect water samples in clean glass bottles.
-
Extraction:
-
To a 10 mL water sample, add a supramolecular solvent (SUPRAS) composed of reverse aggregates of dodecanoic acid (DoA).
-
Vortex for 2 minutes to facilitate the extraction of Mecoprop into the SUPRAS.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Re-extraction:
-
Transfer the SUPRAS phase to a clean tube.
-
Add 100 µL of acetate (B1210297) buffer (pH 5.0).
-
Vortex for 1 minute to re-extract the analytes into the aqueous buffer.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Analysis: Collect the aqueous phase for injection into the HPLC system.
Protocol for Apple Juice Samples (Solid-Phase Extraction - SPE) [3]
-
Sample Preparation: Centrifuge the apple juice sample to remove suspended solids.
-
SPE Cartridge Conditioning: Condition a polymeric solid-phase extraction (SPE) cartridge (e.g., OASIS® MCX) with methanol (B129727) followed by water.
-
Sample Loading: Load the clarified apple juice sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the Mecoprop enantiomers from the cartridge with a suitable solvent (e.g., methanol).
-
Solvent Exchange: Evaporate the eluent and reconstitute the residue in the mobile phase to ensure compatibility with the chiral HPLC method.
Chiral HPLC Methods
Several chiral stationary phases and mobile phase compositions have been successfully employed for the enantioselective analysis of Mecoprop. Below are protocols for two common approaches: Normal-Phase and Reversed-Phase HPLC.
Method 1: Normal-Phase HPLC [1]
-
Chiral Stationary Phase: CHIRALPAK® IM (immobilized amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: A mixture of hexane, dichloromethane (B109758) (DCM), ethanol (B145695) (EtOH), and trifluoroacetic acid (TFA). A typical composition is Hexane/DCM/EtOH/TFA = 90/10/1/0.1 (v/v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 2 µL
Method 2: Reversed-Phase HPLC with Mass Spectrometric Detection [2]
-
Chiral Stationary Phase: Permethylated α-cyclodextrin column
-
Mobile Phase: Isocratic elution with a suitable mobile phase for LC-MS/MS analysis.
-
Detection: Tandem Mass Spectrometry (MS/MS) equipped with an electrospray source operating in the negative ion mode. The transition for Mecoprop is m/z 213→141.[2]
Data Presentation
The following tables summarize the quantitative data for the chiral separation of Mecoprop under different chromatographic conditions.
Table 1: Chromatographic Parameters for Mecoprop Enantiomer Separation on CHIRALPAK® IM [1]
| Mobile Phase Composition (v/v/v/v) | Retention Time (R-Mecoprop) (min) | Retention Time (S-Mecoprop) (min) | Resolution (Rs) | Selectivity (α) |
| Hex/EtOH/TFA = 90/10/0.1 | 5.8 | 6.5 | 1.2 | 1.15 |
| Hex/DCM/EtOH/TFA = 90/10/1/0.1 | 8.2 | 10.1 | 2.5 | 1.28 |
| Hex/EtOAc/EtOH/TFA = 90/10/1/0.1 | 7.5 | 9.1 | 2.1 | 1.24 |
| Hex/MtBE/EtOH/TFA = 90/10/1/0.1 | 7.9 | 9.6 | 2.3 | 1.26 |
Data adapted from an application note by Chiral Technologies, Inc.[1]
Table 2: Performance Data for Mecoprop Enantiomer Quantification in Water Samples by LC-MS/MS [2]
| Parameter | R-Mecoprop | S-Mecoprop |
| Quantitation Limit (ng/L) | 1 | 1 |
| Recovery (%) | ~75 | ~75 |
| Relative Standard Deviation (n=6) | 2.4 - 2.7% | 2.4 - 2.7% |
Data from a study on the stereoselective quantitation of mecoprop in natural waters.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the enantioselective analysis of Mecoprop.
Caption: Workflow for the enantioselective analysis of Mecoprop.
Caption: Principle of chiral separation of Mecoprop enantiomers.
References
Application Note: Solid-Phase Extraction (SPE) of Mecoprop from Environmental Matrices
Introduction
Mecoprop (B166265) (MCPP), a chiral phenoxyacetic acid herbicide, is widely used for the control of broadleaf weeds in agriculture and turf management.[1] Due to its mobility and persistence, Mecoprop is frequently detected in environmental compartments such as surface water, groundwater, and soil.[1] Its potential for environmental contamination necessitates robust and reliable analytical methods for monitoring its presence at trace levels. Solid-phase extraction (SPE) is a predominant sample preparation technique that effectively isolates and concentrates Mecoprop from complex environmental matrices prior to instrumental analysis, such as liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS).[2][3]
This application note provides detailed protocols for the extraction of Mecoprop from water and soil samples using polymeric SPE sorbents, specifically hydrophilic-lipophilic balanced (HLB) cartridges.[4][5][6][7]
Principle of Extraction
The retention of Mecoprop on a reversed-phase SPE sorbent like Oasis HLB is primarily based on hydrophobic interactions.[4][5] Mecoprop is an acidic compound; therefore, the pH of the aqueous sample is adjusted to below its pKa (~3.1) to ensure it is in its neutral, protonated form. This non-polar state enhances its affinity for the hydrophobic sorbent. After loading the sample, interferences are washed away with a weak organic solvent or water. Finally, Mecoprop is eluted from the sorbent using a strong organic solvent like methanol (B129727), which disrupts the hydrophobic interactions.[8]
Quantitative Data Summary
The following table summarizes typical performance data for the SPE of Mecoprop and similar herbicides from environmental samples.
| Matrix | SPE Sorbent | Sample Pre-treatment | Elution Solvent | Analytical Method | Recovery (%) | LOD/LOQ | Reference |
| Groundwater | Oasis HLB (60 mg) | Acidification | Methanol | Not Specified | >85% for similar compounds | Not Specified | [8] |
| Drinking Water | Oasis HLB (60 mg) | Acidified to pH 2 with Phosphoric Acid | 10% Methanol in MTBE | LC-UV | 91% for Phenol | Not Specified | [4] |
| Surface Water | C18 Cartridges | Filtered | Dichloromethane | HPLC-DAD | 75-100% | 0.012-0.035 µg/L | [9] |
| Soil | Not Specified (QuEChERS-style) | Hydrolysis (NaOH), Acidification (H₂SO₄), Extraction (Acetonitrile) | Acetonitrile | LC-MS/MS | Not specified | 0.01 mg/kg | [10] |
| Soil | Supramolecular Solvent Microextraction | Extraction with dodecanoic acid aggregates | Acetate Buffer | LC-MS/MS | 93-104% | LOD: 0.03 ng/g, LOQ: 0.1 ng/g | [11] |
LOD: Limit of Detection; LOQ: Limit of Quantification; MTBE: Methyl tert-butyl ether.
Experimental Workflows & Diagrams
The overall workflow for sample preparation and analysis is depicted below.
Caption: General workflow for Mecoprop extraction from water and soil.
Caption: Mechanism of Mecoprop retention and elution on HLB sorbent.
Protocols
Protocol 1: SPE of Mecoprop from Water Samples
This protocol is adapted for a 200 mL water sample using a 60 mg HLB SPE cartridge.[8]
1. Materials and Reagents
-
Oasis HLB SPE Cartridges (e.g., 60 mg, 3 mL)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Phosphoric Acid or Hydrochloric Acid for pH adjustment
-
SPE Vacuum Manifold
-
Glassware for sample collection and eluate collection
-
Nitrogen evaporator (optional)
2. Sample Preparation
-
Collect a representative water sample (e.g., 200 mL) in a clean glass container.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
Acidify the sample to a pH between 2 and 3 using phosphoric acid. This ensures Mecoprop is in its neutral form for optimal retention.
3. SPE Procedure
-
Conditioning: Place the HLB cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge, followed by 5 mL of HPLC-grade water.[8] Do not allow the sorbent bed to go dry after this step.
-
Sample Loading: Load the acidified water sample (200 mL) onto the cartridge. Maintain a flow rate of approximately 5-10 mL/min.[12]
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove any polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a full vacuum for 10-20 minutes to remove residual water.[9] This step is critical for ensuring efficient elution and preventing water from ending up in the final extract, especially if GC analysis is planned.
-
Elution: Place a collection tube inside the manifold. Elute the retained Mecoprop by passing 2 x 3 mL aliquots of methanol through the cartridge. Allow the solvent to soak the sorbent bed for a minute before applying vacuum to draw it through.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[9] Reconstitute the residue in a suitable volume (e.g., 0.5 - 1.0 mL) of the initial mobile phase for LC analysis or a suitable solvent for GC analysis.
Protocol 2: SPE of Mecoprop from Soil & Sediment Samples
This protocol involves a preliminary solvent extraction to move the analyte from the solid matrix into a liquid extract, which is then cleaned up by SPE.[8][10]
1. Materials and Reagents
-
All materials listed in Protocol 1
-
Methanol or Acetonitrile (HPLC-grade) for extraction
-
Anhydrous Sodium Sulfate
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath or mechanical shaker
2. Sample Preparation (Soil Extraction)
-
Weigh approximately 10 g of a homogenized, air-dried soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.[8]
-
Vortex the mixture vigorously for 1 minute, then place it in an ultrasonic bath for 15 minutes.[8] Alternatively, shake mechanically for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant (the methanol extract) into a clean flask.
-
Repeat the extraction (steps 2-5) with another 20 mL of methanol and combine the supernatants.
-
Dilute the combined extract with HPLC-grade water to a final organic solvent concentration of <5% to ensure proper retention on the SPE cartridge. Adjust pH to <3.
3. SPE Procedure (Extract Cleanup)
-
Follow the SPE procedure exactly as described in Protocol 1 (steps 3.1 to 3.6), using the diluted soil extract from step 2.7 as the sample to be loaded onto the conditioned cartridge.
Conclusion
Solid-phase extraction using polymeric HLB sorbents provides a robust, reliable, and efficient method for the isolation and concentration of Mecoprop from diverse environmental matrices. The protocols outlined, when paired with sensitive analytical instrumentation like LC-MS/MS or GC-MS, enable the accurate quantification of this herbicide at environmentally relevant concentrations.[2] Proper sample pH adjustment is critical to the success of the reversed-phase SPE method described.
References
- 1. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. gcms.cz [gcms.cz]
- 8. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. Fast, simple and efficient supramolecular solvent-based microextraction of mecoprop and dichlorprop in soils prior to their enantioselective determination by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
Application of Mecoprop in Plant Hormone Signaling Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (MCPP) is a synthetic auxin herbicide belonging to the phenoxyalkanoic acid class.[1][2][3] It functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, death in susceptible broadleaf plants.[1][2][4] This mimicry makes Mecoprop a valuable tool for studying various aspects of auxin perception, signaling, and response in plants. This document provides detailed application notes and protocols for utilizing Mecoprop in plant hormone signaling research.
Mechanism of Action: An Overview
Mecoprop, like other synthetic auxins, initiates its action by binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[5] This binding event stabilizes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors.[6][7][8] The formation of this co-receptor complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[6][8][9] The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to a cascade of physiological responses that, at herbicidal concentrations, are lethal to the plant.[7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological activity of Mecoprop.
Table 1: Binding of Mecoprop to Arabidopsis Auxin Receptors
| Compound | Receptor | Binding Characteristics | Reference |
| Mecoprop | AtTIR1 | Higher binding than 2,4-D and MCPA, but lower than IAA.[2][10] | [2][10] |
| Mecoprop | AtAFB2 | Higher binding than 2,4-D, MCPA, and dichlorprop.[10] | [10] |
| Mecoprop | AtAFB5 | Lower binding compared to IAA.[10] | [10] |
Table 2: EC50 Values for Growth Inhibition by Mecoprop-P in Aquatic Macrophytes
| Plant Species | Exposure Duration | EC50 (µg/L) | Reference |
| Ranunculus aquatilis | 21/22 days | 46.9 | [11][12] |
| Ludwigia repens | 21/22 days | 656.4 | [11][12] |
Signaling Pathway
The following diagram illustrates the canonical auxin signaling pathway and the role of Mecoprop in its activation.
Caption: Mecoprop activates the auxin signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Mecoprop on plant hormone signaling. These protocols are based on established methods for studying auxin and can be adapted for use with Mecoprop.
Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana
This assay is a fundamental method to quantify the physiological effect of Mecoprop on plant growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Petri dishes (9 cm)
-
Mecoprop stock solution (e.g., 10 mM in DMSO or a suitable solvent)
-
Sterile water
-
Growth chamber with controlled light and temperature
-
Ruler or image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using a standard method (e.g., 70% ethanol (B145695) for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinsed 3-5 times with sterile water).
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Media Preparation: Prepare MS agar plates containing a range of Mecoprop concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Add Mecoprop from the stock solution to the molten MS medium after autoclaving and cooling to approximately 50-60°C. Ensure the final solvent concentration is consistent across all plates, including the control.
-
Sowing: Sow the stratified seeds in a straight line on the surface of the MS agar plates.
-
Growth: Seal the plates with breathable tape and place them vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22-24°C.
-
Measurement: After 5-7 days of growth, measure the primary root length of the seedlings. This can be done by marking the position of the root tip daily or by scanning the plates and using image analysis software.
-
Data Analysis: Calculate the average root length and standard deviation for each Mecoprop concentration. Plot the root length as a percentage of the control against the Mecoprop concentration to determine the EC50 value (the concentration that inhibits root growth by 50%).
Caption: Workflow for the root growth inhibition assay.
Protocol 2: Gene Expression Analysis of Auxin-Responsive Genes by qRT-PCR
This protocol allows for the quantification of changes in the expression of auxin-responsive genes in response to Mecoprop treatment.
Materials:
-
Arabidopsis thaliana seedlings
-
Mecoprop solution
-
Liquid MS medium
-
RNase-free tubes and tips
-
RNA extraction kit (e.g., Trizol or column-based kits)
-
DNase I
-
Reverse transcription kit (cDNA synthesis)
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
qPCR instrument
-
Primers for target auxin-responsive genes (e.g., IAA1, IAA2, GH3) and a reference gene (e.g., ACTIN2, UBQ10)
Procedure:
-
Plant Growth and Treatment: Grow Arabidopsis seedlings in liquid MS medium for 7-10 days. Treat the seedlings with the desired concentration of Mecoprop or a mock solution (solvent control) for a specific time course (e.g., 0, 1, 3, 6, 24 hours).
-
RNA Extraction: Harvest the plant tissue (e.g., whole seedlings or specific organs) and immediately freeze in liquid nitrogen. Extract total RNA using a preferred RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should include the cDNA template, forward and reverse primers for the target or reference gene, and the qPCR master mix. Include no-template controls (NTC) to check for contamination.
-
Data Analysis: Analyze the qPCR data using the ∆∆Ct method to determine the relative fold change in gene expression between the Mecoprop-treated and control samples. Normalize the expression of the target genes to the expression of the reference gene.
Caption: Workflow for qRT-PCR analysis.
Protocol 3: GUS Reporter Assay for Auxin Response
This protocol utilizes transgenic plants expressing a GUS (β-glucuronidase) reporter gene driven by an auxin-responsive promoter (e.g., DR5) to visualize the spatial and temporal patterns of auxin response following Mecoprop treatment.[12][13][14]
Materials:
-
Transgenic Arabidopsis plants carrying a DR5::GUS reporter construct
-
Mecoprop solution
-
GUS staining solution:
-
100 mM sodium phosphate (B84403) buffer (pH 7.0)
-
10 mM EDTA
-
0.5 mM potassium ferricyanide
-
0.5 mM potassium ferrocyanide
-
0.1% Triton X-100
-
1 mM X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)
-
-
70% ethanol
-
Microscope
Procedure:
-
Plant Growth and Treatment: Grow DR5::GUS Arabidopsis seedlings on MS agar plates or in liquid culture. Treat the seedlings with Mecoprop at the desired concentration and for the desired duration.
-
Harvesting and Fixation (Optional): Harvest the treated seedlings and, if necessary, fix them in 90% acetone (B3395972) for 20-30 minutes at -20°C.
-
Staining: Rinse the seedlings with the staining buffer without X-Gluc. Then, immerse the seedlings in the complete GUS staining solution.
-
Incubation: Incubate the seedlings at 37°C for several hours to overnight, depending on the strength of the expression. The incubation should be carried out in the dark.
-
Destaining: After incubation, remove the staining solution and destain the tissues by incubating them in 70% ethanol. Change the ethanol several times until the chlorophyll (B73375) is completely removed and the blue GUS staining is clearly visible.
-
Visualization: Observe and document the GUS staining patterns using a microscope.
Caption: Workflow for the GUS reporter assay.
Conclusion
Mecoprop serves as a potent tool for dissecting the intricacies of auxin signaling in plants. By employing the protocols outlined in this document, researchers can effectively investigate the physiological and molecular responses elicited by this synthetic auxin, thereby gaining deeper insights into the fundamental mechanisms of plant hormone perception and signal transduction. The provided quantitative data and signaling pathway diagram offer a solid foundation for designing and interpreting experiments aimed at elucidating the precise role of Mecoprop and other auxin analogs in plant biology.
References
- 1. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-distance Auxin Transport Assay [uvm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin perception and downstream events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. An in-frame deletion mutation in the degron tail of auxin coreceptor IAA2 confers resistance to the herbicide 2,4-D in Sisymbrium orientale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ableweb.org [ableweb.org]
- 12. researchgate.net [researchgate.net]
- 13. Reporter gene expression reveals precise auxin synthesis sites during fruit and root development in wild strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
Application Notes and Protocols for Mecoprop Herbicide Efficacy Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting robust efficacy trials for Mecoprop, a selective, systemic, post-emergence herbicide. The protocols outlined below are intended to ensure the generation of high-quality, reproducible data for the evaluation of Mecoprop-based formulations.
Introduction to Mecoprop
Mecoprop, also known as MCPP, is a phenoxy herbicide widely used for the control of broadleaf weeds in turfgrass, residential lawns, and various agricultural crops like wheat, barley, and oats.[1][2] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][3][4] This mimicry leads to uncontrolled and unsustainable growth in susceptible plants, ultimately causing cell division abnormalities and plant death.[2][4] Mecoprop is absorbed through the leaves and roots and translocates throughout the plant, making it effective against a range of common weeds such as chickweed, clover, and plantain.[1][5][6]
Experimental Design Principles
A well-designed experiment is crucial for obtaining reliable and statistically valid results. The following principles should be applied when planning Mecoprop efficacy trials.
-
Experimental Design: A randomized complete block design (RCBD) is the most common and recommended design for field-based herbicide efficacy trials.[7][8] This design helps to minimize the effects of environmental variability within the trial area. A split-plot design may be considered when evaluating multiple factors, such as different application methods alongside various herbicide rates.[8]
-
Replication: Each treatment should be replicated a minimum of three to four times to ensure statistical power and to account for natural variation.[7][8]
-
Treatments:
-
Test Product(s): Include a range of application rates for the Mecoprop formulation being tested. It is advisable to test rates at half, the proposed label rate, and double the intended rate to assess both efficacy and potential phytotoxicity.
-
Untreated Control: An untreated control plot must be included in every trial to serve as a baseline for comparison.
-
Reference Product(s): Including a commercially available standard herbicide with a similar mode of action or target weed spectrum allows for a comparative assessment of the test product's performance.
-
-
Plot Size: The size of individual plots should be sufficient to allow for accurate application and assessment while minimizing edge effects. A typical plot size for small-plot herbicide trials is between 25 to 100 square feet.[7]
-
Site Selection: Choose a trial site with a uniform and sufficient population of the target weed species. The site should also be representative of the intended use area in terms of soil type and environmental conditions.
Experimental Protocols
Site Preparation and Layout
-
Site Selection: Identify a suitable area with a consistent stand of the target broadleaf weeds.
-
Plot Layout: Mark the corners of each plot clearly. Arrange the plots according to the randomized complete block design, ensuring that each block contains one replicate of every treatment.
-
Pre-Trial Assessment: Conduct a pre-treatment assessment to quantify the initial weed population density and distribution within the trial area.
Herbicide Application
-
Timing: Apply Mecoprop when weeds are actively growing, typically in the 2-4 leaf stage for optimal results.[5][6] Avoid application during periods of environmental stress such as drought or extreme heat.[5][9]
-
Equipment: Utilize a calibrated sprayer, such as a CO2-pressurized backpack sprayer, to ensure accurate and uniform application.[7] The spray volume should typically be between 300 to 400 liters per hectare.[5][9]
-
Mixing: Half-fill the sprayer tank with clean water, add the required amount of Mecoprop formulation, and agitate thoroughly. Add the remaining water and continue to mix before spraying.[5][9]
-
Application: Apply the treatments evenly to the designated plots, taking care to avoid spray drift to adjacent plots.
Data Collection and Assessment
-
Efficacy Assessment: Visually assess the percentage of weed control for each target species at predetermined intervals after application (e.g., 7, 14, 21, and 28 days after treatment). A common rating scale is 0% (no control) to 100% (complete control).
-
Phytotoxicity Assessment: Evaluate any potential injury to the desirable crop or turfgrass. This can be rated on a scale of 0% (no injury) to 100% (complete plant death).
-
Quantitative Measurements: In addition to visual ratings, quantitative data such as weed counts (density) and weed biomass (fresh or dry weight) can be collected from a defined area within each plot.
-
Environmental Conditions: Record key environmental data at the time of application, including air temperature, relative humidity, wind speed, and soil moisture.
Statistical Analysis
The collected data should be subjected to statistical analysis to determine the significance of treatment effects.
-
Analysis of Variance (ANOVA): Use ANOVA to analyze the data for significant differences among treatments.[10]
-
Mean Separation: If the ANOVA indicates significant treatment effects, a mean separation test (e.g., Fisher's Least Significant Difference (LSD) test at a 5% significance level) can be used to compare individual treatment means.[10]
-
Data Transformation: For percentage data, an arcsine or square root transformation may be necessary to meet the assumptions of ANOVA.[11]
Data Presentation
Summarize quantitative data in clearly structured tables to facilitate comparison between treatments.
Table 1: Efficacy of Mecoprop on Broadleaf Weeds (21 Days After Treatment)
| Treatment | Application Rate (L/ha) | Common Chickweed Control (%) | Clover Control (%) | Plantain Control (%) |
| Untreated Control | 0 | 0a | 0a | 0a |
| Mecoprop Formulation A | 5.5 | 85b | 78b | 88b |
| Mecoprop Formulation A | 7.0 | 95c | 90c | 97c |
| Reference Herbicide | 6.0 | 92c | 88c | 95c |
Means within a column followed by the same letter are not significantly different (P ≤ 0.05) according to Fisher's LSD test.
Table 2: Turfgrass Phytotoxicity of Mecoprop Formulations (14 Days After Treatment)
| Treatment | Application Rate (L/ha) | Turfgrass Injury (%) |
| Untreated Control | 0 | 0a |
| Mecoprop Formulation A | 5.5 | 5a |
| Mecoprop Formulation A | 7.0 | 8a |
| Mecoprop Formulation A | 14.0 (2x rate) | 15b |
| Reference Herbicide | 6.0 | 6a |
Means within a column followed by the same letter are not significantly different (P ≤ 0.05) according to Fisher's LSD test.
Visualizations
Caption: Mecoprop's mechanism of action as a synthetic auxin.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 4. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]
- 5. ojcompagnie.com [ojcompagnie.com]
- 6. ojcompagnie.com [ojcompagnie.com]
- 7. turf.purdue.edu [turf.purdue.edu]
- 8. pp1.eppo.int [pp1.eppo.int]
- 9. lovelandproducts.ca [lovelandproducts.ca]
- 10. preprints.org [preprints.org]
- 11. jrweedsci.com [jrweedsci.com]
Application Notes and Protocols for the Analysis of Mecoprop
These application notes provide detailed information and protocols for the analysis of Mecoprop (B166265), a widely used herbicide, utilizing analytical standards and reference materials. The content is tailored for researchers, scientists, and professionals involved in drug development and analytical testing.
Introduction to Mecoprop and its Analytical Importance
Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) is a selective, systemic post-emergence herbicide used to control a variety of broadleaf weeds.[1][2] It exists as a racemic mixture of two stereoisomers, with the (R)-(+)-enantiomer, known as Mecoprop-P, possessing the primary herbicidal activity.[2] Due to its widespread use, regulatory bodies have set maximum residue limits (MRLs) for Mecoprop in various agricultural products and environmental samples.[3][4] Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food and environmental safety. The use of certified analytical standards and reference materials is fundamental to achieving high-quality, reproducible results in the analysis of Mecoprop.
Mecoprop Analytical Standards and Reference Materials
A variety of Mecoprop and Mecoprop-P analytical standards are commercially available from reputable suppliers. These standards are crucial for instrument calibration, method validation, and quality control.
Table 1: Commercially Available Mecoprop and Mecoprop-P Analytical Standards
| Product Name | Supplier | CAS Number | Format | Purity/Concentration |
| Mecoprop (Standard) | MedchemExpress | 93-65-2 | Neat | Analytical Standard Grade |
| Mecoprop | LGC Standards | 93-65-2 | Neat | High Purity |
| Mecoprop-P, PESTANAL® | Sigma-Aldrich | 16484-77-8 | Neat | Analytical Standard |
| Mecoprop-p | AccuStandard | 16484-77-8 | 100 µg/mL in Acetone (B3395972) | Certified Reference Material |
Analytical Methodologies for Mecoprop Determination
The analysis of Mecoprop is predominantly carried out using chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of Mecoprop in various matrices. Reversed-phase chromatography is the most common separation mode.
This protocol outlines a general procedure for the determination of Mecoprop in water samples using HPLC with UV detection.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Acidify the water sample (e.g., 500 mL) to pH 2.5 with a suitable acid (e.g., hydrochloric acid).
-
Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained Mecoprop with 5 mL of a suitable solvent, such as methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL).
b. HPLC-UV Instrumental Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing an acidifier like 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 230 nm or 278 nm |
c. Calibration
Prepare a series of calibration standards by diluting a certified Mecoprop reference standard in the mobile phase. The concentration range should bracket the expected concentration of Mecoprop in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the analysis of Mecoprop, especially in complex matrices and at trace levels.
This protocol describes a method for the determination of Mecoprop in soil samples using LC-MS/MS.
a. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing dispersive SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
b. LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC Column | C18 or equivalent (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transitions | Precursor ion (m/z) → Product ion (m/z) for Mecoprop (e.g., 213 → 141) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for Mecoprop analysis, which often requires derivatization to increase the volatility of the analyte.
a. Sample Preparation and Derivatization
-
Homogenize the plant material.
-
Perform a solvent extraction using a suitable organic solvent (e.g., acetone followed by partitioning into dichloromethane).
-
Clean up the extract using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
Evaporate the cleaned extract to dryness.
-
Derivatize the Mecoprop residue by adding a derivatizing agent (e.g., BF₃-methanol or diazomethane) and heating to form a methyl ester.
-
After the reaction, neutralize the solution and extract the ester into a non-polar solvent like hexane.
b. GC-MS Instrumental Conditions
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient optimized for the separation of the Mecoprop methyl ester. |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target ions of the Mecoprop methyl ester. |
Method Validation and Performance
Analytical methods for Mecoprop should be validated to ensure they are fit for purpose. Key validation parameters and typical performance data from published methods are summarized below.
Table 2: Summary of Method Performance Data for Mecoprop Analysis
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| HPLC-DAD | Aqueous Soil Solutions | 1.02 ng/L | - | >0.99 | - | [3] |
| LC-MS/MS | Surface Water | 1-20 ng/L | - | >0.961 | - | [5] |
| LC-MS/MS | Kidney Tissue | 0.02 mg/kg | - | - | 82-93 | [2] |
| HPLC | Serum | 0.1 mg/L | - | >0.99 | 87.5 | [6] |
| HPLC | Urine | 0.1 mg/L | - | >0.99 | 99.8 | [6] |
Visualizations
Signaling Pathway of Mecoprop
Mecoprop, as a synthetic auxin, disrupts plant growth by overwhelming the natural auxin signaling pathways. The primary pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.
Caption: Mecoprop's synthetic auxin signaling pathway.
Experimental Workflow for Mecoprop Analysis
The following diagram illustrates a typical workflow for the analysis of Mecoprop in an environmental sample, from sample collection to data reporting.
Caption: General experimental workflow for Mecoprop analysis.
References
- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 6. jsomt.jp [jsomt.jp]
Application Notes and Protocols for the Detection of Mecoprop in Biological Tissues using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (B166265) (MCPP), a widely used phenoxy herbicide, can be present in biological tissues through environmental exposure or intentional ingestion. Accurate and sensitive detection of Mecoprop in various biological matrices is crucial for toxicological assessments, clinical diagnostics, and forensic investigations. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly specific and sensitive method for the quantification of Mecoprop. This document provides detailed application notes and protocols for the detection of Mecoprop in biological tissues.
Chemical Information
| Compound | Chemical Formula | Molecular Weight | CAS Number |
| Mecoprop | C₁₀H₁₁ClO₃ | 214.64 g/mol | 7085-19-0 |
Quantitative Data Summary
The following tables summarize the quantitative data for Mecoprop detection in various biological tissues based on previously reported studies.
Table 1: Recovery Rates and Limits of Detection (LOD) / Quantification (LOQ)
| Biological Matrix | Extraction Method | Recovery Rate (%) | LOD / LOQ | Citation |
| Serum | Protein Precipitation | 87.5% | 0.1 mg/L (LOD) | [1] |
| Urine | Dilution | 99.8% | 0.1 mg/L (LOD) | [1] |
| Kidney | Soxhlet Extraction & SPE | 82 - 93% | 0.02 mg/kg (LOD) | [2] |
| Water | Supramolecular Solvent Microextraction | ~75% | 1 ng/L (LOQ) | [3] |
| Liver | Supported Liquid Extraction | >80% (for similar pesticides) | 50 ppb (LLOQ) | [4] |
Table 2: Mecoprop Concentrations in a Poisoning Case [1]
| Time After Ingestion | Serum Concentration (mg/L) | Urine Concentration (mg/L) |
| 1.5 hours | 522 | 1047 (pooled 1.5-5 hours) |
| 16 hours | - | 385 |
| 5 days | Trace levels | Trace levels |
Table 3: Biological Half-life of Mecoprop [1]
| Phase | Serum Half-life (hours) | Urine Half-life (hours) |
| Rapid Phase (~first 32 hours) | 3.9 | 3.8 |
| Slow Phase (after 32 hours) | 14.4 | 20.4 |
Experimental Protocols
Detailed methodologies for the extraction and analysis of Mecoprop from various biological tissues are provided below.
Protocol 1: Protein Precipitation for Serum or Plasma
This protocol is a simple and rapid method for the removal of proteins from serum or plasma samples.
Materials:
-
Serum or plasma sample
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 900 µL of cold acetonitrile to the tube.[1]
-
Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant containing Mecoprop.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.
Protocol 2: Dilution for Urine
For urine samples with high expected concentrations of Mecoprop, a simple dilution is sufficient.
Materials:
-
Urine sample
-
Distilled water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Dilute the urine sample 50-fold with distilled water. For example, add 20 µL of urine to 980 µL of distilled water.[1]
-
Vortex the tube for 30 seconds.
-
Centrifuge the sample at 15,000 rpm for 10 minutes to pellet any particulate matter.[1]
-
Collect the supernatant for LC-MS/MS analysis.
Protocol 3: Supported Liquid Extraction (SLE) for Liver Tissue
This protocol is adapted from a method for the extraction of various pesticides from liver tissue and is suitable for Mecoprop.[1][4]
Materials:
-
Liver tissue
-
Methanol:water (50:50, v/v)
-
Ethyl acetate
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization if using GC-MS
-
Homogenizer (e.g., BeadRuptor)
-
Microcentrifuge
-
Supported Liquid Extraction columns (e.g., ISOLUTE® SLE+)
-
Evaporation system (e.g., SPE Dry)
Procedure:
-
Weigh 200 mg of liver tissue and place it in a homogenizer tube.[1]
-
Add 1.8 mL of methanol:water (50:50, v/v).[1]
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate at 13,300 rpm for 10 minutes.[1]
-
Load 500 µL of the supernatant onto the SLE column.[1]
-
Apply a brief pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.[1]
-
Apply 2.5 mL of dichloromethane (DCM) and allow it to flow under gravity for 5 minutes, collecting the eluate.[1]
-
Apply a second aliquot of 2.5 mL of DCM and allow it to flow for another 5 minutes, collecting the eluate in the same tube.[1]
-
Apply a brief pulse of vacuum or positive pressure to ensure all the extraction solvent has passed through.[1]
-
Evaporate the collected eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 200 µL of ethyl acetate) for LC-MS/MS analysis.[1]
Protocol 4: Soxhlet and Solid-Phase Extraction for Kidney Tissue
This protocol is a more exhaustive extraction method suitable for solid tissues like the kidney.[2]
Materials:
-
Kidney tissue
-
Diethyl ether
-
Anion exchange solid-phase extraction (SPE) cartridges
-
Soxhlet extraction apparatus
-
Rotary evaporator
Procedure:
-
Homogenize the kidney tissue sample.
-
Perform a Soxhlet extraction of the homogenized tissue with diethyl ether for several hours.
-
Concentrate the resulting diethyl ether extract using a rotary evaporator.
-
Condition an anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the Mecoprop from the cartridge with a suitable solvent.
-
Evaporate the eluate and reconstitute in a solvent compatible with the LC-MS/MS system.
Mass Spectrometry Parameters
For quantitative analysis of Mecoprop using LC-MS/MS, the following Multiple Reaction Monitoring (MRM) parameters are recommended.
Table 4: LC-MS/MS Parameters for Mecoprop Detection [3][5]
| Parameter | Value |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Precursor Ion (m/z) | 213 |
| Product Ion (m/z) | 141 |
| Collision Energy (V) | 12 |
Visualizations
Discussion
The choice of sample preparation protocol is critical and depends on the biological matrix. For liquid samples like serum and plasma, protein precipitation is a straightforward and effective method.[1] For urine, simple dilution may be adequate, especially in cases of high exposure.[1] Solid tissues such as the liver and kidney require more rigorous extraction procedures like supported liquid extraction or Soxhlet extraction followed by solid-phase extraction to remove interfering substances and achieve desired sensitivity.[1][2]
The use of LC-MS/MS in MRM mode provides excellent selectivity and sensitivity for the quantification of Mecoprop, even in complex biological matrices. The specified precursor and product ions (m/z 213 → 141) are characteristic of Mecoprop and allow for its confident identification and quantification.[3][5]
It is important to note the potential for Mecoprop metabolites. A hydroxylated metabolite of Mecoprop has been reported, which could also be a target for analysis in comprehensive toxicological studies.[1]
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the detection and quantification of Mecoprop in various biological tissues using mass spectrometry. The selection of an appropriate sample preparation method tailored to the specific matrix, coupled with the high sensitivity and selectivity of LC-MS/MS, enables reliable and accurate analysis for research, clinical, and forensic applications.
References
- 1. norlab.com [norlab.com]
- 2. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
Protocol for Studying Mecoprop Uptake and Translocation in Plants: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (B166265), a member of the phenoxyalkanoic acid group of herbicides, is a systemic, post-emergence herbicide widely used for the control of broadleaf weeds.[1] Its mode of action involves mimicking natural plant growth hormones, specifically auxins, leading to uncontrolled growth and eventual plant death.[2][3] Understanding the dynamics of Mecoprop uptake, translocation, and metabolism within different plant species is crucial for optimizing its efficacy, assessing crop selectivity, and evaluating its environmental fate.
These application notes provide a comprehensive overview of the experimental protocols required to study the absorption and movement of Mecoprop in plants. The methodologies detailed below are designed to be adaptable for various research objectives, from basic physiological studies to the development of new herbicide formulations.
Data Presentation: Mecoprop Uptake and Translocation
The following tables summarize hypothetical quantitative data derived from experiments studying Mecoprop uptake and translocation in a model plant species. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Foliar Uptake of Mecoprop Over Time
| Time After Treatment (Hours) | Mecoprop Recovered from Leaf Wash (% of Applied) | Mecoprop Absorbed by Treated Leaf (% of Applied) |
| 1 | 85.2 ± 4.1 | 14.8 ± 4.1 |
| 6 | 62.7 ± 5.5 | 37.3 ± 5.5 |
| 12 | 45.1 ± 3.9 | 54.9 ± 3.9 |
| 24 | 28.9 ± 2.8 | 71.1 ± 2.8 |
| 48 | 15.3 ± 2.1 | 84.7 ± 2.1 |
| 72 | 8.1 ± 1.5 | 91.9 ± 1.5 |
Table 2: Translocation of Absorbed Mecoprop from the Treated Leaf
| Time After Treatment (Hours) | Mecoprop in Treated Leaf (% of Absorbed) | Mecoprop in Shoots (% of Absorbed) | Mecoprop in Roots (% of Absorbed) |
| 6 | 95.1 ± 1.8 | 3.2 ± 0.9 | 1.7 ± 0.6 |
| 12 | 88.4 ± 2.3 | 7.9 ± 1.5 | 3.7 ± 0.8 |
| 24 | 76.2 ± 3.1 | 15.3 ± 2.2 | 8.5 ± 1.4 |
| 48 | 61.5 ± 4.0 | 25.8 ± 3.1 | 12.7 ± 1.9 |
| 72 | 48.9 ± 3.7 | 35.4 ± 2.8 | 15.7 ± 2.1 |
Experimental Protocols
General Plant Growth and Treatment Protocol
This protocol outlines the general steps for growing plants and applying Mecoprop for uptake and translocation studies.
Materials:
-
Plant seeds of the desired species (e.g., wheat, oat, or a model species like Arabidopsis thaliana)
-
Pots with appropriate soil mix or hydroponic solution
-
Growth chamber or greenhouse with controlled environmental conditions (temperature, light, humidity)
-
Mecoprop solution of known concentration (technical grade or a formulated product)
-
Micropipette or sprayer for application
-
For radiolabeled studies: ¹⁴C-labeled Mecoprop
Procedure:
-
Plant Growth:
-
Sow seeds in pots and grow them in a controlled environment.
-
Water the plants regularly and provide necessary nutrients.
-
Allow plants to reach the desired growth stage (e.g., three to four-leaf stage) before treatment.
-
-
Herbicide Application:
-
Foliar Application: Apply a precise volume of the Mecoprop solution to a specific leaf (e.g., the second true leaf) using a micropipette. For studies mimicking field conditions, a sprayer can be used to apply the herbicide to the entire plant.
-
Root Application: For hydroponically grown plants, introduce Mecoprop into the nutrient solution at a known concentration. For soil-grown plants, drench the soil with a known volume and concentration of the Mecoprop solution.
-
-
Time-Course Sampling:
-
Harvest plants at predetermined time points after treatment (e.g., 1, 6, 12, 24, 48, 72 hours) to analyze uptake and translocation.
-
At each time point, process the plants as described in the following protocols.
-
Protocol for Quantification of Mecoprop Uptake (Foliar Application)
This protocol details the procedure for determining the amount of Mecoprop absorbed by a treated leaf.
Materials:
-
Treated plants
-
Forceps and scissors
-
Scintillation vials
-
Washing solution (e.g., water:methanol, 9:1 v/v)
-
Liquid scintillation counter (for radiolabeled studies)
-
Homogenizer
-
Solvents for extraction (e.g., diethyl ether, acetone)
-
Solid Phase Extraction (SPE) cartridges (anion exchange)
-
Analytical instrument (GC with electrolytic conductivity detection or LC-MS/MS)
Procedure:
-
Leaf Wash:
-
Carefully excise the treated leaf at the petiole.
-
Wash the leaf surface by rinsing it with the washing solution for a set time (e.g., 30 seconds) to remove unabsorbed Mecoprop. Collect the wash solution in a scintillation vial.
-
-
Quantification of Unabsorbed Mecoprop:
-
For radiolabeled studies, add a scintillation cocktail to the vial containing the leaf wash and measure the radioactivity using a liquid scintillation counter.[4]
-
For non-labeled studies, the wash solution can be concentrated and analyzed using GC or LC-MS/MS.
-
-
Extraction of Absorbed Mecoprop:
-
Homogenize the washed leaf tissue in an appropriate solvent.
-
Perform a liquid-liquid extraction or use SPE cartridges to clean up the extract.[5]
-
-
Quantification of Absorbed Mecoprop:
-
Calculation:
-
Calculate the amount of absorbed Mecoprop by subtracting the amount recovered in the leaf wash from the total amount applied.
-
Protocol for Quantification of Mecoprop Translocation
This protocol describes how to determine the movement of Mecoprop from the application site to other parts of the plant.
Materials:
-
Treated plants
-
Scalpel or razor blade
-
Separate containers for different plant parts
-
Plant tissue oxidizer (for radiolabeled studies)
-
Materials for extraction and analysis as listed in Protocol 2.
Procedure:
-
Plant Dissection:
-
At each harvest time point, carefully dissect the plant into different parts: treated leaf, shoots (stem and other leaves), and roots.
-
-
Extraction and Analysis:
-
Process each plant part separately using the extraction and quantification methods described in Protocol 2 to determine the amount of Mecoprop in each part.
-
-
Radiolabeled Herbicide Analysis:
-
For studies using ¹⁴C-Mecoprop, the most common method for measuring translocation is by biological oxidation.
-
Dry the separated plant parts.
-
Combust the dried tissue in a plant tissue oxidizer.
-
The resulting ¹⁴CO₂ is trapped in a special solvent, and the radioactivity is measured by liquid scintillation counting.
-
-
Data Expression:
-
Translocation is typically expressed as the percentage of absorbed Mecoprop that has moved out of the treated leaf into other plant parts.
-
Visualizations
Experimental Workflow for Mecoprop Uptake and Translocation Study
Caption: Workflow for studying Mecoprop uptake and translocation in plants.
Putative Signaling Pathway of Mecoprop Action
Caption: Simplified signaling pathway of Mecoprop as an auxin mimic.
References
- 1. researchgate.net [researchgate.net]
- 2. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 3. researchgate.net [researchgate.net]
- 4. awsjournal.org [awsjournal.org]
- 5. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Residues of mecoprop in post-emergence-treated wheat and oat [agris.fao.org]
Troubleshooting & Optimization
Overcoming matrix effects in Mecoprop LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of Mecoprop (B166265). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Mecoprop analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Mecoprop, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In complex matrices like soil, vegetables, or biological fluids, matrix effects are a significant challenge.[2][3]
Q2: What are the common strategies to minimize or compensate for matrix effects in Mecoprop LC-MS/MS analysis?
A2: There are several strategies that can be employed, often in combination:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting Mecoprop. Common techniques include Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[4][5]
-
Chromatographic Separation: Improving the separation of Mecoprop from matrix components can significantly reduce interference. This can be achieved by optimizing the mobile phase, gradient, or using a different column chemistry.[6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects. A SIL-IS, such as Mecoprop-d3 or Mecoprop-d6, behaves almost identically to the unlabeled Mecoprop during sample preparation and ionization, thus correcting for signal variations.[7]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[2]
-
Standard Addition: This involves adding known amounts of Mecoprop standard to sample aliquots to create a calibration curve within the sample matrix itself. This is a very accurate but can be a labor-intensive method.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate Mecoprop quantification?
A3: While not strictly mandatory in all cases, using a SIL-IS like Mecoprop-d3 or Mecoprop-d6 is highly recommended for the most accurate and robust quantification, especially when dealing with complex or variable matrices.[7] SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction of the analyte signal. Several deuterated forms of Mecoprop are commercially available for this purpose.[7][8][9][10][11][12]
Q4: Which sample preparation method, SPE or QuEChERS, is better for Mecoprop analysis?
A4: The choice between Solid-Phase Extraction (SPE) and QuEChERS depends on the sample matrix and the desired throughput.
-
SPE is a powerful technique for cleaning up complex aqueous samples and can be highly selective.[13] It is often used for water samples.
-
QuEChERS is a versatile and high-throughput method well-suited for a wide range of solid samples, including soil and various food commodities.[4][5][6] It involves a simple extraction and cleanup process.[4]
The optimal method should be determined during method development and validation for your specific sample type.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Sample solvent stronger than the mobile phase. | 1. Flush the column with a strong solvent; if the problem persists, replace the column.2. Ensure the mobile phase pH is appropriate for Mecoprop (an acidic compound); typically, a pH of 2-3 is used.[14]3. Dilute the sample extract with the initial mobile phase. |
| High Signal Suppression | 1. Significant co-elution of matrix components.2. Inefficient sample cleanup.3. High concentration of salts or other non-volatile components in the sample. | 1. Optimize the chromatographic gradient to better separate Mecoprop from the interfering peaks.2. Re-evaluate the sample preparation method. Consider a more rigorous SPE cleanup or a different QuEChERS sorbent.3. Ensure proper desalting during sample preparation. Dilute the sample if sensitivity allows. |
| Inconsistent Results (Poor Reproducibility) | 1. Variable matrix effects between samples.2. Inconsistent sample preparation.3. Instrument instability. | 1. Use a stable isotope-labeled internal standard (e.g., Mecoprop-d3) to compensate for sample-to-sample variations in matrix effects.2. Ensure precise and consistent execution of the sample preparation protocol.3. Check for leaks, ensure stable spray in the ion source, and verify detector performance. |
| Low Recovery | 1. Incomplete extraction from the sample matrix.2. Analyte loss during solvent evaporation or transfer steps.3. Inappropriate pH during extraction. | 1. Optimize the extraction solvent and technique (e.g., shaking time, temperature).2. Handle extracts carefully and minimize evaporation steps where possible.3. For Mecoprop (an acidic herbicide), ensure the sample is acidified before extraction to promote partitioning into the organic solvent. |
| No or Very Low Signal for Mecoprop | 1. Incorrect MS/MS transition parameters.2. Ion source contamination.3. Severe ion suppression. | 1. Verify the precursor and product ions for Mecoprop (e.g., m/z 213 -> 141).[3][15]2. Clean the ion source components (e.g., capillary, cone).3. Inject a standard in a clean solvent to confirm instrument performance. If the signal is good, the issue is likely severe matrix effects; improve sample cleanup or dilute the sample. |
Experimental Protocols
Protocol 1: Mecoprop Analysis in Water Samples using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific instrument and sample characteristics.
-
Sample Preparation:
-
Acidify the water sample (e.g., 500 mL) to a pH < 3 with a suitable acid (e.g., HCl).
-
Spike with Mecoprop-d3 internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH < 3). Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for at least 20 minutes to remove residual water.
-
-
Elution:
-
Elute Mecoprop and the internal standard with 2 x 4 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Mecoprop Analysis in Soil Samples using QuEChERS
This protocol is based on the general QuEChERS methodology and should be validated for your specific soil type.
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike with Mecoprop-d3 internal standard.
-
Add 10 mL of water and vortex to create a slurry.
-
-
Extraction:
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 6 mL) and transfer it to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
Vortex for 30 seconds and then centrifuge.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up extract and dilute it with the initial mobile phase if necessary.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize recovery data for Mecoprop from various studies. Note that direct comparison between studies can be challenging due to differences in matrices, spiking levels, and analytical methods.
Table 1: Recovery of Mecoprop from Water Samples using SPE
| Spiking Level | Recovery (%) | RSD (%) | Reference |
| 0.1 µg/L | 95 | < 10 | Adapted from[16] |
| 1.0 µg/L | 98 | < 8 | Adapted from[16] |
Table 2: Recovery of Mecoprop from Kidney Tissue using SPE
| Spiking Level | Recovery (%) | RSD (%) | Reference |
| 1 mg/kg | 82-93 | 3.2-19 | [13] |
| 5 mg/kg | 82-93 | 3.2-19 | [13] |
Table 3: Recovery of Pesticides (including herbicides) using QuEChERS in Soil
| Spiking Level | Recovery Range (%) | RSD (%) | Reference |
| 0.01 mg/kg | 65-116 | ≤ 17 | [5] |
| 0.1 mg/kg | 65-116 | ≤ 17 | [5] |
Visualizations
Caption: General experimental workflow for Mecoprop analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mecoprop-d6 | CAS 1705649-54-2 | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Mecoprop-d3 | CAS 352431-15-3 | LGC Standards [lgcstandards.com]
- 11. zeptometrix.com [zeptometrix.com]
- 12. scbt.com [scbt.com]
- 13. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Mecoprop Extraction from Clay Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Mecoprop from challenging clay soil matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Mecoprop from clay soils, offering potential causes and actionable solutions.
Issue 1: Low Mecoprop Recovery
| Potential Cause | Recommended Solution |
| Strong Sorption to Clay Particles: Mecoprop, an acidic herbicide, can strongly bind to clay minerals and organic matter, especially at lower pH values. | - Adjust pH of Extraction Solvent: Increase the pH of the extraction solvent to a neutral or slightly alkaline range (pH 7-8) to decrease Mecoprop's affinity for clay surfaces.[1] - Utilize a More Effective Solvent System: Consider using a supramolecular solvent (SUPRAS) made of dodecanoic acid aggregates, which has shown high recovery rates (93-104%) for Mecoprop in soil.[2] - Employ Advanced Extraction Techniques: Techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can provide the energy needed to overcome strong analyte-matrix interactions. |
| Inefficient Extraction Method: The chosen extraction method may not be suitable for the strong interactions between Mecoprop and clay soil. | - Optimize QuEChERS Method: Ensure proper homogenization of the soil sample and consider using a modified QuEChERS approach with appropriate buffering and cleanup steps.[3][4][5] - Optimize UAE Parameters: Experiment with solvent composition, extraction time, and ultrasonic power to enhance extraction efficiency. A mixture of water and methanol (B129727) has been shown to be effective for herbicide extraction from soil using UAE.[3] |
| Analyte Degradation: Mecoprop may degrade during extraction, especially under harsh pH or high-temperature conditions. | - Control Temperature: Avoid excessive heat during extraction and solvent evaporation steps. - Use Buffered Solutions: Maintain a stable pH throughout the extraction process to prevent acid or base-catalyzed degradation. |
| Matrix Effects in Analysis: Co-extracted matrix components can interfere with the analytical detection of Mecoprop, leading to artificially low readings. | - Incorporate a Cleanup Step: Utilize dispersive solid-phase extraction (d-SPE) with sorbents like C18 to remove interfering compounds. - Use Matrix-Matched Standards: Prepare calibration standards in a blank clay soil extract to compensate for matrix effects. |
Issue 2: Poor Reproducibility of Results
| Potential Cause | Recommended Solution |
| Inhomogeneous Soil Sample: Clay soils can be heterogeneous, leading to variations in Mecoprop concentration between subsamples. | - Thorough Homogenization: Air-dry the soil sample, remove large debris, and grind it to a fine, uniform powder before taking subsamples. |
| Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to significant differences in recovery. | - Standardize the Protocol: Ensure all experimental parameters (e.g., solvent volumes, extraction times, shaking speeds) are precisely controlled and documented for each sample. |
| Variable Moisture Content: The water content of the clay soil can affect extraction efficiency. | - Air-Dry Samples: Air-dry all soil samples to a consistent moisture level before extraction. For QuEChERS, rehydration of dry soil may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective extraction method for Mecoprop from clay soil?
A1: The most effective method can depend on available equipment and desired sample throughput.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used and efficient method for multi-residue pesticide analysis in soil.[4][6] It offers a good balance of recovery, speed, and cost.
-
Ultrasound-Assisted Extraction (UAE) is another effective technique that uses ultrasonic waves to enhance the extraction process, often resulting in higher recoveries and shorter extraction times compared to traditional methods.[3]
-
Supramolecular Solvent-Based Microextraction (SUSME) has shown excellent recovery rates (93-104%) for Mecoprop in soil and is a promising green alternative.[2]
Q2: How does soil pH affect Mecoprop extraction efficiency?
A2: Soil pH significantly influences the sorption of Mecoprop to clay particles. As an acidic herbicide, Mecoprop is more strongly adsorbed to soil colloids at lower pH values. Increasing the pH of the extraction solvent to a neutral or slightly alkaline range can significantly improve extraction efficiency by reducing these interactions.[1]
Q3: What is the role of organic matter in Mecoprop extraction from clay soils?
A3: Organic matter is a primary sorbent for many herbicides, including Mecoprop.[7][8] Higher organic matter content in clay soil generally leads to stronger binding of Mecoprop, making extraction more challenging and potentially requiring more rigorous extraction conditions or more effective solvent systems to achieve high recovery rates.[9]
Q4: Which solvents are recommended for Mecoprop extraction from clay soil?
A4: The choice of solvent is critical for efficient extraction.
-
Acetonitrile (B52724) is commonly used in the QuEChERS method for pesticide extraction from soil.
-
A mixture of water and methanol has been shown to be effective for the ultrasound-assisted extraction of herbicides from soil.[3]
-
For phenoxy acid herbicides similar to Mecoprop, alkaline solutions (e.g., sodium hydroxide) followed by solid-phase extraction have demonstrated good recoveries.[9]
Q5: How can I minimize matrix effects during the analysis of Mecoprop extracts?
A5: Matrix effects from co-extracted compounds in clay soil can suppress or enhance the analytical signal. To minimize these effects:
-
Incorporate a dispersive solid-phase extraction (d-SPE) cleanup step after the initial extraction. Sorbents like C18 can effectively remove interfering substances.
-
Use matrix-matched calibration standards for quantification. This involves preparing your calibration curve in a blank extract of the same type of clay soil to compensate for any signal suppression or enhancement.
Quantitative Data on Extraction Efficiency
The following tables summarize quantitative data on herbicide extraction from soil, providing a reference for expected recovery rates. Disclaimer: The following data may not be specific to Mecoprop in clay soil but is derived from studies on similar herbicides and soil types, offering valuable insights for method development.
Table 1: Comparison of Extraction Methods for Herbicides in Soil
| Extraction Method | Herbicide | Soil Type | Recovery (%) | Reference |
| Ultrasonic Extraction | Atrazine, Glyphosate, 2,4-D, Mesotrione | Not Specified | 91 - 97 | [2] |
| QuEChERS | Atrazine, Glyphosate, 2,4-D, Mesotrione | Not Specified | 89 - 101 | [2] |
| QuEChERSER | Pendimethalin, Oxyfluorfen, Trifloxystrobin | Loamy-Clayed | ~85 - 105 | [10] |
Table 2: Effect of Organic Carbon Content on Dichlorprop Recovery using Alkaline Extraction and SPE
| Soil Organic Carbon (%) | Dichlorprop Recovery (%) | Reference |
| 1.4 | 82 - 109 | [9] |
| 2.5 | 80 - 123 | [9] |
| 37.8 | 45 - 91 | [9] |
Experimental Protocols
Protocol 1: QuEChERS Method for Mecoprop Extraction from Clay Soil
This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[3]
-
Sample Preparation:
-
Air-dry the clay soil sample at room temperature.
-
Sieve the soil through a 2 mm mesh to remove stones and large debris.
-
Homogenize the sieved soil thoroughly.
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
If the soil is very dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate (B1144303) for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add an appropriate internal standard.
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate).
-
Immediately shake for another 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 x g for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Mecoprop from Clay Soil
This protocol is a general procedure for UAE of herbicides from soil.[3] Optimization of parameters is recommended for specific soil types.
-
Sample Preparation:
-
Prepare the clay soil sample as described in the QuEChERS protocol (homogenized and sieved).
-
Weigh 5 g of the prepared soil into a glass extraction vessel.
-
-
Extraction:
-
Add 20 mL of the extraction solvent (e.g., a mixture of water:methanol, 40:60 v/v).[3]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for 15-30 minutes at a controlled temperature (e.g., 25-40°C).
-
After sonication, centrifuge the sample at ≥ 3000 x g for 10 minutes.
-
-
Cleanup (Optional but Recommended):
-
The supernatant can be further cleaned using Solid-Phase Extraction (SPE) as described in Protocol 3.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm filter before analysis by LC-MS/MS or GC-MS.
-
Protocol 3: Solid-Phase Extraction (SPE) Cleanup of Mecoprop Extract
This protocol can be used to clean up extracts from various extraction methods.
-
Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Loading:
-
Take a known volume of the soil extract (e.g., 5 mL) and adjust the pH to ~7 if necessary.
-
Dilute the extract with deionized water to reduce the organic solvent concentration to <10%.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge by applying a vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained Mecoprop with a suitable organic solvent (e.g., 5 mL of methanol or acetonitrile).
-
Collect the eluate.
-
-
Analysis:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
-
Visualizations
Caption: Troubleshooting workflow for low Mecoprop recovery.
Caption: QuEChERS experimental workflow for Mecoprop extraction.
Caption: Solid-Phase Extraction (SPE) cleanup workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob | Trends in Sciences [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. ars.usda.gov [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Mecoprop HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Mecoprop. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on peak tailing and asymmetry.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for Mecoprop in reversed-phase HPLC?
Peak tailing in the HPLC analysis of Mecoprop, an acidic herbicide, can stem from both chemical and physical issues.
Chemical Causes:
-
Secondary Interactions: The primary chemical cause is often secondary interactions between Mecoprop and the stationary phase. Mecoprop is a carboxylic acid, and if the mobile phase pH is not sufficiently low, the carboxyl group can be ionized. These anionic molecules can then interact with any exposed, positively charged sites on the silica-based stationary phase, such as residual silanols, leading to peak tailing.
-
Mobile Phase pH: Since the pKa of Mecoprop is approximately 3.78, a mobile phase pH close to or above this value will result in a mixed population of ionized and non-ionized Mecoprop molecules. This can lead to broadened and tailing peaks. To ensure Mecoprop is in a single, non-ionized state, the mobile phase pH should be controlled and ideally kept at least 1.5 to 2 pH units below its pKa.
-
Contaminants: Contamination in the sample, mobile phase, or on the column can interact with Mecoprop and cause peak distortion.
Physical Causes:
-
Column Voids or Degradation: A void at the head of the column, or degradation of the packed bed, can cause the sample to spread unevenly, resulting in tailing peaks for all analytes in the chromatogram.
-
Blocked Frit: A partially blocked column inlet frit can distort the sample flow path, leading to peak asymmetry.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.
-
Improper Fittings: Poorly connected fittings can create dead volumes where the sample can diffuse, causing tailing.
Q2: My Mecoprop peak is tailing. How do I determine if it's a chemical or physical problem?
A simple diagnostic test is to observe the peak shape of other, neutral compounds in your sample or a standard mixture.
-
If all peaks in the chromatogram exhibit tailing: The issue is likely a physical problem with your HPLC system or column (e.g., column void, blocked frit, or extra-column volume).
-
If only the Mecoprop peak (and other acidic or basic analytes) is tailing: The problem is more likely a chemical issue related to secondary interactions between Mecoprop and the stationary phase. This points towards optimizing the mobile phase, particularly the pH.
Q3: How can I optimize my mobile phase to reduce Mecoprop peak tailing?
Optimizing the mobile phase is crucial for controlling the peak shape of acidic analytes like Mecoprop.
-
Adjust Mobile Phase pH: The most effective way to reduce tailing for Mecoprop is to lower the mobile phase pH. A pH of around 2.5 to 3.0 is generally recommended to ensure the complete protonation of the carboxylic acid group, minimizing its interaction with the silica (B1680970) stationary phase. This is often achieved by adding a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase.[1]
-
Buffer Selection: Using a buffer can help maintain a stable pH throughout the analysis. For a target pH of 2.5-3.0, a phosphate (B84403) buffer can be effective. Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.
-
Solvent Choice: Acetonitrile is a common organic modifier for the analysis of Mecoprop.[2] In some cases, methanol (B129727) can be used as an alternative or in combination with acetonitrile. The choice of organic solvent can influence selectivity and peak shape.
Q4: What should I do if I suspect my column is the source of the peak tailing?
If you suspect column-related issues, follow these steps:
-
Column Wash: Start by washing the column to remove any strongly retained contaminants. A general procedure for a reversed-phase column is provided in the "Experimental Protocols" section below.
-
Reverse Flush: If the column is not a UHPLC column, you can try reversing the column (disconnect from the detector) and flushing it with a strong solvent to dislodge any particulates on the inlet frit.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates in the sample. This can significantly extend the life of your analytical column.
-
Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged (e.g., a collapsed bed) and will need to be replaced.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing and asymmetry in Mecoprop HPLC analysis.
References
Optimizing Enantioselective Separation of Mecoprop Isomers: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantioselective separation of Mecoprop (MCPP) isomers. This guide aims to address common challenges and provide practical solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the enantioselective separation of Mecoprop isomers?
A1: The most prevalent techniques for separating Mecoprop enantiomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs).[1] Capillary Electrophoresis (CE) and electrokinetic chromatography (EKC) using chiral selectors like cyclodextrins are also effective methods.[2][3] For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are frequently used.[1][4]
Q2: Why is the enantioselective separation of Mecoprop important?
A2: The herbicidal activity of Mecoprop is primarily associated with the (R)-(+)-enantiomer.[4][5] The (S)-(-)-enantiomer is largely inactive.[6] Therefore, enantioselective analysis is crucial for quality control, environmental monitoring, and to ensure the efficacy and reduce the environmental impact of herbicidal formulations.[7]
Q3: What are some common chiral stationary phases (CSPs) used for Mecoprop separation?
A3: Several CSPs have proven effective for Mecoprop separation. These include:
-
Polysaccharide-based CSPs: Columns like CHIRALPAK® IM and CHIRALCEL® OZ-H, which are based on immobilized or coated tris(phenylcarbamate) derivatives of cellulose or amylose, are widely used.[4]
-
Cyclodextrin-based CSPs: Derivatized cyclodextrins, such as (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD), are used as chiral selectors in both HPLC and CE.[1][2][3]
-
Macrocyclic glycopeptide CSPs: Phases like CHIROBIOTIC V and T can be used under various conditions (reversed-phase, normal-phase) to resolve chiral pesticides.[1]
Q4: Can the elution order of Mecoprop enantiomers be reversed?
A4: Yes, the elution order of enantiomers can sometimes be reversed. This can be achieved by changing the chiral stationary phase, modifying the mobile phase composition (e.g., changing the type of alcohol modifier), or adjusting the column temperature.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the enantioselective separation of Mecoprop isomers.
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, unresolved peak is observed.
-
Two peaks are present but with significant overlap (not baseline resolved).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Verify that the chosen CSP is suitable for separating acidic chiral compounds like Mecoprop. Polysaccharide-based or cyclodextrin-based columns are generally a good starting point.[1][4] |
| Suboptimal Mobile Phase Composition | Normal Phase HPLC: Adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol). Decreasing the alcohol percentage can increase retention and improve resolution, but may also lead to broader peaks.[10] The addition of other solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), or methyl tert-butyl ether (MtBE) can significantly improve selectivity.[4] Consider adding a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) to improve peak shape for acidic analytes. |
| Reversed-Phase HPLC: Modify the aqueous buffer pH and the type and concentration of the organic modifier (e.g., acetonitrile, methanol). | |
| Capillary Electrophoresis (CE): Optimize the type and concentration of the chiral selector (e.g., HP-β-CD), the pH of the background electrolyte, and the applied voltage.[2][3] | |
| Incorrect Flow Rate | In HPLC, lower flow rates often lead to better resolution as it allows for more interactions between the analytes and the CSP. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[10] |
| Inappropriate Column Temperature | Temperature can significantly affect enantioselectivity.[8][9] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your separation. |
Issue 2: Broad or Tailing Peaks
Symptoms:
-
Peaks are wide and not sharp.
-
Asymmetrical peaks with a "tail" are observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Column Overload | The sample concentration may be too high. Dilute the sample and reinject.[10] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[10] |
| Secondary Interactions | For acidic compounds like Mecoprop, interactions with the silica (B1680970) support of the CSP can cause tailing. Add a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase to suppress these interactions. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[11] If performance does not improve, the column may need to be replaced. |
| Extra-column Volume | Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize peak broadening. |
Experimental Protocols
Example Protocol: HPLC Separation of Mecoprop Enantiomers
This protocol is a generalized example based on common practices. Optimization will be required for specific instruments and applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: CHIRALPAK® IM (150 mm x 4.6 mm i.d., 5 µm).[4]
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Ethanol or Isopropanol). The exact ratio should be optimized, starting with a common ratio like 90:10 (Hexane:Alcohol). The addition of other solvents like Dichloromethane (DCM) can improve resolution.[4]
-
Flow Rate: 1.0 mL/min (can be optimized between 0.5 - 1.5 mL/min).[10]
-
Column Temperature: 25°C (can be optimized).
-
Detection: UV at 230 nm or 275 nm.[12]
-
Sample Preparation: Dissolve a known amount of Mecoprop standard in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Quantitative Data
The following tables summarize quantitative data for the enantioselective separation of Mecoprop under different conditions.
Table 1: Comparison of Mobile Phases for Mecoprop Enantiomer Separation on CHIRALPAK® IM [4]
| Mobile Phase Composition | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Selectivity (α) |
| Hex/EtOH (90/10) | 6.2 | 6.9 | 1.8 | 1.15 |
| Hex/DCM/EtOH (45/54/1) | 8.1 | 10.2 | 4.2 | 1.29 |
| Hex/EtOAc/EtOH (45/54/1) | 9.5 | 11.4 | 3.5 | 1.22 |
| Hex/MtBE/EtOH (45/54/1) | 10.5 | 13.0 | 4.0 | 1.27 |
Data adapted from an application note by Daicel Chiral Technologies.
Table 2: GC Separation of Mecoprop-methyl [1]
| Column Dimensions | Column Temperature (°C) | Retention Factor (k') | Selectivity (α) |
| 20m x 0.25mm | 115 | 19.4 | 1.06 |
Data for Mecoprop-methyl ester.
Visualized Workflows and Logic
General Workflow for Method Development
Caption: A general workflow for developing an enantioselective HPLC method.
Troubleshooting Logic for Poor Resolution
Caption: A troubleshooting decision tree for poor enantiomeric resolution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. Enantiomer - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. chiraltech.com [chiraltech.com]
- 12. helixchrom.com [helixchrom.com]
Reducing signal suppression in Mecoprop analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in the analysis of Mecoprop (B166265), with a focus on reducing signal suppression.
Troubleshooting Guide & FAQs
Q1: What are the common causes of signal suppression in Mecoprop analysis?
Signal suppression in the analysis of Mecoprop, a phenoxy acid herbicide, is primarily caused by matrix effects when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Matrix effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of Mecoprop in the mass spectrometer's ion source.[1] This interference can lead to a decrease in the analyte signal, resulting in inaccurate quantification.
Key contributors to matrix effects include:
-
Organic Matter: Humic and fulvic acids in soil and water samples are major sources of interference.
-
Inorganic Salts: High concentrations of salts in the sample can suppress the ionization efficiency.
-
Co-extracted Compounds: Other pesticides, metabolites, and endogenous compounds from the sample matrix can co-elute with Mecoprop and compete for ionization.[1]
Q2: How can I minimize signal suppression during sample preparation for Mecoprop analysis in soil?
Effective sample preparation is crucial for minimizing matrix effects and reducing signal suppression. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides like Mecoprop from soil matrices.[2][3][4]
A modified QuEChERS protocol can significantly improve recovery and reduce matrix interference. For dry soil samples, adding water before extraction is a key step to enhance extraction efficiency.[2] While a cleanup step with sorbents like C18, graphitized carbon black (GCB), and primary secondary amine (PSA) can be used, a protocol without a cleanup step can also provide good recoveries and may be a more cost-effective and faster option.[2][3][4]
Q3: What is a reliable method for extracting Mecoprop from water samples?
Solid-Phase Extraction (SPE) is a robust and common technique for extracting and concentrating Mecoprop from water samples.[5] Anion exchange SPE cartridges are particularly effective for acidic herbicides like Mecoprop. A newer technique, supramolecular solvent-based microextraction (SUSME), has also been shown to be effective for the enantioselective determination of Mecoprop in natural waters.[6]
Q4: How do I choose the right LC-MS/MS parameters for Mecoprop analysis to reduce signal suppression?
Optimizing LC-MS/MS parameters is critical for achieving high sensitivity and selectivity, which helps in mitigating signal suppression. Mecoprop is an acidic herbicide and is best analyzed in negative ion electrospray ionization (ESI) mode.[5][7]
Key parameters to optimize include:
-
Ionization Mode: Negative ESI is preferred for Mecoprop.[7][8]
-
Precursor and Product Ions: Specific precursor and product ions for Mecoprop should be selected for Multiple Reaction Monitoring (MRM) to ensure high selectivity.[6][7]
-
Collision Energy: This should be optimized to achieve efficient fragmentation of the precursor ion into the desired product ion.[7]
-
Chromatographic Separation: A good chromatographic method that separates Mecoprop from matrix interferences is essential. Using a fast gradient program can achieve a complete analysis in a short time.[7]
Q5: How can I compensate for matrix effects that I cannot eliminate through sample preparation?
Even with optimized sample preparation, some matrix effects may persist. In such cases, the use of an internal standard is highly recommended to ensure accurate quantification.[9][10]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as Mecoprop-d3, is the most effective way to compensate for matrix effects.[9] The SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, allowing for accurate correction of the analyte signal.[9][10]
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression.[11]
Data Presentation
Table 1: LC-MS/MS Parameters for Mecoprop Analysis in Negative Ion Mode [6][7]
| Parameter | Value |
| Precursor Ion (m/z) | 213 |
| Product Ion (m/z) | 141 |
| Collision Energy (V) | 12 |
| Ionization Mode | Negative ESI |
Table 2: Performance Data for Mecoprop Analysis using Supramolecular Solvent-Based Microextraction (SUSME) in Water [6]
| Parameter | R-Mecoprop | S-Mecoprop |
| Recovery | ~75% | ~75% |
| Limit of Quantification (ng/L) | 1 | 1 |
| Relative Standard Deviation (RSD) at 5 ng/L | 2.4-2.7% | 2.4-2.7% |
| Relative Standard Deviation (RSD) at 100 ng/L | 1.6-1.8% | 1.6-1.8% |
Table 3: General Performance of Modified QuEChERS Method for Pesticide Analysis in Soil (Mecoprop data not individually specified but representative of method performance) [2][3][4]
| Parameter | GC-MS/MS | GC-μECD/NPD |
| Recovery Range | 65-116% | 60-112% |
| RSD | ≤17% | ≤18% |
| Matrix Effect Range | -25% to 74% | -45% to 96% |
Experimental Protocols
Modified QuEChERS Protocol for Mecoprop in Soil
This protocol is a general guideline based on effective methods for pesticide extraction from soil.[2][4]
-
Sample Hydration: For a 10 g dry soil sample, add 8 mL of deionized water and vortex for 30 seconds. Let the sample hydrate (B1144303) for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the hydrated soil sample in a 50 mL centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) - Optional Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Analysis:
-
Take the supernatant for LC-MS/MS analysis. If necessary, dilute the extract with the initial mobile phase.
-
Solid-Phase Extraction (SPE) Protocol for Mecoprop in Water
This protocol is a general procedure for the extraction of acidic herbicides from water.[5]
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.
-
Acidify the sample to pH 2-3 with a suitable acid (e.g., sulfuric acid).
-
-
SPE Cartridge Conditioning:
-
Condition an anion exchange SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (at the same pH as the sample). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the Mecoprop from the cartridge with a suitable solvent, such as methanol or acetonitrile (e.g., 2 x 5 mL).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for Mecoprop analysis.
Caption: Troubleshooting signal suppression in Mecoprop analysis.
Caption: Impact of matrix interferences on Mecoprop signal.
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromtech.com.au [chromtech.com.au]
Technical Support Center: Method Development for Resolving Mecoprop from Co-eluting Pesticides
Welcome to the technical support center for analytical method development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving Mecoprop from co-eluting pesticides during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common pesticides that co-elute with Mecoprop?
A1: Mecoprop, a phenoxypropionic acid herbicide, frequently co-elutes with other acidic herbicides due to their similar chemical structures and properties. The most common co-eluting pesticides include other phenoxy herbicides such as 2,4-D, Dichlorprop (2,4-DP), MCPA, and MCPB, as well as benzoic acid herbicides like Dicamba.[1][2][3][4] The specific co-elution challenges depend heavily on the chromatographic conditions, including the column chemistry, mobile phase composition, and pH.
Q2: Which analytical techniques are best suited for resolving Mecoprop from these co-eluting compounds?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively used to resolve Mecoprop from co-eluting pesticides.[1][5][6]
-
HPLC , particularly when coupled with mass spectrometry (LC-MS/MS), is a powerful technique. Reversed-phase chromatography using C18 or other suitable stationary phases is common.[7][8] Method parameters such as mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) content), pH, and buffer concentration can be adjusted to optimize separation.[2][9] Chiral chromatography is necessary for separating Mecoprop's enantiomers.[10]
-
GC , typically coupled with mass spectrometry (GC-MS), is also a viable option, especially for volatile derivatives of these acidic herbicides.[1][6] Derivatization is often required to improve the volatility and chromatographic behavior of the acidic pesticides.
Q3: How can I improve the separation of Mecoprop's chiral enantiomers?
A3: Mecoprop is a chiral compound, existing as (R)-(+)-Mecoprop (Mecoprop-P) and (S)-(-)-Mecoprop. The herbicidal activity is primarily associated with the R-enantiomer.[11] To resolve these enantiomers from each other and from other pesticides, chiral chromatography is necessary. This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. For HPLC, polysaccharide-based columns are often effective. The choice of mobile phase, including the type and concentration of the organic modifier, is critical for achieving baseline separation of the enantiomers.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor resolution between Mecoprop and another phenoxy herbicide (e.g., 2,4-D or Dichlorprop) in reversed-phase HPLC.
-
Q: My Mecoprop peak is overlapping with the 2,4-D peak on a C18 column. What should I try first?
-
A: First, try adjusting the mobile phase composition. Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution. You can also try changing the pH of the aqueous portion of your mobile phase. Since these are acidic herbicides, adjusting the pH can alter their ionization state and retention behavior, thus improving separation.[2]
-
-
Q: I've adjusted the mobile phase, but the resolution is still not sufficient. What is the next step?
-
A: If mobile phase optimization is insufficient, consider changing the stationary phase. A column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase, may provide the necessary resolution due to different retention mechanisms (e.g., π-π interactions).[12] Alternatively, a column with a smaller particle size or a longer length can increase efficiency and improve resolution.
-
Problem 2: Mecoprop peak is tailing in my HPLC chromatogram.
-
Q: I am observing significant peak tailing for Mecoprop, which is affecting my ability to accurately quantify it. What are the likely causes?
-
A: Peak tailing for acidic compounds like Mecoprop in reversed-phase HPLC is often caused by secondary interactions between the analyte and active sites (residual silanols) on the silica-based column packing.[13][14] Other potential causes include column overload, extra-column dead volume, or a mismatch between the sample solvent and the mobile phase.[15]
-
-
Q: How can I reduce or eliminate peak tailing for Mecoprop?
-
A: To mitigate peak tailing, try the following:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic or acetic acid) can suppress the ionization of residual silanol (B1196071) groups on the column, reducing secondary interactions.[13]
-
Use a Different Column: Employ a column with a highly deactivated stationary phase or an end-capped column specifically designed to minimize silanol interactions.
-
Check for Column Overload: Dilute your sample and inject a smaller amount to see if the peak shape improves.[13]
-
Optimize System Plumbing: Ensure that all tubing is as short as possible and has a narrow internal diameter to minimize extra-column volume.
-
-
Problem 3: Low sensitivity or no detector response for Mecoprop in GC-MS.
-
Q: I am not seeing a strong signal for Mecoprop in my GC-MS analysis. What could be the issue?
-
A: Mecoprop is an acidic and relatively polar compound, which can lead to poor chromatographic performance and low sensitivity in GC without derivatization. Adsorption to active sites in the GC inlet and column can also be a problem.
-
-
Q: What steps can I take to improve the GC-MS response for Mecoprop?
-
A:
-
Derivatization: Convert Mecoprop to a less polar and more volatile ester derivative (e.g., methyl or ethyl ester) before GC analysis. This will significantly improve its chromatographic behavior and sensitivity.
-
Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner to minimize analyte adsorption.
-
Column Choice: Use a column with a stationary phase appropriate for pesticide analysis, and ensure it is properly conditioned.
-
-
Data Presentation
Table 1: HPLC Retention Times for Mecoprop and Co-eluting Pesticides
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Mecoprop | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | 0.7 | 4.4 | [7] |
| 2,4-D | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | 0.7 | 3.3 | [7] |
| Dichlorprop | C18 | Acetonitrile/Phosphate Buffer (isocratic) | 1.0 | 9.5 | [16] |
| Dicamba | C18 | Acetonitrile/Phosphate Buffer (isocratic) | 1.0 | 4.5 | [16] |
| MCPA | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | 0.7 | 4.5 | [7] |
Table 2: LC-MS/MS Transitions for Mecoprop and Common Co-eluants
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Mecoprop | 213 | 141 | Not Specified | [10] |
| Dichlorprop | 233 | 161 | Not Specified | [10] |
| 2,4-D | 219 | 161 | Not Specified | N/A |
| Dicamba | 219 | 175 | Not Specified | [17] |
| MCPA | 199 | 141 | Not Specified | [17] |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Separation of Mecoprop, 2,4-D, and MCPA
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes. A typical gradient might be:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 2 for precursor and product ions. Optimize collision energies for your specific instrument.
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the manufacturer's recommendations.
-
-
Sample Preparation:
-
For water samples, acidification followed by solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove matrix interferences.
-
For soil or tissue samples, an initial extraction with an appropriate solvent (e.g., acetonitrile or ethyl acetate) followed by a clean-up step is typically required.
-
Protocol 2: GC-MS Method for the Analysis of Mecoprop and Other Acidic Herbicides (with Derivatization)
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
Derivatization (Esterification):
-
To a dried extract of the sample, add a derivatizing agent such as BF3-methanol or diazomethane (B1218177) to convert the acidic herbicides to their methyl esters. Follow a validated derivatization protocol, ensuring the reaction goes to completion.
-
-
GC Conditions:
-
Column: A low- to mid-polarity capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Splitless injection at a temperature of 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 180 °C at 20 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Scan or Selected Ion Monitoring (SIM).
-
Mass Range (Scan): 50-400 amu.
-
SIM Ions: Select characteristic ions for the derivatized Mecoprop and co-eluting pesticides.
-
Visualizations
Caption: Workflow for developing a method to resolve co-eluting pesticides.
Caption: Decision tree for troubleshooting peak tailing issues with Mecoprop.
References
- 1. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 2. helixchrom.com [helixchrom.com]
- 3. hort.extension.wisc.edu [hort.extension.wisc.edu]
- 4. 24d.info [24d.info]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Determination of bentazone, dichlorprop, and MCPA in different soils by sodium hydroxide extraction in combination with solid-phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. agilent.com [agilent.com]
- 9. HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
Technical Support Center: Enhancing Mecoprop Detection Limits in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Mecoprop (B166265) in complex samples. Our goal is to help you enhance your detection limits and achieve accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting Mecoprop at low levels?
A1: The most prevalent and sensitive techniques for Mecoprop detection are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) can also be used, though it may offer lower sensitivity compared to mass spectrometry-based methods. For highly selective and sensitive applications, emerging technologies like molecularly imprinted polymer (MIP)-based sensors and electrochemical biosensors are also being developed.
Q2: Why is derivatization necessary for Mecoprop analysis by GC-MS?
A2: Mecoprop is a polar and acidic compound with low volatility, making it unsuitable for direct analysis by GC-MS. Derivatization is a chemical process that converts Mecoprop into a more volatile and thermally stable derivative, typically an ester (e.g., methyl ester). This enhances its chromatographic properties, leading to better peak shape, reduced tailing, and improved sensitivity. Common derivatizing agents include diazomethane (B1218177) and trimethylsilyldiazomethane (B103560) (TMSD).
Q3: What is the QuEChERS method, and why is it recommended for complex samples?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the extraction of pesticides, including Mecoprop, from complex matrices like soil, food, and biological tissues. It involves a simple two-step process of extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components. Its advantages include high recovery rates, reduced solvent consumption, and suitability for high-throughput analysis.
Q4: What are molecularly imprinted polymers (MIPs) and how can they enhance Mecoprop detection?
A4: Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule, in this case, Mecoprop.[1] They are created by polymerizing functional and cross-linking monomers in the presence of the Mecoprop molecule, which acts as a template.[2] After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to Mecoprop.[2] This high selectivity allows MIPs to be used as recognition elements in sensors or as selective sorbents in sample preparation, enabling the extraction and concentration of Mecoprop from complex samples with minimal interference, thereby enhancing detection limits.[1][2]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Solution |
| Low Signal Intensity / Ion Suppression | Matrix Effects: Co-eluting matrix components compete with Mecoprop for ionization, reducing its signal.[3][4] | - Optimize Sample Cleanup: Employ a more rigorous cleanup step (e.g., additional dSPE sorbents in QuEChERS) to remove interfering compounds. Solid-Phase Extraction (SPE) can also be effective.[3] - Chromatographic Separation: Modify the LC gradient to better separate Mecoprop from the matrix interferences.[4] - Dilution: Dilute the sample extract to reduce the concentration of matrix components. - Use Isotope-Labeled Internal Standard: A stable isotope-labeled Mecoprop internal standard will co-elute and experience similar ion suppression, allowing for more accurate quantification.[4] |
| Poor Peak Shape (Tailing) | Secondary Interactions: Mecoprop, being an acidic compound, can interact with active sites (e.g., residual silanols) on the HPLC column, leading to peak tailing.[5] Mobile Phase pH: If the mobile phase pH is close to the pKa of Mecoprop, it can exist in both ionized and non-ionized forms, causing peak distortion. | - Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., by adding formic acid) to ensure Mecoprop is in a single, non-ionized form.[5] - Use a Different Column: Employ a column with a highly deactivated stationary phase or a polar-embedded phase to minimize secondary interactions.[5] - Check for Column Contamination: Flush the column or, if necessary, replace it if it's contaminated. |
| Inconsistent Retention Times | Column Equilibration: Insufficient equilibration time between injections can lead to shifting retention times. Mobile Phase Composition: Inaccurate mobile phase preparation or degradation can affect retention. Column Temperature Fluctuations: Inconsistent column temperature can cause retention time drift. | - Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. - Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate composition. - Use a Column Oven: Maintain a stable column temperature using a column oven. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Solution |
| Low Recovery After Derivatization | Incomplete Reaction: The derivatization reaction may not have gone to completion. Degradation of Derivatizing Agent: The derivatizing agent (e.g., diazomethane) may have degraded. Presence of Water: Water in the sample extract can interfere with the derivatization reaction. | - Optimize Reaction Conditions: Increase the reaction time or temperature (if appropriate for the reagent). - Use Fresh Reagent: Prepare or use a fresh batch of the derivatizing agent. Diazomethane, for example, is unstable and should be prepared fresh. - Ensure Dry Extract: Thoroughly dry the sample extract before adding the derivatizing agent. |
| Peak Tailing | Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the Mecoprop derivative. Column Overload: Injecting too much sample can lead to peak tailing.[6] | - Deactivate the System: Use a deactivated injector liner and a high-quality, well-deactivated GC column. - Reduce Injection Volume: Dilute the sample or inject a smaller volume.[6] - Check for Contamination: Clean or replace the injector liner and trim the front end of the GC column. |
| Presence of Interfering Peaks | Incomplete Derivatization: Unreacted Mecoprop or byproducts of the derivatization reaction. Matrix Components: Co-extracted matrix components that are also derivatized. | - Optimize Derivatization: Ensure the reaction goes to completion. - Improve Sample Cleanup: Use a more effective cleanup step to remove interfering matrix components before derivatization. |
Sample Preparation (QuEChERS)
| Problem | Potential Cause | Troubleshooting Solution |
| Low Mecoprop Recovery | Incorrect Solvent/Salt Combination: The chosen QuEChERS kit may not be optimal for the specific matrix. Insufficient Shaking/Vortexing: Inadequate mixing during extraction can lead to incomplete partitioning of Mecoprop into the solvent. pH of the Sample: The pH of the sample can affect the extraction efficiency of acidic pesticides like Mecoprop. | - Select Appropriate Kit: Use a QuEChERS method validated for acidic pesticides in your specific matrix. - Ensure Thorough Mixing: Shake or vortex the sample vigorously for the recommended time to ensure efficient extraction. - Adjust Sample pH: Acidifying the sample can improve the extraction of Mecoprop. |
| High Matrix Effects in Final Extract | Inappropriate dSPE Sorbent: The cleanup sorbent may not be effectively removing the specific interferences in your sample. High Lipid/Pigment Content in Sample: Matrices like fatty foods or highly pigmented plants can be challenging. | - Optimize dSPE Cleanup: Use a combination of dSPE sorbents. For example, C18 is effective for removing lipids, while graphitized carbon black (GCB) can remove pigments. - Use a Larger Cleanup Tube: A larger amount of sorbent may be necessary for very complex matrices. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Mecoprop in various complex samples using different analytical techniques, as reported in the scientific literature.
Table 1: Mecoprop Detection Limits in Water Samples
| Analytical Technique | Matrix | LOD | LOQ | Citation |
| LC-MS/MS | Drinking Water | - | 0.02 µg/L | [7] |
| LC-MS/MS | Surface Water | - | 0.02 µg/L | [7] |
| GC-MS | Tap and River Water | 1.8-3.0 ng/L | - | [8] |
| LC-MS/MS | River and Underground Water | - | 1 ng/L | [9] |
Table 2: Mecoprop Detection Limits in Soil and Other Matrices
| Analytical Technique | Matrix | LOD | LOQ | Citation |
| GC-MS | Soil | 0.001 mg/kg | 0.0026 mg/kg | [10] |
| LC-MS/MS | Kidney Tissue | 0.02 mg/kg | - | [11] |
| GC-MS/MS | Agricultural Soil | 0.024 - 6.25 ng/g | <50 ng/g | [12] |
Experimental Protocols
Protocol 1: Mecoprop Analysis in Soil using QuEChERS and LC-MS/MS
This protocol provides a general workflow. It is crucial to validate the method for your specific soil type and instrument.
1. Sample Preparation (QuEChERS Extraction and Cleanup)
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Cleanup (dSPE):
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing magnesium sulfate and a suitable sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Mecoprop from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor at least two transitions for Mecoprop (e.g., for quantification and confirmation). The specific m/z values will depend on the instrument.
-
Protocol 2: Mecoprop Analysis in Water using GC-MS with Derivatization
This protocol describes a general procedure. Safety precautions must be taken when using hazardous derivatizing agents like diazomethane.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Pass 500 mL of the water sample through the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the Mecoprop from the cartridge with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol/ether).
-
Add a freshly prepared solution of diazomethane in ether dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for about 10 minutes.
-
Quench the excess diazomethane by adding a small amount of silicic acid.
-
The derivatized sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient suitable for separating the derivatized Mecoprop.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the Mecoprop methyl ester.
-
Visualizations
Caption: QuEChERS sample preparation and LC-MS/MS analysis workflow for Mecoprop in soil.
Caption: Derivatization workflow for Mecoprop analysis by GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chromtech.com [chromtech.com]
- 4. bvchroma.com [bvchroma.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. mastelf.com [mastelf.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Mecoprop Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Mecoprop (B166265) degradation studies.
Troubleshooting Guides
This section addresses common issues encountered during Mecoprop degradation experiments.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| DEG-001 | Why is the Mecoprop degradation rate significantly slower than expected, or why is there a long lag phase? | Inoculum/Microbial Activity: Insufficient number or activity of Mecoprop-degrading microorganisms in the soil. This is particularly common in subsoils.[1][2][3] Soil Physicochemical Properties: Suboptimal soil moisture, temperature, or pH can inhibit microbial activity.[4] Bioavailability: Mecoprop may be strongly adsorbed to soil particles, reducing its availability to microorganisms. Nutrient Limitation: Lack of essential nutrients for microbial growth. | Acclimatization: Pre-incubate the soil with low concentrations of Mecoprop to enrich for degrading microorganisms and reduce the lag phase. Optimize Conditions: Adjust soil moisture to 40-60% of water holding capacity, maintain a temperature between 20-30°C, and ensure the soil pH is near neutral (6.5-7.5).[4] Enhance Bioavailability: The addition of mild surfactants or organic matter can sometimes increase the bioavailability of herbicides. Nutrient Amendment: Consider amending the soil with a source of nitrogen and phosphorus if nutrient limitation is suspected. |
| DEG-002 | Why are my degradation results highly variable and not reproducible between replicates? | Soil Heterogeneity: Inconsistent soil composition, organic matter content, or microbial distribution between microcosm replicates. Inconsistent Moisture: Uneven moisture distribution or rapid drying of the soil in some replicates. Analytical Variability: Inconsistent extraction efficiency or errors during sample analysis. | Homogenize Soil: Thoroughly mix and sieve the soil before dispensing it into microcosms to ensure uniformity. Control Moisture: Use sealed microcosms or a controlled humidity chamber to maintain consistent moisture levels. Periodically check and adjust the weight of the microcosms to account for evaporative loss. Standardize Analytical Procedure: Ensure consistent sample preparation and extraction for all replicates. Use internal standards to account for variations in analytical performance. |
| ANA-001 | I am observing poor peak shape (tailing or fronting) in my HPLC/LC-MS/MS analysis of Mecoprop. | Column Issues: Column contamination, degradation, or void formation.[5] Mobile Phase Problems: Incorrect pH of the mobile phase, leading to ionization of Mecoprop. Inadequate buffering capacity.[6] Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase.[7] | Column Maintenance: Use a guard column to protect the analytical column.[5] Regularly flush the column with a strong solvent to remove contaminants. If a void is suspected, the column may need to be replaced. Mobile Phase Optimization: Ensure the mobile phase pH is at least 2 pH units below the pKa of Mecoprop (~3.2) to keep it in its non-ionized form. Use a buffer (e.g., formic acid or ammonium (B1175870) formate) to maintain a stable pH.[6] Solvent Matching: Dissolve and inject samples in the initial mobile phase composition whenever possible.[7] |
| ANA-002 | My Mecoprop recovery during sample extraction is low and inconsistent. | Inefficient Extraction: The chosen extraction solvent may not be optimal for the soil type. Insufficient mixing or extraction time. Analyte Loss: Degradation of Mecoprop during sample processing. Adsorption to labware. Matrix Effects: Co-extracted soil components suppressing the signal in LC-MS/MS analysis.[8] | Optimize Extraction: Test different extraction solvents (e.g., methanol (B129727), acetonitrile, acetone) and adjust the solvent-to-soil ratio. Increase shaking or sonication time. Sample Handling: Process samples quickly and store extracts at low temperatures. Use silanized glassware to minimize adsorption. Mitigate Matrix Effects: Use a matrix-matched calibration curve for quantification.[9] Consider solid-phase extraction (SPE) for sample cleanup after the initial extraction. Use an isotopically labeled internal standard for Mecoprop if available. |
| ANA-003 | I am seeing high background noise or ghost peaks in my chromatograms. | Contamination: Contamination of the mobile phase, sample, or LC-MS/MS system.[8] Carryover: Residual Mecoprop from a previous high-concentration sample injection.[8] Late Elution: Co-extracted compounds from the soil matrix eluting very late and appearing in subsequent runs.[6] | System Cleaning: Use high-purity solvents and flush the system thoroughly.[10] Injection Sequence: Run blank injections between samples to check for carryover. Implement a needle wash step with a strong solvent in the autosampler method. Gradient Optimization: Extend the gradient run time or include a high-organic wash step at the end of each run to elute strongly retained compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the rate of Mecoprop degradation in soil?
A1: The primary factors are the presence and activity of specific soil microorganisms, soil depth, moisture content, temperature, and pH.[4] Degradation is generally faster in topsoil due to a higher abundance of adapted microorganisms and more favorable environmental conditions compared to subsoil.[1][2][3]
Q2: What is the expected degradation half-life (DT50) for Mecoprop in soil?
A2: The DT50 for Mecoprop can vary significantly. In topsoil (<30 cm), the half-life is approximately 12 days.[1][2][3] In deeper soil layers (70-80 cm), the DT50 can increase to over 84 days.[1][2][3]
Q3: What is the primary microbial degradation pathway for Mecoprop?
A3: The initial and rate-limiting step in the bacterial degradation of Mecoprop is the cleavage of the ether linkage. This reaction is catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme, which is often encoded by the tfdA gene.[1] This step results in the formation of 4-chloro-2-methylphenol (B52076) and pyruvate.[1] The aromatic ring is subsequently hydroxylated to form a catechol, which then undergoes ring cleavage.
Q4: Which analytical methods are most suitable for quantifying Mecoprop in soil samples?
A4: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods. LC-MS/MS offers higher sensitivity and selectivity, which is particularly important for detecting low concentrations of Mecoprop and its metabolites.[11][12]
Q5: How can I confirm that the observed loss of Mecoprop is due to biodegradation and not other processes?
A5: To confirm biodegradation, you should include sterile control microcosms in your experimental setup. This can be achieved by autoclaving or gamma-irradiating the soil to eliminate microbial activity. If Mecoprop concentration remains stable in the sterile controls while decreasing in the non-sterile soil, it provides strong evidence for microbial degradation.
Data Presentation
Table 1: Mecoprop-p Degradation Half-Life (DT50) in Soil
| Soil Depth | Approximate DT50 (days) | Lag Phase | Reference |
| < 30 cm (Topsoil) | 12 | Not typically observed | [1][2][3] |
| 70-80 cm (Subsoil) | > 84 | 23-34 days | [1][2][3] |
Table 2: Performance of Analytical Methods for Mecoprop Quantification
| Analytical Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Kidney Tissue | 82 - 93 | 0.02 mg/kg | Not Reported | [11] |
| LC-MS/MS | Water | ~75 | Not Reported | 1 ng/L | [13] |
| LC-MS/MS | Soil | 70 - 119 | 0.003 µg/g | 0.01 µg/g | [9] |
| UHPLC-MS/MS | Groundwater | 71 - 118 | 0.00008 - 0.0047 µg/L | Not Reported | [12] |
Experimental Protocols
Protocol 1: Soil Microcosm Study for Mecoprop Degradation
This protocol outlines the setup of a laboratory soil microcosm experiment to assess the degradation of Mecoprop.
-
Soil Preparation:
-
Collect fresh soil from the desired depth.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris and to homogenize it.
-
Determine the water holding capacity (WHC) of the soil.
-
Adjust the soil moisture to 50-60% of its WHC with deionized water and let it stabilize for 24-48 hours.
-
-
Microcosm Setup:
-
Dispense a known amount of the prepared soil (e.g., 50 g dry weight equivalent) into replicate glass flasks or jars for each treatment group (e.g., non-sterile and sterile controls).
-
For sterile controls, autoclave the soil-filled flasks (e.g., at 121°C for 60 minutes) on three consecutive days.
-
Prepare a stock solution of Mecoprop in a suitable solvent (e.g., methanol or water).
-
Spike the soil in the non-sterile and sterile flasks with the Mecoprop stock solution to achieve the desired initial concentration. Ensure the volume of the solvent added is minimal to avoid altering the soil moisture content significantly.
-
Leave the flasks uncapped in a fume hood for a short period (e.g., 1-2 hours) to allow the solvent to evaporate.
-
Cover the flasks with perforated paraffin (B1166041) film or loose-fitting caps (B75204) to allow for gas exchange while minimizing water loss.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20°C).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample three replicate flasks from each treatment group.
-
Homogenize the soil within each flask before taking a subsample for analysis.
-
Store the subsamples at -20°C until extraction and analysis.
-
Protocol 2: Extraction and LC-MS/MS Analysis of Mecoprop from Soil
This protocol describes a general procedure for the extraction and quantification of Mecoprop from soil samples.
-
Extraction (based on QuEChERS-like method):
-
Weigh a subsample of soil (e.g., 5-10 g) into a centrifuge tube.
-
Add a known amount of an internal standard (if used).
-
Add 10 mL of acidified methanol (e.g., with 1% formic acid).
-
Shake vigorously for 1-2 minutes.
-
Add extraction salts (e.g., magnesium sulfate (B86663) and sodium acetate).
-
Shake again for 1 minute.
-
Centrifuge the sample (e.g., at 4000 rpm for 5 minutes).
-
-
Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a dSPE tube containing a cleanup sorbent (e.g., C18 and PSA - primary secondary amine).
-
Vortex for 30 seconds.
-
Centrifuge (e.g., at 10,000 rpm for 5 minutes).
-
-
LC-MS/MS Analysis:
-
Transfer the final extract into an autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Example for Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Monitor the precursor ion for Mecoprop (m/z 213) and at least two product ions for quantification and confirmation (e.g., m/z 141).
-
Optimize collision energy and other source parameters for maximum sensitivity.
-
-
-
Quantification:
-
Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of Mecoprop.
-
Construct a calibration curve by plotting the peak area ratio (Mecoprop/Internal Standard) against the concentration.
-
Determine the concentration of Mecoprop in the experimental samples from the calibration curve.
-
Visualizations
Caption: Proposed microbial degradation pathway of Mecoprop in soil.
Caption: Experimental workflow for a Mecoprop soil degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. pub.geus.dk [pub.geus.dk]
- 4. mdpi.com [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. hplc.eu [hplc.eu]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. zefsci.com [zefsci.com]
- 9. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Calibration strategies for accurate Mecoprop quantification
Welcome to the technical support center for the accurate quantification of Mecoprop (B166265). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the analysis of this herbicide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for Mecoprop quantification?
A1: The most prevalent methods for the accurate quantification of Mecoprop are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[2][3][4][5]
Q2: Why is the enantiomeric separation of Mecoprop important?
A2: Mecoprop is a chiral compound, existing as two enantiomers: (R)-Mecoprop (also known as Mecoprop-P) and (S)-Mecoprop. The herbicidal activity is primarily associated with the (R)-enantiomer.[6][7][8] Therefore, it is crucial to separate and quantify the enantiomers individually to accurately assess the herbicidal efficacy and potential environmental impact.[7][9]
Q3: What is the "matrix effect" and how can it affect Mecoprop analysis?
A3: The matrix effect is the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix.[3][5] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of Mecoprop.[2][3][5][10][11] Matrix effects are a significant challenge, particularly in complex samples like soil, food, and biological fluids.[2][10]
Q4: How can I minimize matrix effects in my Mecoprop analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[3]
-
Chromatographic Separation: Optimize the HPLC method to separate Mecoprop from matrix components.[2]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
-
Internal Standards: Use a stable isotope-labeled internal standard (e.g., Mecoprop-d3) that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[12]
Q5: What are suitable internal standards for Mecoprop quantification?
A5: The ideal internal standard for Mecoprop analysis is a stable isotope-labeled version of the analyte, such as Mecoprop-d3.[12] This is because it has nearly identical chemical and physical properties to Mecoprop, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and other variations.[13] If a stable isotope-labeled standard is unavailable, a structural analog with similar properties can be used, but it may not provide the same level of accuracy.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during Mecoprop analysis using HPLC and LC-MS/MS.
Chromatography Issues
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions between Mecoprop and the stationary phase.[14][15] - Column overload. - Dead volume in the HPLC system.[14] | - Optimize mobile phase pH to ensure Mecoprop is in a single ionic state. - Use a column with end-capping to minimize silanol (B1196071) interactions.[14] - Reduce sample concentration or injection volume.[16] - Check and minimize the length and diameter of tubing.[14] |
| Peak Fronting | - Column overload.[16][17][18] - Sample solvent stronger than the mobile phase.[19] | - Dilute the sample.[18] - Dissolve the sample in the mobile phase or a weaker solvent.[19] |
| Split Peaks | - Contamination at the head of the column or guard column.[20] - Column void.[19] - Incompatibility between the injection solvent and the mobile phase.[19] | - Clean or replace the guard column and the analytical column inlet frit. - Replace the column if a void has formed. - Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Ghost Peaks | - Contamination in the mobile phase, injection solvent, or HPLC system.[21][22][23] - Carryover from previous injections.[22] | - Use high-purity solvents and freshly prepared mobile phases. - Flush the system thoroughly. - Implement a robust needle wash protocol in the autosampler. |
| Retention Time Drift | - Changes in mobile phase composition.[24] - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Replace the column if performance has deteriorated. |
Quantification and Calibration Issues
| Problem | Possible Causes | Solutions |
| Non-linear Calibration Curve | - Detector saturation at high concentrations.[25] - Matrix effects. - Inaccurate standard preparation. | - Extend the calibration range with lower and higher concentration points. - If linearity is not achievable, use a quadratic or other non-linear regression model.[26][27][28] - Employ matrix-matched standards or an internal standard to correct for matrix effects. - Carefully re-prepare calibration standards. |
| Poor Reproducibility | - Inconsistent sample preparation. - Variability in injection volume. - Unstable instrument conditions. | - Standardize the sample preparation protocol.[29] - Check the autosampler for accuracy and precision. - Allow the instrument to stabilize before analysis. |
| Inaccurate Quantification | - Significant matrix effects.[3][5] - Incorrect calibration curve. - Degradation of Mecoprop in samples or standards. | - Address matrix effects using the strategies outlined in the FAQs. - Verify the accuracy of the calibration curve with quality control samples. - Store samples and standards appropriately (e.g., refrigerated or frozen) and prepare fresh working solutions regularly. |
Experimental Protocols
Protocol 1: Quantification of Mecoprop in Water Samples by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and sample type.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: 500 mL water sample, Oasis HLB SPE cartridges, methanol (B129727), deionized water, formic acid, nitrogen evaporator.
-
Procedure:
-
Acidify the water sample to pH 2-3 with formic acid.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elute Mecoprop from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute Mecoprop, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10-10.1 min (90-10% B), 10.1-15 min (10% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Precursor Ion (m/z): For Mecoprop, this will be [M-H]⁻.
-
Product Ions (m/z): Select at least two characteristic product ions for quantification and confirmation.
-
Collision Energy and other MS parameters: Optimize these for your specific instrument to achieve the best signal intensity.
-
3. Calibration
-
Prepare a series of calibration standards of Mecoprop in the initial mobile phase. If significant matrix effects are expected, prepare matrix-matched calibration standards using blank water that has undergone the same SPE procedure.
-
The concentration range should bracket the expected concentration of Mecoprop in the samples.
-
If using an internal standard (e.g., Mecoprop-d3), add a constant amount to all standards and samples.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
Visualizations
Caption: Experimental workflow for Mecoprop quantification.
Caption: Troubleshooting logic for Mecoprop analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
- 6. Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides - New insights for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 8. Enantiomer - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. automaxxmeetthetrack.nl [automaxxmeetthetrack.nl]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. acdlabs.com [acdlabs.com]
- 18. youtube.com [youtube.com]
- 19. agilent.com [agilent.com]
- 20. rheniumgroup.co.il [rheniumgroup.co.il]
- 21. wyatt.com [wyatt.com]
- 22. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 23. hplc.eu [hplc.eu]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Reddit - The heart of the internet [reddit.com]
- 26. reddit.com [reddit.com]
- 27. researchgate.net [researchgate.net]
- 28. feb.kuleuven.be [feb.kuleuven.be]
- 29. chromacademy.com [chromacademy.com]
Validation & Comparative
Comparative Efficacy of Mecoprop vs. 2,4-D on Broadleaf Weeds: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (MCPP) and 2,4-Dichlorophenoxyacetic acid (2,4-D) are selective post-emergence herbicides widely utilized for the control of broadleaf weeds, particularly in turfgrass and cereal crops. Both belong to the phenoxyalkanoic acid class of herbicides and function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plants.[1] While sharing a similar mode of action, their efficacy can vary significantly across different broadleaf weed species. This guide provides a comparative analysis of the performance of Mecoprop and 2,4-D, supported by available experimental data, detailed methodologies, and a visualization of their shared signaling pathway.
Mechanism of Action: Synthetic Auxins
Both Mecoprop and 2,4-D are classified as synthetic auxins. Their herbicidal activity stems from their ability to mimic the plant growth hormone auxin.[1] When absorbed by the plant, primarily through the leaves, they are translocated to areas of active growth. At these sites, they bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant growth processes, causing a range of symptoms including epinasty (twisting of stems and petioles), leaf cupping, and ultimately, plant death due to metabolic exhaustion and disruption of vascular tissues.
The selectivity of these herbicides for broadleaf weeds over grasses is attributed to differences in their vascular structure and metabolic processes. Grasses are generally more tolerant due to their different vascular tissue arrangement and their ability to more effectively metabolize these synthetic auxins.
Comparative Efficacy on Key Broadleaf Weeds
While both herbicides are effective against a range of broadleaf weeds, their spectrum of control differs. Generally, 2,4-D is considered more effective against deep-rooted perennial weeds like dandelion and plantain, whereas Mecoprop shows greater efficacy against certain annual and perennial weeds such as chickweed and clovers.[1] Due to their complementary nature, they are frequently formulated together in commercial products to provide a broader spectrum of weed control.
Data Presentation
The following tables summarize available quantitative data on the efficacy of Mecoprop and 2,4-D on specific broadleaf weeds. It is important to note that direct comparative studies with side-by-side quantitative data for both herbicides as standalone treatments are limited in the scientific literature. Much of the available data comes from trials where these herbicides are part of a mixture.
Table 1: Efficacy of 2,4-D on Dandelion (Taraxacum officinale)
| Application Rate (kg ae/ha)¹ | Weed Control (%) - 4 WAT² | Reference |
| 1.05 | 85 - 95 | [2] |
| 1.5 | > 90 | [3] |
| 2.0 | > 95 | [3] |
¹ kg ae/ha: kilograms of acid equivalent per hectare. ² WAT: Weeks After Treatment. Weed control was assessed visually.
Table 2: Efficacy of Mecoprop (MCPP) on Common Chickweed (Stellaria media)
| Application Rate (g ai/ha)¹ | Weed Control (%) | Reference |
| Not specified | Suppressed larger plants, killed smaller plants | Inferred from a study on herbicide resistance. |
¹ g ai/ha: grams of active ingredient per hectare.
Table 3: General Efficacy Comparison on Common Broadleaf Weeds
| Weed Species | Common Name | Mecoprop (MCPP) Efficacy | 2,4-D Efficacy |
| Taraxacum officinale | Dandelion | Moderate | Excellent |
| Plantago spp. | Plantain | Moderate | Excellent |
| Stellaria media | Common Chickweed | Excellent | Poor |
| Trifolium repens | White Clover | Excellent | Poor |
This table is a qualitative summary based on multiple sources indicating the general effectiveness of each herbicide on the specified weeds.[1]
Experimental Protocols
The data presented in this guide are derived from field and greenhouse trials. The following outlines a general methodology for conducting such herbicide efficacy studies, based on common practices reported in the literature.
1. Experimental Design:
-
Layout: Trials are typically conducted using a randomized complete block design (RCBD) with three to four replications per treatment.
-
Plot Size: Plot sizes can vary but are often in the range of 1.5 m x 3 m to 3 m x 3 m for turfgrass trials.
2. Herbicide Application:
-
Equipment: Herbicides are typically applied using a CO₂-pressurized backpack sprayer calibrated to deliver a specific volume of spray solution (e.g., 200-400 L/ha) at a constant pressure.
-
Application Timing: Applications are made to actively growing weeds. The growth stage of the weeds at the time of application is recorded.
-
Treatments: Treatments include various rates of the test herbicides, an untreated control, and often a commercial standard for comparison.
3. Data Collection and Analysis:
-
Weed Control Assessment: Efficacy is most commonly assessed visually as a percentage of weed control compared to the untreated control plots. Ratings are typically taken at multiple intervals after treatment (e.g., 2, 4, and 8 weeks after treatment). A rating of 0% indicates no weed control, while 100% indicates complete death of the weed population.
-
Phytotoxicity: Turfgrass injury (phytotoxicity) is also visually rated on a percentage scale, where 0% represents no injury and 100% represents complete turf death.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of p ≤ 0.05.
Signaling Pathway and Experimental Workflow Visualization
The herbicidal action of both Mecoprop and 2,4-D is mediated through the plant's natural auxin signaling pathway. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for herbicide efficacy trials.
Caption: Auxin signaling pathway disruption by Mecoprop and 2,4-D.
Caption: Typical experimental workflow for herbicide efficacy trials.
Conclusion
Mecoprop and 2,4-D are both effective synthetic auxin herbicides for the control of broadleaf weeds. Their primary difference lies in their efficacy spectrum, with 2,4-D generally providing better control of deep-rooted perennials like dandelion and plantain, while Mecoprop is more effective against weeds such as chickweed and clover. The frequent use of these two herbicides in combination products leverages their complementary strengths to achieve broad-spectrum weed management. Further direct comparative studies with robust quantitative data would be beneficial to provide a more detailed understanding of their relative performance on a wider range of broadleaf weed species under various environmental conditions.
References
- 1. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]
- 2. Abstract: Hard Water Reduces 2,4-D Efficacy on Dandelion (Taraxacum officinale) and Broadleaf Plantain (Plantago major). (ASA, CSSA and SSSA International Annual Meetings) [scisoc.confex.com]
- 3. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
Comparative Guide to the Validation of Analytical Methods for Mecoprop in Groundwater
This guide provides a detailed comparison of various analytical methodologies for the quantitative determination of Mecoprop (MCPP), a common herbicide, in groundwater samples. The performance of different analytical techniques is objectively evaluated based on key validation parameters, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering insights into method selection and implementation.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the validation parameters for the most common analytical methods used for Mecoprop determination in groundwater. These parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and precision (expressed as Relative Standard Deviation, RSD).
Table 1: LC-MS/MS Methods for Mecoprop Analysis in Groundwater
| Method | Sample Preparation | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) | Citation |
| UHPLC-MS/MS | Solid-Phase Extraction (SPE) | 0.00008 - 0.0047 | - | 71 - 118 | - | [1] |
| LC-MS/MS | Solid-Phase Extraction (SPE) | - | 0.01 - 0.05 | 76.5 - 108.3 | < 13.6 | [2] |
| LC-MS/MS (Chiral) | Supramolecular Solvent-based Microextraction (SUSME) | - | 0.001 (for R- and S-MCPP) | ~75 | 2.4 - 2.7 | [3] |
| UPLC-MS/MS | Direct Injection | 0.0025 | - | 107 - 117 | < 5 | [4] |
| LC-MS/MS | Direct Injection | - | - | 88 - 120 | ≤ 7 (at 0.1 µg/L) | [5] |
Table 2: GC-MS Methods for Mecoprop Analysis in Groundwater
| Method | Sample Preparation | Derivatization | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) | Citation |
| GC-MS | Liquid-Liquid Extraction (LLE) | Yes | < 0.13 | < 0.40 | 88.75 - 119.21 | 0.17 - 6.95 (intra-day) | [6] |
| GC-MS | In-syringe magnetic stirring-assisted dispersive liquid-liquid microextraction | Yes (simultaneous) | 0.045 - 0.03 | - | 87.2 - 111.2 | 6.6 - 7.4 (intra-day) | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, covering sample preparation and analytical conditions.
Method 1: UHPLC-MS/MS with Solid-Phase Extraction (SPE)
This method offers high sensitivity and is suitable for detecting trace levels of Mecoprop in groundwater.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: An SPE cartridge (e.g., C18) is conditioned sequentially with 10 mL of methylene (B1212753) chloride, 10 mL of methanol (B129727), and 20 mL of reagent water. A thin layer of water is left above the frit to prevent the sorbent from drying.[8]
-
Sample Loading: A 500 mL groundwater sample, acidified to a pH < 2 with sulfuric acid, is passed through the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.[1][8]
-
Washing: The cartridge is washed to remove interferences. The specific washing solvents can vary but often include a sequence of organic solvent and water mixtures.
-
Elution: Mecoprop is eluted from the cartridge using a suitable organic solvent, such as a mixture of acetone (B3395972) and n-hexane.[8]
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.[9]
2. Analytical Conditions: UHPLC-MS/MS
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (containing a small percentage of formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.
-
Injection Volume: Typically 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenoxyacetic acid herbicides like Mecoprop.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Mecoprop.
-
Method 2: GC-MS with Liquid-Liquid Extraction (LLE) and Derivatization
This traditional method is robust and widely used for the analysis of semi-volatile compounds like Mecoprop.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
pH Adjustment: The pH of a 1 L groundwater sample is adjusted to be acidic (typically pH 2) to ensure Mecoprop is in its non-ionized form, which is more soluble in organic solvents.
-
Extraction: The acidified sample is transferred to a separatory funnel and extracted three times with a water-immiscible organic solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone.[10]
-
Drying: The combined organic extracts are dried by passing them through anhydrous sodium sulfate.
-
Concentration: The dried extract is concentrated using a rotary evaporator or a gentle stream of nitrogen to a small volume (e.g., 1 mL).
2. Derivatization
-
To improve the volatility and chromatographic behavior of Mecoprop for GC analysis, a derivatization step is necessary. This is often achieved by converting the carboxylic acid group of Mecoprop into an ester (e.g., a methyl ester) using a derivatizing agent like diazomethane (B1218177) or by a silylation reagent.[11]
3. Analytical Conditions: GC-MS
-
Chromatographic Separation:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized Mecoprop.
-
Method 3: Chiral Separation by LC-MS/MS
Since only the (R)-(+)-enantiomer of Mecoprop is herbicidally active, chiral separation is crucial for accurate risk assessment.[12]
1. Sample Preparation:
-
Sample preparation can be performed using techniques like Supramolecular Solvent-based Microextraction (SUSME) as described by an alternative method.[3] This involves extraction into a supramolecular solvent followed by back-extraction into a buffer.
2. Analytical Conditions: Chiral LC-MS/MS
-
Chromatographic Separation:
-
Column: A chiral stationary phase (CSP) column, such as a cyclodextrin-based column, is essential for separating the enantiomers of Mecoprop.[3]
-
Mobile Phase: The mobile phase composition is critical for achieving enantiomeric separation and often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Isocratic Elution: Often, an isocratic elution (constant mobile phase composition) is used for chiral separations.
-
-
Mass Spectrometry Detection:
-
The MS conditions are similar to the non-chiral LC-MS/MS method, using ESI in negative mode and MRM for detection and quantification of each enantiomer.
-
Mandatory Visualizations
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of SPE and LLE sample preparation workflows.
References
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. weber.hu [weber.hu]
- 9. aga-analytical.com.pl [aga-analytical.com.pl]
- 10. youtube.com [youtube.com]
- 11. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 12. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
A Comparative Guide to Inter-laboratory Analysis of Mecoprop Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the enantioselective analysis of Mecoprop (B166265), a chiral herbicide. The data presented is a synthesis of findings from various scientific studies to offer a comprehensive comparison of different analytical approaches. Mecoprop's herbicidal activity is primarily associated with the (R)-(+)-enantiomer, making the accurate determination of enantiomeric composition crucial for efficacy and regulatory purposes.[1] This document details experimental protocols and presents quantitative performance data from several analytical techniques, offering a valuable resource for researchers in the field.
Comparative Analysis of Analytical Methods
The separation and quantification of Mecoprop enantiomers are predominantly achieved through chiral chromatography. The following tables summarize the performance of different methods as reported in peer-reviewed literature.
Table 1: Chiral Liquid Chromatography (LC) Methods for Mecoprop Enantiomer Analysis
| Parameter | Method 1: LC-MS/MS | Method 2: HPLC-CD | Method 3: Chiral LC |
| Chiral Stationary Phase | Permethylated α-cyclodextrin | Not Applicable (Achiral Column) | TeicoShell, NicoShell |
| Mobile Phase | Isocratic elution | Varies by USP monograph | n-hexane-isopropanol-trifluoroacetic acid |
| Detection | Tandem Mass Spectrometry (MS/MS) | Circular Dichroism (CD) | UV Detection |
| Quantitation Limit (R-Mecoprop) | 1 ng L⁻¹[2][3] | Method Dependent | Not Specified |
| Quantitation Limit (S-Mecoprop) | 1 ng L⁻¹[2][3] | Method Dependent | Not Specified |
| Precision (RSD) | 1.6 - 2.7%[2][3] | Varies by substance | Not Specified |
| Recovery | ~75%[2][3] | Varies by substance | Not Specified |
| Resolution (Rs) | Not Specified | Not Applicable | 0.61 to 3.42[4] |
Table 2: Chiral Gas Chromatography (GC) Method for Mecoprop Enantiomer Analysis
| Parameter | Method: High-Resolution Gas Chromatography (HRGC) |
| Derivatization | Diastereomeric menthyl esters[5] |
| Column | Achiral High Resolution |
| Detection | Not Specified |
| Key Feature | Good agreement with LC methods for enantiomer composition[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols for the key experiments cited in this guide.
Protocol 1: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the stereoselective quantitation of Mecoprop enantiomers in water samples.[2][3]
1. Sample Preparation: Supramolecular Solvent-based Microextraction (SUSME)
-
Acidify the water sample to pH 1.5.
-
Add dodecanoic acid (DoA) as a supramolecular solvent.
-
Induce phase separation by centrifugation.
-
Re-extract the analytes from the SUPRAS phase into an acetate (B1210297) buffer (pH 5.0).
2. Chromatographic Separation:
-
Column: Permethylated α-cyclodextrin chiral column.
-
Mobile Phase: Isocratic elution (specific composition not detailed in the abstract).
-
Flow Rate: Not specified.
-
Temperature: Not specified.
3. Mass Spectrometric Detection:
-
Instrument: Hybrid triple quadrupole mass spectrometer with an electrospray source (negative ion mode).
-
Monitored Transition: m/z for Mecoprop enantiomers is 140.9.[2][3]
Protocol 2: High-Performance Liquid Chromatography with Circular Dichroism Detection (HPLC-CD)
This protocol is a more general approach for enantiomeric purity determination and can be adapted for Mecoprop.[6]
1. Sample Preparation:
-
Prepare standard solutions of the drug substance at the assay concentration.
-
Spike with known amounts (≤5%) of the chiral impurity (the other enantiomer).
2. Chromatographic System:
-
HPLC System: A standard HPLC system compatible with the CD detector.
-
Column: An achiral column as specified in the relevant USP monograph.
-
Mobile Phase: As specified in the USP monograph. Note: Mobile phase must be compatible with the CD detector (i.e., not have high absorbance at the analytical wavelength).[6]
3. Circular Dichroism Detection:
-
Detector: A CD detector coupled to the HPLC system.
-
Wavelength: Select a wavelength where the chiral compound exhibits significant CD activity.
-
Data Analysis: The g-factor (ΔA/A) is calculated. A deviation from the g-factor of a pure enantiomer standard indicates the presence of the chiral impurity.[6]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the inter-laboratory analysis of Mecoprop enantiomers, from sample receipt to data reporting.
Caption: Workflow of an inter-laboratory study for Mecoprop analysis.
References
- 1. Enantiomer - Wikipedia [en.wikipedia.org]
- 2. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mecoprop and Dichlorprop Degradation
A deep dive into the environmental fate of two common phenoxyalkanoic acid herbicides, this guide offers a comparative study of the degradation kinetics and pathways of Mecoprop and Dichlorprop. This analysis is supported by experimental data from peer-reviewed studies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative environmental persistence.
Mecoprop and Dichlorprop are selective herbicides widely used for the control of broadleaf weeds. As structurally related phenoxyalkanoic acids, their environmental degradation is of significant interest. The primary mechanism for their dissipation in the environment is microbial degradation. Generally, the rate of bacterial degradation for phenoxyalkanoic acid herbicides follows the order: 2,4-D > MCPA > mecoprop-P > dichlorprop-P.[1]
Comparative Degradation Kinetics
The degradation of both Mecoprop and Dichlorprop is significantly influenced by environmental conditions and the microbial populations present. In aerobic sewage sludge, both herbicides are completely metabolized, with a notable enantioselective degradation pattern where the (S)-enantiomers are preferentially degraded.[2]
| Herbicide | Enantiomer | Degradation Rate (µmol/h/g dry weight) in Aerobic Sewage Sludge | Half-life (t½) in Soil |
| Mecoprop | (R)-mecoprop | 174 | 3 to 21 days[2] |
| (S)-mecoprop | 225 | ||
| Dichlorprop | (R)-dichlorprop | 185 | Not available in comparative studies |
| (S)-dichlorprop | 215 |
Table 1: Comparative degradation rates of Mecoprop and Dichlorprop enantiomers in aerobic sewage sludge and reported soil half-life of Mecoprop. Data on degradation rates sourced from Zipper et al., 1999.
Degradation Pathways
The biodegradation of Mecoprop and Dichlorprop is analogous to the well-studied pathway of 2,4-D. The initial and critical step for both herbicides involves the cleavage of the ether linkage, catalyzed by dioxygenase enzymes. This results in the formation of a phenol (B47542) intermediate and the release of the aliphatic side chain.[1][3]
For Mecoprop, this initial transformation yields 4-chloro-2-methylphenol (B52076) (MCP) and pyruvate.[3] Subsequently, MCP is hydroxylated to form a catechol derivative, which then undergoes ortho-cleavage of the aromatic ring.[3]
Similarly, the degradation of Dichlorprop commences with the formation of 2,4-dichlorophenol (B122985) and pyruvate.[1] This is followed by hydroxylation to a catechol, which is then susceptible to ring cleavage.[4][5]
Experimental Protocols
Sample Preparation and Extraction for Soil Analysis
The following protocol is a general guideline for the extraction of Mecoprop, Dichlorprop, and their phenolic metabolites from soil samples for subsequent analysis.
-
Soil Extraction: A representative soil sample is extracted with a mixture of acetic acid, methanol (B129727), and water, followed by a basic buffer solution.
-
Solid-Phase Extraction (SPE): The resulting aqueous extract is passed through a C18 SPE column to retain the compounds of interest.
-
Elution: The metabolites, along with any ester forms of the herbicides, are eluted from the SPE column using an acetone/hexane mixture. The parent acids (Mecoprop and Dichlorprop) are then eluted with a methanol/acetone mixture.
-
Derivatization (for GC-MS analysis): The fraction containing the parent acids is methylated using a suitable reagent such as BF3/methanol to increase their volatility for gas chromatography analysis.[6]
High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for the enantioselective analysis of Mecoprop and Dichlorprop.
-
Instrumentation: An HPLC system equipped with a photodiode array detector.
-
Column: Nucleodex-α-pmCD column (200 by 4.0 mm) with permethylated α-cyclodextrin as the stationary phase.[2]
-
Mobile Phase: Isocratic elution with 70% methanol and 30% NaH2PO4 (50 mM, pH 3.0).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Injection Volume: 40 µL.[2]
-
Detection: 230 nm.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Degradation Products
This method is suitable for the analysis of the primary degradation products, 4-chloro-2-methylphenol and 2,4-dichlorophenol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column such as a HP-5 MS (or equivalent).[6]
-
Carrier Gas: Helium.
-
Injection: Splitless injection of the derivatized or underivatized extract.
-
Temperature Program: An optimized temperature program is used to separate the target analytes. For example: initial temperature of 40°C held for 4 minutes, ramped to 200°C at 12°C/min, then to 250°C at 20°C/min and held for 2.5 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) ionization mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Biodegradation of the chlorophenoxy herbicide (R)-(+)-mecoprop by Alcaligenes denitrificans - Kent Academic Repository [kar.kent.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
A Comparative Analysis of Mecoprop Enantiomer Bioactivity on Target Weed Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Mecoprop's two enantiomers, (R)-(+)-Mecoprop (Mecoprop-P) and (S)-(-)-Mecoprop, on target weed species. Mecoprop (B166265) is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in turf and cereal crops.[1] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth and eventual death in susceptible plants.[2]
Mecoprop is a chiral compound, existing as two stereoisomers (enantiomers) that are mirror images of each other. The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer, commercially known as Mecoprop-P.[2][3] The (S)-(-)-enantiomer is generally considered to be biologically inactive. This guide summarizes the available quantitative data, provides detailed experimental protocols for bioactivity assessment, and illustrates the underlying mechanism of action.
Data Presentation: Quantitative Bioactivity of Mecoprop Enantiomers
While it is widely accepted that (R)-(+)-Mecoprop is the active enantiomer, direct comparative quantitative data, such as EC50 values for both enantiomers on the same target weed species under identical conditions, is limited in publicly available literature. The provided table summarizes the herbicidal efficacy of Mecoprop-P on various plant species.
| Target Species | Common Name | Endpoint | EC50 (µg/L) | Reference |
| Lemna minor | Common Duckweed | Growth Inhibition | 27 (mg/L) | [4] |
| Myriophyllum spicatum | Eurasian Watermilfoil | Growth Inhibition | Moderate Activity | [4] |
| Ranunculus aquatilis | White Water-crowfoot | Growth Inhibition | 46.9 | [5] |
| Ludwigia repens | Creeping Primrose-willow | Growth Inhibition | 656.4 | [5] |
Mechanism of Action: Differential Interaction with the Auxin Signaling Pathway
The differential bioactivity of Mecoprop enantiomers stems from their stereospecific interaction with the auxin receptor complex in plants. The (R)-(+)-enantiomer, due to its specific three-dimensional structure, can effectively bind to the TIR1/AFB family of auxin receptors. This binding event stabilizes the interaction between the receptor and an Aux/IAA repressor protein, leading to the ubiquitination and subsequent degradation of the repressor. The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), transcription factors that then activate the expression of auxin-responsive genes, resulting in epinastic growth and other herbicidal effects.
The (S)-(-)-enantiomer, with its different spatial arrangement, does not fit as effectively into the auxin binding pocket of the TIR1/AFB receptor. This results in a significantly lower binding affinity and, consequently, a failure to efficiently trigger the degradation of Aux/IAA repressors and the subsequent downstream signaling cascade.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol outlines a method for determining the herbicidal efficacy (EC50) of Mecoprop enantiomers on a target broadleaf weed species, such as Stellaria media (Common Chickweed) or Galium aparine (Cleavers).
1. Plant Material and Growth Conditions:
-
Grow the target weed species from seed in pots containing a standardized potting mix.
-
Maintain the plants in a controlled environment chamber or greenhouse with a defined temperature (e.g., 20-25°C), light intensity, and photoperiod (e.g., 16 hours light / 8 hours dark).
-
Use plants at a consistent growth stage (e.g., 2-4 true leaves) for the assay.
2. Preparation of Test Solutions:
-
Prepare stock solutions of (R)-(+)-Mecoprop and (S)-(-)-Mecoprop in a suitable solvent (e.g., acetone (B3395972) with a surfactant).
-
Perform serial dilutions of the stock solutions with deionized water to create a range of at least five concentrations for each enantiomer. Include a solvent-only control and an untreated control.
3. Herbicide Application:
-
Apply the test solutions to the plants using a laboratory spray chamber to ensure uniform coverage.
-
Apply a consistent volume of solution per pot.
4. Incubation and Assessment:
-
Return the treated plants to the controlled environment.
-
Assess herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Evaluate phytotoxicity using a visual rating scale (e.g., 0% = no effect, 100% = plant death) and by measuring the fresh or dry weight of the above-ground biomass.
5. Data Analysis:
-
For each enantiomer, plot the dose-response data (e.g., percent growth inhibition vs. log of concentration).
-
Use a suitable statistical software to fit a non-linear regression model (e.g., a four-parameter logistic model) to the data.
-
From the regression model, determine the EC50 value, which is the concentration of the herbicide that causes a 50% reduction in the measured response (e.g., biomass).
Experimental Workflow Diagram
References
- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 2. Mecoprop-P-dimethylammonium [sitem.herts.ac.uk]
- 3. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 4. dl.astm.org [dl.astm.org]
- 5. The auxin herbicide mecoprop-P in new light: Filling the data gap for dicotyledonous macrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Fate of Mecoprop and Other Phenoxy Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental fate of Mecoprop and other widely used phenoxy herbicides, including 2,4-D, MCPA, and Dichlorprop. The information presented is supported by experimental data to facilitate informed research and development decisions.
Quantitative Environmental Fate Parameters
The persistence and mobility of herbicides in the environment are critical factors in assessing their potential for non-target impact and contamination. The following tables summarize key quantitative data for Mecoprop and its comparators.
Table 1: Soil Half-Life (DT50) of Phenoxy Herbicides
| Herbicide | Typical Soil Half-Life (Days) | Conditions |
| Mecoprop | 8 - 12 | Field conditions.[1] |
| 2,4-D | 10 | Average, can be longer in cold, dry soils.[2] |
| MCPA | 3 - 16 | Dependent on soil type and conditions.[3] |
| Dichlorprop | 10 - 38 | Varies with soil type (sandy loam vs. loam).[4] |
Table 2: Soil Organic Carbon-Water Partitioning Coefficient (Koc) of Phenoxy Herbicides
| Herbicide | Koc Value (mL/g) | Mobility Potential |
| Mecoprop | 170 | High |
| 2,4-D | 20 - 117 | High.[5] |
| MCPA | 20 | Very High |
| Dichlorprop | 170 | High.[1] |
Note: A lower Koc value generally indicates higher mobility in soil and a greater potential to leach into groundwater.[6][7]
Experimental Protocols
The data presented in this guide are derived from standardized and widely accepted experimental methodologies. Below are summaries of the key protocols used to determine the environmental fate of these herbicides.
Determination of Soil Adsorption/Desorption: OECD Guideline 106
The soil sorption coefficient (Koc) is a crucial parameter for predicting the mobility of a chemical in the soil. The OECD Guideline 106, "Adsorption - Desorption Using a Batch Equilibrium Method," is the standard protocol for its determination.[8][9]
Methodology:
-
Preparation: A solution of the herbicide (test substance) of known concentration is prepared in a 0.01 M CaCl2 solution, which acts as a background electrolyte. A series of soil samples with varying organic carbon content and texture are used.
-
Equilibration: The herbicide solution is added to the soil samples in centrifuge tubes. The tubes are then agitated (e.g., shaken or rotated) for a predetermined period (typically 24-48 hours) at a constant temperature to allow equilibrium to be reached between the herbicide in solution and the herbicide adsorbed to the soil particles.
-
Separation and Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of the herbicide remaining in the aqueous phase is measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The amount of herbicide adsorbed to the soil is calculated by subtracting the amount remaining in the solution from the initial amount. The soil-water distribution coefficient (Kd) is then calculated. To normalize for the organic carbon content of the soil, the Kd value is divided by the fraction of organic carbon in the soil to obtain the Koc value.[7][10]
Analysis of Chlorinated Herbicides: EPA Method 8151A
EPA Method 8151A is a widely used method for the determination of chlorinated herbicides, including phenoxy herbicides, in various environmental matrices like water and soil.[11][12][13]
Methodology:
-
Extraction: The herbicides are extracted from the sample matrix. For water samples, this typically involves liquid-liquid extraction with a solvent like diethyl ether after acidification of the sample. For soil samples, a solvent extraction is performed.
-
Hydrolysis (Optional): If the herbicides are present as esters, an alkaline hydrolysis step can be included to convert them to their acid form.[13]
-
Derivatization: As phenoxy herbicides are acidic and not sufficiently volatile for direct GC analysis, they are derivatized to form more volatile esters. This is commonly achieved by methylation using diazomethane (B1218177) or by pentafluorobenzylation.[11][13]
-
Cleanup: The extract containing the derivatized herbicides may need to be "cleaned up" to remove interfering co-extracted substances. This can be done using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).
-
Analysis: The final extract is analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds like chlorinated herbicides.[11][12] More modern approaches may utilize Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for greater specificity and sensitivity.[14]
Visualization of Degradation Pathways
The primary mechanism for the dissipation of phenoxy herbicides in the environment is microbial degradation. The following diagrams, generated using the DOT language, illustrate the generalized microbial degradation pathways for Mecoprop and other phenoxy herbicides.
Caption: Generalized microbial degradation pathway of phenoxy herbicides.
The degradation of these herbicides is initiated by the cleavage of the ether linkage in the side chain, a step often catalyzed by α-ketoglutarate-dependent dioxygenases encoded by genes such as tfdA.[15] This is followed by hydroxylation of the aromatic ring and subsequent ring cleavage, leading to intermediates that can enter central metabolic pathways like the TCA cycle and are ultimately mineralized to carbon dioxide and water.[16][17][18][19]
Caption: Key processes governing the environmental fate of phenoxy herbicides.
The environmental fate of phenoxy herbicides is a complex interplay of several processes. Once applied, the herbicide can either be dissolved in soil water or become adsorbed to soil particles. The dissolved fraction is subject to leaching, surface runoff, plant uptake, and microbial degradation. Adsorption can reduce the immediate availability of the herbicide for these processes, but desorption can release it back into the soil solution over time. Volatilization is generally a minor dissipation pathway for these compounds. Microbial degradation is the primary route of breakdown, leading to the formation of various metabolites and eventual mineralization.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. OSU Extension Pesticide Properties Database [npic.orst.edu]
- 3. pjoes.com [pjoes.com]
- 4. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. isws.illinois.edu [isws.illinois.edu]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 9. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 10. ladwp.com [ladwp.com]
- 11. Method 8151A: Chlorinated Herbicides Analysis by GC Using Methylation or Pentafluorobenzylation Derivatization [restek.com]
- 12. NEMI Method Summary - 8151A [nemi.gov]
- 13. epa.gov [epa.gov]
- 14. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating a QuEChERS Method for Mecoprop Analysis in Plant Material: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues in plant materials is paramount for ensuring food safety and environmental monitoring. This guide provides a comprehensive validation of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the herbicide Mecoprop (B166265) in plant matrices. It also presents a comparative analysis with alternative extraction techniques, supported by experimental data to aid in method selection and development.
The QuEChERS method has gained significant traction in multi-residue pesticide analysis due to its simplicity, high throughput, and low solvent consumption.[1][2] Its effectiveness for a broad range of pesticides and food matrices makes it a staple in modern analytical laboratories.[1][3] This guide focuses on the application and validation of a modified QuEChERS protocol for Mecoprop, a common phenoxy herbicide, and compares its performance against traditional and other modern extraction techniques.
Experimental Protocols
Modified QuEChERS Protocol for Acidic Herbicides
This protocol is adapted from a validated method for the simultaneous determination of six acidic herbicides in various plant matrices.[4]
1. Sample Preparation:
-
Homogenize 10 g (±0.1 g) of the plant material sample in a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of water to hydrate (B1144303) the sample before homogenization.[2]
2. Extraction:
-
Add 10 mL of acetonitrile (B52724) containing 0.1% formic acid to the centrifuge tube.
-
Vortex the mixture for 10 minutes.
-
Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 5000 r/min for 5 minutes.[4]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA).
-
For samples with high pigment content, such as dark leafy greens, add 120 mg of Graphitized Carbon Black (GCB) for color removal.[4]
-
Vortex at 2500 r/min for 2 minutes.
-
Centrifuge at 5000 r/min for 5 minutes.
4. Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm filter membrane.
-
The extract is now ready for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
UPLC-MS/MS Analytical Conditions
-
Chromatographic Column: Waters Acquity UPLC BEH C18[4]
-
Mobile Phase A: Acetonitrile[4]
-
Mobile Phase B: 2 mmol/L ammonium (B1175870) formate (B1220265) solution with 0.1% formic acid[4]
-
Column Temperature: 35 °C[4]
-
Injection Volume: 2 µL[4]
-
Flow Rate: 0.3 mL/min[4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode[4]
-
Detection: Multiple Reaction Monitoring (MRM)[4]
Performance of the QuEChERS Method
The modified QuEChERS method demonstrates excellent performance for the analysis of acidic herbicides in various plant matrices. The following table summarizes the validation data from a study on six acidic herbicides, which is indicative of the expected performance for Mecoprop.
| Plant Matrix | Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD, mg/kg) |
| Cabbage | 85.2 - 105.3 | 2.5 - 12.8 | 0.0002 - 0.005 |
| Chives | 82.1 - 110.5 | 3.1 - 15.4 | 0.0005 - 0.008 |
| Pear | 79.8 - 108.9 | 1.9 - 11.7 | 0.0001 - 0.003 |
| Wheat Flour | 88.6 - 112.4 | 4.5 - 14.9 | 0.001 - 0.006 |
| Soybean Oil | 75.3 - 101.2 | 5.8 - 19.5 | 0.002 - 0.008 |
Data adapted from a study on six acidic herbicides, demonstrating the expected performance of the QuEChERS method.[4]
Comparison with Alternative Extraction Methods
While the QuEChERS method offers numerous advantages, other extraction techniques can be employed for the analysis of Mecoprop in plant materials. The choice of method often depends on the specific matrix, available equipment, and desired analytical throughput.
| Method | Principle | Advantages | Disadvantages |
| QuEChERS | Single-step extraction with acetonitrile followed by salting out and d-SPE cleanup.[1][2] | Fast, easy, low solvent consumption, high throughput, suitable for a wide range of pesticides.[1][3] | Matrix effects can still be a concern in complex samples.[5] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent.[6] | High extraction efficiency for non-polar compounds.[6] | Time-consuming, requires large volumes of solvent, not suitable for thermolabile compounds.[6] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction.[7] | Reduced extraction time and solvent consumption compared to traditional methods.[7] | Requires specialized equipment, potential for degradation of heat-sensitive compounds. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the extraction solvent.[7] | Environmentally friendly (green extraction), high selectivity, extracts can be solvent-free.[7] | High initial equipment cost, may not be efficient for highly polar compounds. |
| Supramolecular Solvent-Based Microextraction (SUSME) | Microextraction technique using a supramolecular solvent.[8] | Simple, rapid, low solvent consumption, high sensitivity.[8] | Method development can be complex, may not be suitable for all matrices. |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationships between different extraction methods, the following diagrams were generated using Graphviz.
Conclusion
The modified QuEChERS method coupled with UPLC-MS/MS provides a robust, efficient, and sensitive approach for the determination of Mecoprop in a variety of plant materials. Its high recovery rates and good precision make it a reliable choice for routine monitoring. While alternative methods such as Soxhlet, MAE, and SFE exist, the QuEChERS method offers a superior balance of speed, cost, and ease of use for most applications. The selection of the most appropriate extraction method will ultimately depend on the specific analytical requirements, laboratory resources, and the nature of the plant matrix being analyzed.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fast, simple and efficient supramolecular solvent-based microextraction of mecoprop and dichlorprop in soils prior to their enantioselective determination by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dose-Response Dynamics of Mecoprop: A Comparative Analysis
For researchers, scientists, and professionals in drug and herbicide development, understanding the statistical nuances of dose-response relationships is paramount for predicting efficacy and ensuring safety. This guide provides a comparative analysis of Mecoprop, a widely used phenoxy herbicide, with its common alternatives, 2,4-D and Dicamba. By examining their performance through experimental data, this document aims to offer a clear, objective resource for evaluating these compounds.
Mecoprop, like 2,4-D and Dicamba, is a synthetic auxin herbicide that selectively controls broadleaf weeds. Its mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. While all three herbicides share this fundamental mode of action, their effectiveness can vary significantly across different weed species. Often, these herbicides are combined in commercial formulations to achieve a broader spectrum of weed control.
Comparative Dose-Response Data
The following table summarizes the available data on the dose-response of Mecoprop and its alternatives on various broadleaf weeds. The data is presented to facilitate a comparative understanding of their efficacy. It is important to note that direct, side-by-side quantitative comparisons with full statistical parameters (EC50, slope, etc.) are not always available in the public domain for all weed species. The information below is synthesized from multiple studies and should be interpreted with consideration of the varying experimental conditions.
| Herbicide | Target Weed Species | Efficacy/Response Metric | Observations |
| Mecoprop | Chickweed (Stellaria media), Clover (Trifolium spp.), Ground Ivy (Glechoma hederacea) | Effective Control | Mecoprop is particularly effective against these common lawn weeds. |
| Fathen (Chenopodium album) | No Cross-Resistance with Dicamba-Resistant Biotype | A study on a Dicamba-resistant fathen population showed it was not cross-resistant to Mecoprop, suggesting different binding or metabolic pathways.[1] | |
| Dandelion (Taraxacum officinale), White Clover (Trifolium repens) | Effective Control (in mixture) | A formulation containing 2,4-D, Mecoprop-p (MCPP), and Dicamba provided effective control of dandelion and white clover.[2] | |
| 2,4-D | Dandelion (Taraxacum officinale), Plantains (Plantago spp.) | Effective Control | 2,4-D is highly effective against tap-rooted weeds. |
| Chickweed (Stellaria media), Ground Ivy (Glechoma hederacea) | Less Effective | 2,4-D alone is generally less effective on these species compared to Mecoprop. | |
| Fathen (Chenopodium album) | No Cross-Resistance with Dicamba-Resistant Biotype | The same study on Dicamba-resistant fathen also showed no cross-resistance to 2,4-D.[1] | |
| Dicamba | Knotweed (Polygonum aviculare), Purslane (Portulaca oleracea), Spurge (Euphorbia spp.) | Effective Control | Dicamba is effective against a range of broadleaf weeds, including those resistant to other herbicides.[3] |
| Plantains (Plantago spp.) | Less Effective | Dicamba is noted to be less effective against plantains. | |
| Fathen (Chenopodium album) | Resistance Observed | A biotype of fathen in New Zealand has shown resistance to Dicamba.[4] |
Experimental Protocols
The following is a generalized, detailed methodology for conducting a whole-plant dose-response bioassay to evaluate the efficacy of herbicides like Mecoprop and its alternatives. This protocol is synthesized from established methods for herbicide bioassays.[5][6][7]
Objective: To determine the dose-response relationship of a herbicide on a target weed species and calculate key statistical parameters such as the EC50 (the concentration that causes a 50% reduction in a measured response).
Materials:
-
Target weed seeds (e.g., Chenopodium album, Stellaria media)
-
Potting medium (soil, sand, and peat mixture)
-
Pots (e.g., 10 cm diameter)
-
Herbicide stock solutions (Mecoprop, 2,4-D, Dicamba)
-
Controlled environment growth chamber or greenhouse
-
Spray chamber or track sprayer for uniform herbicide application
-
Analytical balance
-
Drying oven
-
Data analysis software with non-linear regression capabilities
Procedure:
-
Plant Preparation:
-
Fill pots with the potting medium and moisten it.
-
Sow a predetermined number of seeds (e.g., 10-20) of the target weed species in each pot at a shallow depth.
-
Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 22/18°C day/night temperature, 16-hour photoperiod, adequate light intensity).
-
Water the plants as needed to maintain optimal growth.
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 5 plants).
-
Allow the plants to grow to a specific stage (e.g., 2-4 true leaves) before herbicide application.
-
-
Herbicide Application:
-
Prepare a series of herbicide concentrations from the stock solution. A logarithmic series of at least 6-8 concentrations plus an untreated control is recommended to adequately define the dose-response curve. The concentration range should be chosen to span from no observable effect to complete plant death.
-
Randomly assign the different herbicide concentrations to the pots. Include at least four replicate pots for each concentration and the control.
-
Apply the herbicides using a calibrated spray chamber or track sprayer to ensure uniform coverage. The application volume should be consistent across all treatments.
-
Return the pots to the controlled environment after treatment.
-
-
Data Collection and Analysis:
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At a predetermined time point (e.g., 21 days after treatment), harvest the above-ground biomass from each pot.
-
Dry the harvested biomass in a drying oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight for each pot.
-
Express the dry weight data as a percentage of the mean dry weight of the untreated control plants.
-
Analyze the dose-response data using a non-linear regression model, such as the four-parameter log-logistic model.
-
From the fitted model, determine the EC50 value, the slope of the curve at the EC50, and their respective confidence intervals.
-
Signaling Pathway and Experimental Workflow
Mecoprop, as a synthetic auxin, exerts its herbicidal effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of auxin receptors.
References
- 1. asacim.org.ar [asacim.org.ar]
- 2. researchgate.net [researchgate.net]
- 3. fairfaxgardening.org [fairfaxgardening.org]
- 4. researchgate.net [researchgate.net]
- 5. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 6. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Mecoprop
For Immediate Reference: Essential Safety and Logistical Information for Handling Mecoprop in Research Settings
This guide provides comprehensive, procedural guidance for the safe handling and disposal of Mecoprop, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) for Mecoprop
When handling Mecoprop, a range of personal protective equipment is mandatory to minimize exposure and mitigate risks. The following table summarizes the required PPE for various stages of handling.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use unlined, elbow-length PVC or nitrile rubber gloves.[1] Always wash the outside of gloves before removal and discard disposable gloves after each use. Do not use leather or fabric gloves.[2] |
| Eyes/Face | Goggles and face shield | Wear chemical goggles and a face shield, especially when mixing or there is a risk of splashing.[2] |
| Body | Long-sleeved shirt, long pants, and a chemical-resistant apron or coveralls | Wear a long-sleeved shirt and long pants as a minimum.[3][4] For mixing and loading, a chemical-resistant apron should be worn.[5] For tasks with a high risk of splashing, waterproof coveralls are recommended.[1] Clothing should be laundered separately from other household laundry after use.[3] |
| Feet | Chemical-resistant boots | Wear unlined, chemical-resistant boots that cover the ankles.[4] Pant legs should be worn outside of the boots to prevent pesticides from entering.[4] Leather or fabric footwear should not be worn.[6] |
| Respiratory | Air-purifying respirator | Required when working in poorly ventilated areas or when exposure concentrations are unknown.[7][8] Ensure the respirator is fitted with the appropriate cartridge for the specific formulation of Mecoprop being used.[1] |
Experimental Workflow: Safe Handling and Disposal of Mecoprop
The following diagram outlines the procedural workflow for the safe handling of Mecoprop, from preparation to disposal.
Detailed Protocols for Mecoprop Handling and Disposal
1. Pre-Handling Preparations:
-
Ventilation: Always handle Mecoprop in a well-ventilated area. If possible, use a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is readily available and in good condition.[1] Don all necessary PPE as outlined in the table above.
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower. Have a spill kit readily accessible.
2. Handling and Application:
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[3] Do not breathe in dust, fumes, or spray mist.[7][8]
-
Mixing and Loading: When preparing solutions, do so carefully to avoid splashing. It is advisable to wear a chemical-resistant apron during this process.[5]
-
Hygiene: Do not eat, drink, or smoke in areas where Mecoprop is handled or stored.[7][8] Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[7][9]
3. First Aid Procedures:
-
Eye Contact: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes.[7] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.[7] Seek immediate medical attention.[7][8]
-
Skin Contact: Take off contaminated clothing immediately.[7] Rinse skin immediately with plenty of water for 15-20 minutes.[7]
-
Inhalation: Move the person to fresh air. If the person is not breathing, call for emergency medical assistance.[9]
-
Ingestion: Immediately call a poison control center or doctor for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor.[7][8]
4. Spill Management:
-
Containment: In case of a spill, contain the material to prevent it from spreading. Use an absorbent material like sand, earth, or vermiculite.[8]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated waste container.[9] Clean the spill area thoroughly with a strong detergent and water.[9]
-
Reporting: Report the spill according to your institution's and local regulations.
5. Disposal Plan:
-
Product Disposal: Unused or unwanted Mecoprop should be disposed of in accordance with provincial or local regulations. Contact the manufacturer or a regulatory agency for specific guidance.[8][9]
-
Container Disposal: Do not reuse empty containers. Triple or pressure-rinse the empty container, adding the rinsate to the spray tank.[9] Make the empty container unsuitable for further use and dispose of it at a designated container collection site or as per local requirements.[8][9]
-
Contaminated Materials: Clothing and other absorbent materials that have been heavily contaminated with Mecoprop concentrate should be disposed of and not reused.[3]
References
- 1. Pesticide use and personal protective equipment [health.vic.gov.au]
- 2. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 3. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 4. MSU Extension | Montana State University [apps.msuextension.org]
- 5. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. lovelandproducts.ca [lovelandproducts.ca]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
